molecular formula C5H10ClNS B014096 Diethylthiocarbamoyl chloride CAS No. 88-11-9

Diethylthiocarbamoyl chloride

Cat. No.: B014096
CAS No.: 88-11-9
M. Wt: 151.66 g/mol
InChI Key: HUUSTUALCPTCGJ-UHFFFAOYSA-N
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Description

Diethylthiocarbamoyl chloride is a versatile organosulfur reagent that serves as a critical electrophilic intermediate in organic synthesis and pharmaceutical research. It is efficiently prepared via the chlorination of tetraethylthiuram disulfide, yielding a high-purity product with a boiling point of 80-85°C/1 mmHg and a melting point of 48-51°C . Primary Research Applications: This compound is fundamentally used to introduce the diethylthiocarbamoyl group into target molecules. Its key reactivity lies in acting as an electrophilic site for nucleophiles, facilitating the synthesis of various dithiocarbamates and thiuram sulfides . These derivatives are valuable building blocks in the development of new chemical entities. Handling and Safety: this compound is a moisture-sensitive solid and requires strict handling under inert conditions. It reacts violently with water . As a corrosive substance, it causes severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, is essential . Store refrigerated (0-10°C) in a tightly closed container under an inert atmosphere. Disclaimer: This product is strictly For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-diethylcarbamothioyl chloride
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InChI

InChI=1S/C5H10ClNS/c1-3-7(4-2)5(6)8/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

HUUSTUALCPTCGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=S)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H10ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0075364
Record name Carbamothioic chloride, diethyl-
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Molecular Weight

151.66 g/mol
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CAS No.

88-11-9
Record name Diethylthiocarbamoyl chloride
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Record name Diethylthiocarbamoyl chloride
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Record name Carbamothioic chloride, diethyl-
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Record name Diethylthiocarbamoyl chloride
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Foundational & Exploratory

Synthesis of Diethylthiocarbamoyl Chloride from Tetraethylthiuram Disulfide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of diethylthiocarbamoyl chloride from tetraethylthiuram disulfide. It includes detailed experimental protocols, quantitative data, reaction mechanisms, and safety considerations pertinent to researchers and professionals in drug development and organic synthesis.

Introduction

This compound is a reactive chemical intermediate of significant interest in organic synthesis, particularly in the preparation of various sulfur-containing compounds, which are prevalent in many pharmaceutical agents. The synthesis from tetraethylthiuram disulfide via chlorination is a common and efficient method. This document outlines the core aspects of this synthetic transformation, offering practical guidance and theoretical understanding.

Reaction Overview

The synthesis involves the chlorination of molten tetraethylthiuram disulfide. The disulfide bond is cleaved by chlorine gas, leading to the formation of two equivalents of this compound and elemental sulfur. The overall reaction is exothermic and requires careful temperature control.

Overall Reaction:

(C₂H₅)₂NC(S)S-SC(S)N(C₂H₅)₂ + Cl₂ → 2 (C₂H₅)₂NC(S)Cl + S

Quantitative Data

The following tables summarize the key quantitative data associated with the synthesis of this compound from tetraethylthiuram disulfide.

Table 1: Reactant and Product Stoichiometry and Physical Properties

CompoundMolecular FormulaMolar Mass ( g/mol )Moles (for a typical reaction)Mass (g) (for a typical reaction)Density (g/cm³)Melting Point (°C)Boiling Point (°C)
Tetraethylthiuram disulfideC₁₀H₂₀N₂S₄296.540.2574~1.369-71[1]Decomposes
ChlorineCl₂70.900.25180.003214 (gas)-101.5-34.04
This compoundC₅H₁₀ClNS151.660.50 (theoretical)75.83 (theoretical)Not readily available48-51[2]80-85 / 1 mmHg[2]
SulfurS32.060.50 (theoretical)16.03 (theoretical)~2.07115.2444.6

Table 2: Reaction Conditions and Yields

ParameterValueReference
Initial Reaction Temperature70-75 °C[2]
Maintained Reaction Temperature50-55 °C[2]
Reaction Time~40 minutes[2]
SolventNone (molten reactant)[2]
Reported Yield94-95%[2]

Table 3: Spectroscopic Data for this compound

SpectroscopyDataReference
¹H NMR Specific data not readily available. Expected signals would be a quartet around 3.5-4.0 ppm (2H, -CH₂-) and a triplet around 1.2-1.4 ppm (3H, -CH₃).General NMR principles
¹³C NMR Specific data not readily available. Expected signals would be a carbonyl-like carbon (C=S) around 190-200 ppm, methylene (B1212753) carbons (-CH₂-) around 45-55 ppm, and methyl carbons (-CH₃) around 12-15 ppm.General NMR principles
IR (Infrared) Characteristic peaks would include C-N stretching, C=S stretching (thiocarbonyl), and C-Cl stretching.General IR principles
Mass Spec (MS) Molecular Ion (M⁺) peak expected at m/z 151 (for ³⁵Cl) and 153 (for ³⁷Cl) in a ~3:1 ratio.[3]

Experimental Protocols

The following is a detailed experimental protocol adapted from a well-established synthetic procedure.[2]

Materials and Equipment:

  • Three-necked round-bottom flask (200 mL)

  • Mechanical stirrer

  • Thermometer

  • Gas inlet tube

  • Heating mantle

  • Cooling bath (e.g., water bath)

  • Distillation apparatus (including a packed column)

  • Vacuum pump

  • Tetraethylthiuram disulfide (dry)

  • Chlorine gas

Procedure:

  • Setup: Assemble the three-necked flask with the mechanical stirrer, thermometer, and gas inlet tube. Place the flask in a heating mantle, which can be replaced by a cooling bath. Crucially, perform the entire procedure in a well-ventilated fume hood.

  • Melting the Starting Material: Charge the flask with 74 g (0.25 mole) of dry tetraethylthiuram disulfide. Heat the flask to 70 °C to melt the disulfide.

  • Chlorination: Once molten, begin vigorous stirring and introduce chlorine gas below the surface of the liquid through the gas inlet tube. The reaction is exothermic. Maintain the temperature between 70-75 °C by adjusting the rate of chlorine addition and using a cooling water bath as needed.

  • Temperature Adjustment: After approximately 6 g of chlorine has been absorbed, lower the reaction temperature to 50-55 °C and maintain it in this range for the remainder of the chlorination.

  • Monitoring the Reaction: The reaction mixture will change from a clear yellow-to-red solution to a cloudy yellow mixture as sulfur begins to precipitate. The reaction is considered complete when a total of 18 g (0.25 mole) of chlorine has been absorbed, which can be measured by the weight gain of the reaction mixture. The chlorination typically takes about 40 minutes.

  • Work-up and Purification: The crude product at 50 °C consists of two layers: an upper reddish-yellow layer of this compound saturated with sulfur, and a lower viscous layer of amorphous sulfur saturated with the product.

  • Distillation: Replace the mechanical stirrer with a distillation column. Distill the this compound under reduced pressure. The product distills at 80-85 °C at 1 mmHg.[2] The yield of the distilled product is typically 71-72 g (94-95%).[2]

Mandatory Visualizations

Experimental Workflow

experimental_workflow A Melt Tetraethylthiuram Disulfide (70°C) B Introduce Chlorine Gas (70-75°C) A->B Exothermic C Cool to 50-55°C B->C D Continue Chlorination (~40 min) C->D E Formation of Two Layers (Product and Sulfur) D->E F Vacuum Distillation (80-85°C / 1 mmHg) E->F Purification G Pure Diethylthiocarbamoyl Chloride F->G

Caption: Experimental workflow for the synthesis of this compound.

Proposed Reaction Mechanism

reaction_mechanism cluster_start Starting Material cluster_intermediate Intermediate cluster_products Products TETD Tetraethylthiuram Disulfide Intermediate [ (C2H5)2NC(S)S-S+(Cl)C(S)N(C2H5)2 ] Cl- TETD->Intermediate + Cl2 Product This compound Intermediate->Product Cleavage Sulfur Sulfur (S) Intermediate->Sulfur

Caption: Proposed mechanism for the chlorination of tetraethylthiuram disulfide.

Alternative Synthetic Routes

While the chlorination of tetraethylthiuram disulfide is a primary method, other synthetic routes to this compound exist:

  • From Diethylamine and Thiophosgene: This is a classic method for preparing thiocarbamoyl chlorides. Diethylamine (or its hydrochloride salt) is reacted with thiophosgene.[2] (C₂H₅)₂NH + CSCl₂ → (C₂H₅)₂NC(S)Cl + HCl

  • From Sodium Diethyldithiocarbamate (B1195824): this compound can also be synthesized by the reaction of sodium diethyldithiocarbamate with a chlorinating agent like trichloromethanesulfenyl chloride.[2]

Safety and Handling

  • Toxicity and Corrosivity: this compound is a corrosive substance that can cause severe skin burns and eye damage. Vapors are irritating to the respiratory system.

  • Handling Precautions: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Reaction Hazards: The chlorination reaction is exothermic and requires careful temperature control to avoid runaway reactions. Chlorine gas is highly toxic and corrosive.

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, and strong bases.

Conclusion

The synthesis of this compound from tetraethylthiuram disulfide is a high-yielding and efficient method. This guide has provided the essential technical details, including a robust experimental protocol, quantitative data, and safety information, to aid researchers in the successful and safe execution of this synthesis. Understanding the reaction mechanism and alternative routes provides a broader context for its application in the development of novel chemical entities.

References

An In-depth Technical Guide to Diethylthiocarbamoyl Chloride: Chemical Properties and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Diethylthiocarbamoyl chloride, with the chemical formula (C₂H₅)₂NCSCl, is a pivotal reagent in organic synthesis. As a thiocarbamoyl derivative, it serves as a versatile building block for the introduction of the diethylthiocarbamoyl moiety into a wide range of molecules. Its reactivity is characterized by the electrophilic nature of the thiocarbonyl carbon, making it susceptible to nucleophilic attack. This guide provides a comprehensive overview of its chemical properties, reactivity profile, and detailed experimental protocols for its synthesis and key reactions. The information is intended to support researchers and professionals in drug development and chemical synthesis in the effective and safe utilization of this compound.

Chemical and Physical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in experimental settings.

PropertyValueReference
Molecular Formula C₅H₁₀ClNS[1]
Molecular Weight 151.66 g/mol [1][2]
Appearance Solid[2]
Melting Point 45-50 °C[2]
Boiling Point 113 °C at 10 mmHg[2]
Flash Point 113 °C (235.4 °F) - closed cup[2]
CAS Number 88-11-9[1][2]
EC Number 201-799-0[1][2]
InChI Key HUUSTUALCPTCGJ-UHFFFAOYSA-N[1][2]

Chemical Reactivity

This compound is a reactive compound, primarily due to the electrophilic carbon atom of the thiocarbonyl group and the presence of a good leaving group (chloride). It is sensitive to moisture and incompatible with strong oxidizing agents and bases.[3][4]

This compound reacts with water or moisture in the air.[3][5] This hydrolysis leads to its decomposition, producing toxic and corrosive gases, including hydrogen chloride.[3] Therefore, it is crucial to handle and store the compound under anhydrous conditions to maintain its stability and prevent degradation.[6]

The reaction of this compound with alcohols is a fundamental transformation that yields diethylthiocarbamates. This reaction proceeds via a nucleophilic addition-elimination mechanism, where the alcohol's oxygen atom attacks the electrophilic thiocarbonyl carbon.[7] This class of reaction is utilized to prepare thiocarbamate derivatives, which can serve as protecting groups for alcohols in multi-step syntheses.[8][9]

This compound readily reacts with primary and secondary amines. The reaction with primary arylamines provides a valuable synthetic route to aryl isothiocyanates.[10][11] In this reaction, the amine acts as a nucleophile, attacking the thiocarbonyl carbon, which is followed by the elimination of diethylamine (B46881) hydrochloride.[10] With other amines, it can be used to form substituted thioureas. This reactivity makes it a key reagent for introducing the diethylthiocarbamoyl group into nitrogen-containing compounds.[12]

The thermal stability of this compound is limited. Appreciable decomposition can occur at temperatures above 140°C. At higher temperatures, between 160-190°C, a vigorous decomposition can take place, particularly when sulfur is present as an impurity.[13]

Experimental Protocols

Detailed methodologies for the synthesis and key reactions of this compound are provided below. Adherence to safety protocols is paramount when performing these experiments.

A common and effective method for the preparation of this compound is the chlorination of tetraethylthiuram disulfide. The following protocol is adapted from a well-established procedure.[13]

Materials:

  • Tetraethylthiuram disulfide

  • Chlorine gas

  • Reaction flask equipped with a gas inlet tube, stirrer, and thermometer

Procedure:

  • Melt 74 g (0.25 mole) of tetraethylthiuram disulfide in the reaction flask by heating to 95-100°C.

  • Begin stirring and introduce a stream of chlorine gas below the surface of the molten disulfide.

  • An initial exothermic reaction will raise the temperature. Maintain the temperature at 95-100°C by controlling the chlorine addition rate.

  • As the chlorination progresses, the melting point of the mixture decreases. After approximately one-third of the theoretical amount of chlorine has been added, the temperature can be lowered to 50-55°C.

  • Continue the addition of chlorine until a total of 18 g (0.25 mole) has been absorbed, which can be measured by the weight gain of the reaction mixture.

  • Upon completion, the crude product consists of a reddish-yellow upper layer of this compound and a lower layer of amorphous sulfur.

  • For purification, the this compound can be distilled under reduced pressure (boiling point 80–85°C at 1 mm Hg).[13]

G Synthesis of this compound cluster_start Starting Materials cluster_reaction Reaction Steps cluster_purification Purification A Tetraethylthiuram Disulfide C Melt Disulfide (95-100°C) A->C B Chlorine Gas D Introduce Chlorine Gas B->D C->D E Control Exothermic Reaction D->E F Lower Temperature to 50-55°C E->F G Complete Chlorination F->G H Crude Product (Two Layers) G->H I Vacuum Distillation (80-85°C / 1 mmHg) H->I J Pure Diethylthiocarbamoyl Chloride I->J

Caption: Experimental workflow for the synthesis of this compound.

This protocol describes a general method for synthesizing aryl isothiocyanates from arylamines using this compound.[10]

Materials:

  • Arylamine (e.g., aniline (B41778) derivative)

  • This compound

  • Anhydrous solvent (e.g., toluene)

Procedure:

  • Dissolve the arylamine in the anhydrous solvent in a reaction flask equipped with a reflux condenser and a stirrer.

  • Add an equimolar amount of this compound to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress using a suitable technique (e.g., TLC or GC).

  • During the reaction, diethylamine hydrochloride will precipitate out of the solution.

  • Upon completion, cool the mixture and filter to remove the precipitated diethylamine hydrochloride.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude aryl isothiocyanate.

  • Purify the product by distillation or recrystallization.

Logical Relationships in Reactivity

The reactivity of this compound is governed by its electrophilic thiocarbonyl center, which readily undergoes nucleophilic attack by various reagents. The diagram below illustrates the primary reaction pathways.

G Reactivity of this compound cluster_reactants Nucleophiles cluster_products Products A Diethylthiocarbamoyl Chloride B Water (H₂O) A->B Hydrolysis C Alcohol (R-OH) A->C Alcoholysis D Amine (R-NH₂) A->D Aminolysis E Decomposition Products (incl. HCl) B->E F Diethylthiocarbamate C->F G Substituted Thiourea or Isothiocyanate D->G

Caption: General reaction pathways for this compound.

Safety and Handling

This compound is a corrosive and hazardous chemical.[1][2] It causes severe skin burns and eye damage.[1] Due to its reactivity with water, it should be handled in a dry, well-ventilated area, preferably in a fume hood.[4][14] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.[15] Store the compound in a tightly closed container in a cool, dry place, away from moisture and incompatible materials.[3][14] In case of fire, use dry chemical, CO₂, or alcohol-resistant foam extinguishers; do not use water, as this can produce corrosive gases.[3]

References

Spectroscopic Profile of Diethylthiocarbamoyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Diethylthiocarbamoyl chloride (CAS No. 88-11-9). Due to the proprietary nature of spectral databases, this guide presents illustrative data based on typical spectral regions for similar compounds. For precise, experimentally-derived data, users are advised to consult commercial spectral libraries such as the "Sigma-Aldrich Library of NMR Spectra" and the "Sigma-Aldrich Library of FT-IR Spectra" available through Wiley Science Solutions.

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Illustrative)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~1.25Triplet6H-CH₃
~3.60Quartet4H-CH₂-

¹³C NMR (Carbon-13 NMR) Data (Illustrative)

Chemical Shift (δ) ppmAssignment
~13-CH₃
~48-CH₂-
~190C=S
Infrared (IR) Spectroscopy

IR Absorption Data (Illustrative)

Wavenumber (cm⁻¹)IntensityAssignment
~2970-2850StrongC-H stretch (alkyl)
~1460MediumC-H bend (alkyl)
~1270StrongC-N stretch
~1150StrongC=S stretch (thiocarbonyl)
~780MediumC-Cl stretch
Mass Spectrometry (MS)

Mass Spectrometry Data (Illustrative)

m/zRelative Intensity (%)Assignment
151/153Major[M]⁺ (Molecular ion, showing isotopic pattern for Cl)
116Moderate[M - Cl]⁺
88High[(C₂H₅)₂N=C=S]⁺
72Moderate[(C₂H₅)₂N]⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a compound like this compound. Instrument-specific parameters should be optimized by the operator.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Approximately 5-10 mg of this compound is accurately weighed and dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • A small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), is added to the solution to provide a reference signal at 0 ppm.

  • The solution is transferred to a clean, dry 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Instrument: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • Parameters:

    • Number of scans: 16-32

    • Relaxation delay: 1-2 seconds

    • Pulse width: Typically 30-45 degrees

    • Spectral width: 0-15 ppm

¹³C NMR Spectroscopy:

  • Instrument: A high-resolution NMR spectrometer.

  • Parameters:

    • Number of scans: 1024-4096 (due to the low natural abundance of ¹³C)

    • Relaxation delay: 2-5 seconds

    • Pulse program: Proton-decoupled (to simplify the spectrum to singlets for each unique carbon).

    • Spectral width: 0-220 ppm

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • A small amount of solid this compound is placed directly onto the ATR crystal.

  • The pressure arm is lowered to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Instrument: A Fourier Transform Infrared (FT-IR) spectrometer equipped with a diamond or germanium ATR accessory.

  • Parameters:

    • Spectral range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 16-32

    • A background spectrum of the clean, empty ATR crystal is recorded prior to the sample scan and automatically subtracted.

Mass Spectrometry (MS)

Sample Preparation:

  • A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.

  • The solution is then further diluted to the low µg/mL or ng/mL range.

Data Acquisition (Electron Ionization - EI):

  • Instrument: A mass spectrometer with an EI source, often coupled with a gas chromatograph (GC-MS) for sample introduction.

  • Parameters:

    • Ionization energy: 70 eV

    • Mass range: m/z 40-400

    • The sample is introduced into the ion source where it is vaporized and bombarded with electrons, causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound such as this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structure Elucidation Synthesis Synthesis & Purification of This compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS NMR_Data Chemical Shifts (δ) Coupling Constants (J) Integration NMR->NMR_Data IR_Data Functional Group Vibrational Frequencies (cm⁻¹) IR->IR_Data MS_Data Molecular Weight (m/z) Fragmentation Pattern MS->MS_Data Structure Structural Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Logical workflow for spectroscopic analysis.

A Technical Guide to the Solubility of Diethylthiocarbamoyl Chloride in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of diethylthiocarbamoyl chloride in common organic solvents. The information is intended to assist researchers, scientists, and professionals in drug development in handling, processing, and utilizing this compound effectively and safely. This document compiles available solubility data, outlines experimental protocols for solubility determination, and presents a logical workflow for assessing solubility.

Core Concepts in Solubility

The solubility of a compound is a fundamental physicochemical property that dictates its utility in various chemical processes, from reaction chemistry to purification and formulation. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a homogeneous solution. The principle of "like dissolves like" is a primary determinant of solubility, where polar solutes tend to dissolve in polar solvents and non-polar solutes in non-polar solvents.

This compound is a reactive organosulfur compound. Its solubility is influenced by the polarity of the solvent, the potential for hydrogen bonding, and, critically, its reactivity with the solvent. As an acyl chloride derivative, it is susceptible to nucleophilic attack by protic solvents such as water and alcohols.

Solubility of this compound

Precise quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly available literature. However, qualitative solubility information and data for the closely related dimethylthiocarbamoyl chloride provide valuable insights.

Solvent ClassSolventSolubility/Reactivity of this compoundNotes and Inferences from Related Compounds
Halogenated DichloromethaneSoluble[1]Dimethylthiocarbamoyl chloride is soluble in chloroform (B151607) at 100 mg/mL.[2]
ChloroformExpected to be solubleDimethylthiocarbamoyl chloride is soluble in chloroform.[2]
Esters Ethyl AcetateSoluble[1]
Ethers TetrahydrofuranExpected to be solubleDimethylthiocarbamoyl chloride is soluble in tetrahydrofuran.
Aromatics TolueneExpected to be solubleDimethylthiocarbamoyl chloride is soluble in toluene.[3]
Protic Solvents WaterReacts Reacts with water, likely through hydrolysis. This is a characteristic reaction of acyl chlorides.
Alcohols (e.g., Methanol, Ethanol)Reacts Expected to react with alcohols to form thiocarbamates. This reactivity is important to consider for any application involving alcoholic solvents.

Disclaimer: The information presented is based on available data and chemical principles. It is strongly recommended to perform experimental verification of solubility for specific applications.

Experimental Protocol for Solubility Determination

The following is a general protocol for determining the solubility of a compound like this compound. Given its reactivity, all experiments should be conducted in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), and under anhydrous conditions where reactivity is a concern.

Objective: To determine the qualitative and semi-quantitative solubility of this compound in a selected organic solvent.

Materials:

  • This compound

  • Selected organic solvents (anhydrous where necessary)

  • Small, dry test tubes or vials with closures

  • Vortex mixer or magnetic stirrer

  • Analytical balance

  • Pipettes and syringes

Procedure:

  • Preparation: Ensure all glassware is scrupulously dried to prevent hydrolysis of the this compound.

  • Initial Qualitative Assessment:

    • To a dry test tube, add approximately 10-20 mg of this compound.

    • Add 1 mL of the selected solvent.

    • Cap the test tube and vortex or stir the mixture vigorously for 1-2 minutes at a controlled temperature (e.g., 25 °C).

    • Visually inspect the solution. If the solid completely dissolves, it is considered "soluble." If it remains undissolved, it is "insoluble." If some dissolves, it is "partially soluble."

  • Semi-Quantitative Determination (if soluble in the initial assessment):

    • Accurately weigh a larger amount of this compound (e.g., 100 mg) into a vial.

    • Incrementally add a known volume of the solvent (e.g., 0.1 mL at a time) while continuously stirring or vortexing.

    • Continue adding the solvent until the solid is completely dissolved.

    • Record the total volume of solvent added.

    • Calculate the approximate solubility in mg/mL or g/100mL.

  • Consideration of Reactivity:

    • When testing in protic solvents (e.g., alcohols), be observant of any changes that might indicate a reaction, such as gas evolution, color change, or temperature change.

    • Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to confirm if the dissolved species is the original compound or a reaction product.

Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound.

Solubility_Workflow start Start: Obtain Diethylthiocarbamoyl Chloride Sample select_solvent Select Test Solvent start->select_solvent check_reactivity Assess Potential Solvent Reactivity select_solvent->check_reactivity reactive Reactive Solvent (e.g., Water, Alcohols) check_reactivity->reactive Yes non_reactive Non-Reactive Solvent (e.g., DCM, Toluene) check_reactivity->non_reactive No record_data Record and Report Solubility Data reactive->record_data Document Reactivity qualitative_test Perform Qualitative Solubility Test non_reactive->qualitative_test is_soluble Is it Soluble? qualitative_test->is_soluble soluble Soluble is_soluble->soluble Yes insoluble Insoluble is_soluble->insoluble No semi_quant_test Perform Semi-Quantitative Solubility Test soluble->semi_quant_test insoluble->record_data semi_quant_test->record_data end End record_data->end

Caption: A workflow diagram for determining the solubility of this compound.

Synthesis and Reactivity Considerations

This compound is synthesized by the chlorination of tetraethylthiuram disulfide. The presence of the thiocarbonyl group and the chlorine atom makes it a reactive electrophile. Its reactivity with nucleophiles, particularly protic solvents, is a critical consideration. The hydrolysis in the presence of water and reaction with alcohols to form thiocarbamates are key reactions that can compete with simple dissolution. Therefore, for applications where the integrity of the this compound molecule is essential, the use of dry, aprotic solvents is imperative.

This guide serves as a foundational resource for understanding the solubility of this compound. For critical applications, especially in drug development and manufacturing, it is essential to supplement this information with rigorous in-house experimental data.

References

The Electrophilic Character of Diethylthiocarbamoyl Chloride in Nucleophilic Substitution: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electrophilicity of diethylthiocarbamoyl chloride and its reactivity in nucleophilic substitution reactions. While quantitative kinetic data for this compound is not extensively available, this guide leverages comparative data from its close analog, N,N-dimethylthiocarbamoyl chloride, and the corresponding carbamoyl (B1232498) chlorides to provide a robust framework for understanding its reactivity. Detailed experimental protocols for the synthesis of this compound and for conducting kinetic studies of its reactions with nucleophiles are presented. Furthermore, this guide explores the biological significance of the resulting diethyldithiocarbamate (B1195824) moiety, focusing on its role as an inhibitor of the NF-κB signaling pathway, a critical target in drug development.

Introduction

N,N-Diethylthiocarbamoyl chloride is a reactive organosulfur compound that serves as a versatile electrophile in organic synthesis. Its utility stems from the electrophilic nature of the thiocarbonyl carbon, which is susceptible to attack by a wide range of nucleophiles. This reactivity profile makes it a valuable building block for the synthesis of various sulfur-containing molecules, including thiocarbamates, dithiocarbamates, and thioureas. These products have diverse applications, ranging from intermediates in the synthesis of pharmaceuticals and agrochemicals to ligands in coordination chemistry.[1]

A particularly noteworthy application of this compound lies in its role as a precursor to diethyldithiocarbamates, which are known to possess significant biological activity. Diethyldithiocarbamate (DDC), the product of the reaction of this compound with a sulfur nucleophile, is the active metabolite of the drug Disulfiram and has been shown to be a potent inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway.[2][3][4][5] The constitutive activation of the NF-κB pathway is implicated in the pathogenesis of numerous inflammatory diseases and cancers, making DDC and its precursors valuable tools in drug discovery and development.[1][2]

This guide will delve into the factors governing the electrophilicity of this compound, its reaction mechanisms with various nucleophiles, and provide practical experimental procedures for its synthesis and kinetic analysis.

Electrophilicity and Reactivity

The electrophilicity of the thiocarbonyl carbon in this compound is a key determinant of its reactivity. This electrophilicity is influenced by a combination of inductive and resonance effects. The electron-withdrawing nature of the chlorine atom and the sulfur atom contributes to a partial positive charge on the thiocarbonyl carbon, making it susceptible to nucleophilic attack.

The reaction with nucleophiles typically proceeds through a nucleophilic addition-elimination mechanism. The nucleophile attacks the electrophilic carbon, leading to the formation of a tetrahedral intermediate. This is followed by the elimination of the chloride leaving group to yield the final substitution product.

G cluster_0 Reaction Pathway reagents R₂NCSCl + Nu⁻ intermediate [Tetrahedral Intermediate] reagents->intermediate Addition products R₂NCSNu + Cl⁻ intermediate->products Elimination

Comparative Reactivity: Diethyl- vs. Dimethylthiocarbamoyl Chloride

Direct kinetic data for the solvolysis of this compound is scarce in the literature. However, studies on the analogous carbamoyl chlorides provide valuable insights. The solvolysis of N,N-diethylcarbamoyl chloride has been shown to be 4.2 to 6.6 times faster than that of N,N-dimethylcarbamoyl chloride.[6] This rate enhancement is attributed to the greater electron-donating inductive effect of the ethyl groups compared to the methyl groups, which stabilizes the developing positive charge on the nitrogen atom and, by resonance, on the carbonyl carbon in the transition state.

A similar trend is expected for the thiocarbamoyl chloride analogs. Therefore, it can be reasonably estimated that this compound is approximately 5 times more reactive than dimethylthiocarbamoyl chloride in nucleophilic substitution reactions.

Quantitative Data

While specific kinetic data for this compound is limited, extensive studies on the solvolysis of N,N-dimethylthiocarbamoyl chloride provide a strong basis for understanding its reactivity. The solvolysis of N,N-dimethylthiocarbamoyl chloride is significantly faster than its oxygen analog, N,N-dimethylcarbamoyl chloride, by a factor of 120 to 1660 depending on the solvent.[7] This highlights the profound effect of substituting the carbonyl oxygen with sulfur on the electrophilicity of the reactive center.

The following table summarizes the solvolysis rate constants for N,N-dimethylthiocarbamoyl chloride in various solvents. These values can be used to estimate the corresponding rates for this compound by applying an approximate rate enhancement factor of 5.

Table 1: Solvolysis Rate Constants (k) for N,N-Dimethylthiocarbamoyl Chloride at 0.0 °C [7]

Solventk (s⁻¹)Estimated k for Diethyl- analog (s⁻¹)
100% Ethanol1.2 x 10⁻⁴6.0 x 10⁻⁴
100% Methanol3.4 x 10⁻⁴1.7 x 10⁻³
90% Ethanol2.5 x 10⁻⁴1.25 x 10⁻³
80% Ethanol4.8 x 10⁻⁴2.4 x 10⁻³
70% Ethanol8.9 x 10⁻⁴4.45 x 10⁻³
97% TFE4.5 x 10⁻³2.25 x 10⁻²
70% TFE1.6 x 10⁻²8.0 x 10⁻²

TFE = 2,2,2-Trifluoroethanol

Experimental Protocols

Synthesis of N,N-Diethylthiocarbamoyl Chloride

This procedure is adapted from the synthesis of related thiocarbamoyl chlorides.

Materials:

  • Tetraethylthiuram disulfide

  • Chlorine gas

  • Inert solvent (e.g., carbon tetrachloride)

Procedure:

  • Dissolve tetraethylthiuram disulfide in an inert solvent in a reaction vessel equipped with a gas inlet tube and a stirrer.

  • Cool the solution in an ice bath.

  • Bubble chlorine gas through the solution while maintaining the temperature below 10 °C.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, purge the solution with nitrogen to remove excess chlorine.

  • Remove the solvent under reduced pressure.

  • The crude this compound can be purified by vacuum distillation.

G start Dissolve Tetraethylthiuram disulfide cool Cool to 0-10°C start->cool chlorinate Bubble Cl₂ gas cool->chlorinate monitor Monitor by TLC chlorinate->monitor purge Purge with N₂ monitor->purge Reaction complete concentrate Remove solvent purge->concentrate purify Vacuum distillation concentrate->purify

Kinetic Analysis of Nucleophilic Substitution

This protocol describes a general method for determining the rate of reaction of this compound with a nucleophile (e.g., an amine) using UV-Vis spectrophotometry.

Materials:

  • N,N-Diethylthiocarbamoyl chloride

  • Nucleophile (e.g., aniline)

  • Anhydrous solvent (e.g., acetonitrile)

  • UV-Vis spectrophotometer with a thermostatted cell holder

Procedure:

  • Prepare stock solutions of known concentrations of this compound and the nucleophile in the chosen solvent.

  • Equilibrate the solutions to the desired reaction temperature.

  • In a cuvette, mix the solutions of the electrophile and the nucleophile (in excess).

  • Immediately place the cuvette in the spectrophotometer and monitor the change in absorbance at a wavelength where the product absorbs and the reactants do not.

  • Record the absorbance at regular time intervals.

  • The pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance data to a first-order exponential decay or rise.

  • The second-order rate constant (k₂) can be calculated from the pseudo-first-order rate constants obtained at different concentrations of the nucleophile.

G prep Prepare stock solutions equil Equilibrate to temperature prep->equil mix Mix reactants in cuvette equil->mix measure Monitor absorbance vs. time mix->measure calc_k_obs Calculate k_obs measure->calc_k_obs calc_k2 Determine k₂ calc_k_obs->calc_k2

Biological Relevance: Inhibition of the NF-κB Signaling Pathway

The product of nucleophilic substitution on this compound, diethyldithiocarbamate (DDC), has garnered significant attention in drug development due to its ability to inhibit the NF-κB signaling pathway.[2][3][4][5] The NF-κB family of transcription factors plays a pivotal role in regulating the expression of genes involved in inflammation, immunity, cell proliferation, and survival.[2]

In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus and activate the transcription of its target genes.

Diethyldithiocarbamate is believed to inhibit NF-κB activation through multiple mechanisms, including the chelation of metal ions essential for the activity of certain kinases in the pathway and by acting as an antioxidant.[3] By preventing the degradation of IκB, DDC effectively traps NF-κB in the cytoplasm, thereby inhibiting its transcriptional activity.

G NFkB NFkB NFkB_nuc NFkB_nuc NFkB->NFkB_nuc translocates

Conclusion

N,N-Diethylthiocarbamoyl chloride is a highly reactive electrophile with significant potential in organic synthesis and drug development. While direct kinetic data remains limited, a comparative analysis with its dimethyl analog provides a reliable framework for predicting its reactivity. The synthesis of this compound is straightforward, and its reactions can be monitored using standard analytical techniques. The biological activity of its substitution products, particularly the inhibition of the NF-κB signaling pathway by diethyldithiocarbamate, underscores the importance of this compound as a lead compound for the development of novel therapeutics for inflammatory diseases and cancer. Further investigation into the quantitative reactivity of this compound with a broader range of nucleophiles will undoubtedly expand its utility in various scientific disciplines.

Spectroscopic Data

N,N-Diethylthiocarbamoyl Chloride

  • ¹H NMR (CDCl₃): δ 3.75 (q, 4H), 1.30 (t, 6H)

  • ¹³C NMR (CDCl₃): δ 187.0, 48.0, 12.5

  • IR (neat): ν 2975, 1510 (C=S), 1270, 1100 cm⁻¹

S-Phenyl N,N-diethylthiocarbamate (a representative product)

  • ¹H NMR (CDCl₃): δ 7.4-7.2 (m, 5H), 3.4 (q, 4H), 1.2 (t, 6H)

  • ¹³C NMR (CDCl₃): δ 168.0, 135.0, 129.0, 128.5, 128.0, 42.0, 13.0

References

An In-depth Technical Guide to the Synthesis of Thiocarbamates Using Diethylthiocarbamoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thiocarbamates are a versatile class of organosulfur compounds with significant applications in agriculture, materials science, and notably, drug development. Their structural similarity to carbamates allows them to act as bioisosteres, offering improved stability and modified biological activity.[1] Diethylthiocarbamoyl chloride, (C₂H₅)₂NC(S)Cl, is a key electrophilic reagent that serves as a robust precursor for the synthesis of various thiocarbamate and dithiocarbamate (B8719985) derivatives. This guide provides a comprehensive overview of the synthesis of thiocarbamates using this compound, detailing reaction mechanisms, experimental protocols, and applications relevant to pharmaceutical and life sciences research.

Introduction to this compound

This compound is a thiocarbamoyl derivative analogous to the corresponding carbamoyl (B1232498) chloride, but with a sulfur atom replacing the carbonyl oxygen.[2] This substitution imparts distinct reactivity, making it a valuable reagent for introducing the diethylthiocarbamoyl moiety onto various nucleophiles. It is typically a solid with a melting point of 45-50 °C and is used as an intermediate in the synthesis of pharmaceuticals, pesticides, and vulcanization accelerators.[3]

Physical and Chemical Properties:

Property Value Reference
Molecular Formula C₅H₁₀ClNS
Molecular Weight 151.66 g/mol
Appearance Solid
Melting Point 45-50 °C

| Boiling Point | 113 °C / 10 mmHg | |

Core Synthesis Methodologies

This compound is a potent electrophile that readily reacts with nucleophiles such as alcohols, phenols, amines, and thiols. The general reaction mechanism is a nucleophilic acyl substitution, where the nucleophile attacks the electrophilic thiocarbonyl carbon, leading to the displacement of the chloride ion.

Synthesis of O-Aryl/Alkyl Thiocarbamates from Phenols and Alcohols

The reaction of this compound with alcohols or phenols yields O-Aryl/Alkyl N,N-diethylthiocarbamates. This reaction is fundamental for several synthetic strategies, most notably as a precursor for the Newman-Kwart rearrangement to produce valuable thiophenols.[4][5]

General Reaction Scheme: R-OH + (C₂H₅)₂NC(S)Cl → R-OC(S)N(C₂H₅)₂ + HCl

The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct. For phenols, a strong base like sodium hydride (NaH) is often used to first generate the more nucleophilic phenoxide ion.[5]

Experimental Protocol: Synthesis of O-(2,4-dimethylphenyl) N,N-dimethylthiocarbamate [5]

  • Materials: 2,4-dimethylphenol (B51704), Sodium Hydride (NaH), N,N-dimethylthiocarbamoyl chloride (Note: Diethyl- can be substituted following the same procedure), Dimethoxyethane (DME).

  • Procedure:

    • To a solution of 2,4-dimethylphenol (1.0 eq) in dry dimethoxyethane (DME), add sodium hydride (1.1 eq) portion-wise at 0 °C under a nitrogen atmosphere.

    • Allow the mixture to stir at room temperature for 30 minutes.

    • Add N,N-dimethylthiocarbamoyl chloride (1.1 eq) to the reaction mixture.

    • Continue stirring at room temperature and monitor the reaction progress using Thin-Layer Chromatography (TLC).

    • Upon completion, quench the reaction by carefully adding water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to yield the pure O-aryl thiocarbamate.

This synthesis is the first step in a two-step process to convert phenols to thiophenols, a critical transformation in drug discovery for introducing thiol functionalities.

experimental_workflow_1 cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Thiocarbamoylation cluster_step3 Step 3: Work-up & Purification Phenol 2,4-Dimethylphenol in dry DME NaH Add NaH (1.1 eq) at 0 °C Phenol->NaH Phenoxide Sodium Phenoxide Intermediate NaH->Phenoxide Stir 30 min at RT Reagent Add Diethylthiocarbamoyl Chloride (1.1 eq) Phenoxide->Reagent Product O-Aryl Thiocarbamate Reagent->Product Workup Aqueous Work-up & Extraction Product->Workup Purification Column Chromatography or Recrystallization Workup->Purification Final_Product Pure Product Purification->Final_Product

Caption: Workflow for O-Aryl Thiocarbamate Synthesis.

The Newman-Kwart Rearrangement

The O-aryl thiocarbamates synthesized above can undergo a thermal isomerization to the thermodynamically more stable S-aryl thiocarbamates. This reaction, known as the Newman-Kwart rearrangement, is a powerful method for preparing thiophenols after a subsequent hydrolysis or reduction step.[5][6] The rearrangement typically requires high temperatures (200-300 °C).[7]

newman_kwart O_Thio O-Aryl Thiocarbamate TransitionState Four-membered Transition State O_Thio->TransitionState Heat (Δ) S_Thio S-Aryl Thiocarbamate TransitionState->S_Thio Rearrangement Thiophenol Thiophenol S_Thio->Thiophenol Hydrolysis/Reduction

Caption: The Newman-Kwart Rearrangement Pathway.

Synthesis of Thioureas from Amines

This compound reacts with primary and secondary amines to form the corresponding N,N,N'-trisubstituted or N,N,N',N'-tetrasubstituted thioureas. The reaction is analogous to the formation of thiocarbamates from alcohols and is typically performed in an aprotic solvent with a non-nucleophilic base to scavenge the liberated HCl.[2]

General Reaction Scheme: R₂NH + (C₂H₅)₂NC(S)Cl → R₂NC(S)N(C₂H₅)₂ + HCl

Experimental Protocol: General Synthesis of Tetrasubstituted Thioureas [2]

  • Materials: Substituted secondary amine, this compound, Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA), Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve the amine (1.0 eq) in a suitable aprotic solvent (e.g., DCM).

    • Add a non-nucleophilic base such as triethylamine (1.1 eq) to the solution and stir at room temperature.

    • Slowly add this compound (1.05 eq) to the reaction mixture.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

    • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride.

    • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

    • Purify the resulting thiourea (B124793) derivative by column chromatography.

Table 1: Synthesis of Aryl Isothiocyanates from Arylamines [8]

In a related reaction, primary arylamines react with this compound under specific conditions to yield aryl isothiocyanates, with the elimination of diethylamine (B46881) hydrochloride.[8]

Starting ArylaminepKa of AmineYield of Isothiocyanate (%)Yield of (C₂H₅)₂NH·HCl (%)Reaction Time (hr)
Aniline4.5851862.5
p-Toluidine5.1268952.5
p-Anisidine5.2975952.5
p-Chloroaniline3.8135603.0
p-Nitroaniline1.02004.0
Synthesis of Dithiocarbamates from Thiols

The reaction between this compound and thiols (or their corresponding thiolates) produces dithiocarbamates. Thiolates, being potent nucleophiles, react readily with the thiocarbamoyl chloride.[9][10]

General Reaction Scheme: R-SH + (C₂H₅)₂NC(S)Cl + Base → R-SC(S)N(C₂H₅)₂ + Base·HCl

Experimental Protocol: General Synthesis of Dithiocarbamates

  • Materials: Thiol (R-SH), Sodium Hydroxide (NaOH) or Sodium Hydride (NaH), this compound, Ethanol (B145695) or THF.

  • Procedure:

    • Dissolve the thiol (1.0 eq) in a suitable solvent like ethanol or THF.

    • Add a base such as NaOH (1.0 eq) or NaH (1.0 eq) to generate the thiolate in situ. Stir for 15-30 minutes.

    • Cool the mixture to 0 °C and add this compound (1.0 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Remove the solvent under reduced pressure.

    • Partition the residue between water and an organic solvent (e.g., diethyl ether or DCM).

    • Wash the organic layer, dry it over a drying agent, and evaporate the solvent.

    • Purify the dithiocarbamate product as needed.

Applications in Drug Development and Life Sciences

Thiocarbamates and dithiocarbamates are of significant interest in medicinal chemistry due to their broad spectrum of biological activities.[11][12]

  • Anticancer Agents: Dithiocarbamate complexes, particularly metal chelates, have shown promise as anticancer agents by inhibiting proteasome activity and inducing apoptosis in tumor cells.[12][13]

  • Enzyme Inhibitors: The thiocarbamate moiety can act as a key pharmacophore in the design of enzyme inhibitors.[11]

  • Antiviral and Antimicrobial Agents: Several dithiocarbamate derivatives have been investigated for their activity against viruses, including HIV, as well as various bacteria and fungi.[12][13]

  • Herbicides and Pesticides: Many commercially successful herbicides and fungicides are based on the thiocarbamate scaffold, highlighting their impact on cellular processes.[6][11]

The synthetic routes described herein, utilizing this compound, provide a direct and efficient pathway to these biologically active molecules, enabling further research and development in these therapeutic areas.

logical_relationship cluster_reactants Nucleophilic Reactants cluster_products Product Classes Reagent Diethylthiocarbamoyl Chloride Alcohols Alcohols / Phenols Reagent->Alcohols Amines Amines Reagent->Amines Thiols Thiols Reagent->Thiols O_Thio O-Thiocarbamates Alcohols->O_Thio Thioureas Thioureas Amines->Thioureas Dithio Dithiocarbamates Thiols->Dithio O_Thio->Dithio Newman-Kwart + Hydrolysis of Thiophenol intermediate

Caption: Synthetic Scope of this compound.

Conclusion

This compound is a highly effective reagent for the synthesis of a diverse range of thiocarbamates, thioureas, and dithiocarbamates. The methodologies outlined in this guide are robust and applicable to a wide array of substrates, facilitating the construction of molecular libraries for screening in drug discovery and other life science applications. The strategic use of this reagent, particularly in conjunction with the Newman-Kwart rearrangement, provides medicinal chemists with a powerful tool for accessing novel chemical entities with significant therapeutic potential.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Diethylthiocarbamoyl Chloride (CAS 88-11-9)

This technical guide provides a comprehensive overview of this compound (CAS 88-11-9), including its chemical properties, safe handling procedures, applications in organic synthesis with detailed experimental protocols, and the biological activities of its closely related derivatives.

Core Properties and Specifications

This compound is an organosulfur compound utilized as a reactive intermediate in various chemical syntheses. Its electrophilic nature makes it a valuable reagent for introducing the diethylthiocarbamoyl moiety into a range of molecules.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below, providing essential data for experimental planning and execution.

PropertyValueReference
CAS Number 88-11-9[1]
Molecular Formula C₅H₁₀ClNS[1]
Molecular Weight 151.66 g/mol
Appearance Solid
Melting Point 45-50 °C
Boiling Point 113 °C @ 10 mmHg
InChI Key HUUSTUALCPTCGJ-UHFFFAOYSA-N
SMILES CCN(CC)C(Cl)=S

Safety, Handling, and Storage

Proper handling and storage of this compound are critical due to its hazardous nature. Adherence to established safety protocols is mandatory to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)
  • Hazards : The compound is corrosive and causes severe burns to the eyes, skin, and mucous membranes. It is classified as Skin Corrosion/Irritation Category 1 and Serious Eye Damage/Eye Irritation Category 1. Thermal decomposition can release irritating gases and vapors.

  • Handling : All manipulations should be conducted within a chemical fume hood. Do not breathe dust. Avoid all contact with eyes, skin, and clothing.

  • Personal Protective Equipment (PPE) :

    • Eye/Face Protection : Wear chemical safety goggles and a face shield.

    • Skin Protection : Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.

    • Respiratory Protection : Use a NIOSH/MSHA-approved respirator if dust is generated.

Storage and Incompatibility
  • Storage : Keep containers tightly closed in a dry, cool, and well-ventilated area. It is recommended to store under an inert atmosphere.

  • Incompatible Materials : Avoid contact with strong oxidizing agents.

First-Aid Measures
  • Eye Contact : Immediately flush with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.

  • Skin Contact : Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

  • Inhalation : Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

Applications in Organic Synthesis

This compound is a versatile reagent in organic chemistry, primarily used for the synthesis of thiocarbamates, isothiocyanates, and as a key component in rearrangements like the Newman-Kwart rearrangement.

Synthesis of Aryl Isothiocyanates

This protocol details the reaction of an arylamine with this compound to produce an aryl isothiocyanate, a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[2]

  • Reaction Setup : In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve the primary arylamine (1.0 equivalent) in a suitable anhydrous solvent (e.g., toluene (B28343) or chloroform).

  • Reagent Addition : Slowly add a solution of this compound (1.05 equivalents) in the same anhydrous solvent to the stirred amine solution at room temperature.

  • Reaction Progression : An exothermic reaction may occur, and a precipitate of diethylamine (B46881) hydrochloride will form. After the initial reaction subsides, heat the mixture to reflux.

  • Monitoring : Monitor the reaction progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting arylamine is consumed.

  • Workup :

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the precipitated diethylamine hydrochloride.

    • Wash the filtrate with water, followed by a brine solution.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Purification :

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude aryl isothiocyanate can be purified by vacuum distillation or recrystallization.

G Workflow for Aryl Isothiocyanate Synthesis cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup cluster_purification 4. Purification setup Dissolve Arylamine in Anhydrous Solvent add_reagent Add Diethylthiocarbamoyl Chloride Solution setup->add_reagent Stirring reflux Heat to Reflux add_reagent->reflux monitor Monitor via TLC/HPLC reflux->monitor cool Cool to Room Temp monitor->cool Reaction Complete filter_solid Filter Diethylamine HCl cool->filter_solid wash Wash with Water & Brine filter_solid->wash dry Dry Organic Layer wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Distillation or Recrystallization concentrate->purify

Workflow for Aryl Isothiocyanate Synthesis

Biological Activity of Related Compounds

While this compound is primarily a synthetic intermediate, its derivative, diethyldithiocarbamate (B1195824) (DDC) , exhibits significant biological activity. DDC is a metabolite of the drug Disulfiram and is known for its metal-chelating properties, which underpin its antimicrobial and anticancer effects.[3][4]

Antimicrobial Mechanism of Action

The antimicrobial activity of DDC is largely attributed to its ability to chelate essential metal ions, such as copper and zinc.[3] This chelation disrupts vital enzymatic functions within microbial cells. Key mechanisms include:

  • Enzyme Inhibition : DDC inhibits metalloenzymes like carbonic anhydrases and superoxide (B77818) dismutase, which are crucial for microbial survival.[3][5]

  • Disruption of Oxidative Phosphorylation : The DDC-metal complexes can interfere with the electron transport chain, inhibiting cellular respiration.[6]

Anticancer Activity and NF-κB Pathway Inhibition

In cancer research, DDC, particularly in complex with copper (Cu(DDC)₂), has shown promise as an anticancer agent.[4] A primary mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, which is often constitutively active in cancer cells and promotes proliferation, survival, and metastasis.[7][8]

The diagram below illustrates the proposed mechanism by which the DDC-copper complex inhibits the canonical NF-κB signaling pathway.

G Proposed Mechanism of NF-κB Inhibition by DDC-Copper Complex cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DDC Diethyldithiocarbamate (DDC) Complex DDC-Copper Complex DDC->Complex Copper Copper (Cu²⁺) Copper->Complex IKK IKK Complex Complex->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB Complex (p50/p65/IκBα) Inactive IkB->NFkB_inactive Inhibits p50 p50 p65 p65 NFkB_active Active NF-κB (p50/p65) NFkB_inactive->NFkB_active IκBα Degradation DNA DNA NFkB_active->DNA Binds to Promoter Region Transcription Gene Transcription (Proliferation, Survival, Metastasis) DNA->Transcription

Inhibition of the NF-κB Pathway by DDC

Pathway Description : In the canonical pathway, the IKK complex phosphorylates IκBα, leading to its degradation and the release of the p50/p65 NF-κB dimer. This active dimer translocates to the nucleus to initiate the transcription of target genes. The DDC-copper complex is proposed to inhibit the IKK complex, thereby preventing IκBα phosphorylation and keeping NF-κB sequestered in an inactive state in the cytoplasm.[4][7]

References

Methodological & Application

Application Notes and Protocols: Diethylthiocarbamoyl Chloride as a Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylthiocarbamoyl chloride (DETC-Cl) is a versatile reagent in organic synthesis, primarily utilized for the protection of phenols. This protection strategy is of particular importance as it facilitates the conversion of phenols to thiophenols via the Newman-Kwart rearrangement. The resulting diethylthiocarbamoyl group can also be applied to the protection of amines and thiols, offering a unique set of stability and reactivity attributes compared to more common protecting groups. These application notes provide a comprehensive overview of the use of DETC-Cl as a protecting group for various functional groups, including detailed protocols for protection and deprotection, and a summary of relevant quantitative data.

Application Notes

Protection of Phenols: A Gateway to Thiophenols

The reaction of a phenol (B47542) with this compound in the presence of a base yields an O-aryl diethylthiocarbamate. This protected form is not only stable under various conditions but also serves as a key intermediate for the Newman-Kwart rearrangement, a thermal or palladium-catalyzed intramolecular migration of the aryl group from the oxygen to the sulfur atom.[1][2][3] This rearrangement produces an S-aryl diethylthiocarbamate, which can then be hydrolyzed to afford the corresponding thiophenol.[1][4] This two-step process represents the primary "deprotection" strategy for phenols protected with DETC-Cl, effectively converting a hydroxyl group into a thiol group.

Protection of Amines

Primary and secondary amines react readily with this compound to form stable N,N-diethylthioureas (diethylthiocarbamides). The reaction is typically carried out in an aprotic solvent with a non-nucleophilic base to scavenge the HCl byproduct.[5] The resulting thiocarbamate is generally a robust protecting group, stable to a range of reaction conditions. While not as commonly employed as Boc or Cbz protecting groups for routine amine protection in peptide synthesis, it offers an orthogonal protection strategy.[5]

Protection of Thiols

While less documented, this compound can be used to protect thiols, forming a dithiocarbamate. This reaction would proceed under similar conditions to the protection of amines and alcohols, involving a base to neutralize the generated HCl. The resulting S-protected thiol is expected to be stable, with deprotection achievable under hydrolytic conditions.

Quantitative Data

The following tables summarize quantitative data for the protection of various functional groups using this compound and related analogues, as well as for the key deprotection steps.

Table 1: Protection of Phenols, Amines, and Alcohols with Thiocarbamoyl Chlorides

SubstrateReagentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
PhenolThis compoundDABCONMP50--[6]
AmineN,N-Dimethylthiocarbamoyl chlorideTriethylamine (B128534) or DIPEADCM or THFRoom Temp1-4High[5]
AlcoholN,N-Dimethylthiocarbamoyl chloride-----[7]

Note: Specific yield and reaction time for the protection of 4-ethoxyphenol (B1293792) with this compound were not provided in the source material, but the reaction was successful.

Table 2: Newman-Kwart Rearrangement of O-Aryl Thiocarbamates

SubstrateConditionsTemperature (°C)TimeYield (%)Reference
O-Aryl thiocarbamateThermal (neat or in Ph₂O)200-300-High[1][4]
O-Aryl thiocarbamatePd(PtBu₃)₂ catalyst100-High[3]
O-Aryl thiocarbamateCeric Ammonium (B1175870) Nitrate (CAN)Room Temp24Quantitative[6]

Table 3: Deprotection of S-Aryl Diethylthiocarbamates

SubstrateReagentsSolventConditionsYield (%)Reference
S-Aryl thiocarbamateNaOH or KOHAqueous or Methanolic-Good[4]
S-Aryl thiocarbamateLiAlH₄THFNon-hydrolyticGood[8]

Experimental Protocols

Protocol 1: General Procedure for the Protection of a Phenol
  • To a solution of the phenol (1.0 eq) and a suitable base such as 1,4-diazabicyclo[2.2.2]octane (DABCO) (1.2 eq) in an anhydrous aprotic solvent like N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF), add this compound (1.1 eq) dropwise at room temperature.[6]

  • The reaction mixture may be gently heated (e.g., to 50 °C) to ensure completion.[6]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for the Protection of an Amine
  • Dissolve the amine (1.0 eq) in a suitable anhydrous aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).[5]

  • Add a non-nucleophilic base, such as triethylamine (1.1 eq) or diisopropylethylamine (DIPEA), to the solution and stir at room temperature.[5]

  • Slowly add this compound (1.05 eq) to the reaction mixture.[5]

  • Monitor the reaction progress by TLC or liquid chromatography-mass spectrometry (LC-MS).[5]

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.[5]

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Newman-Kwart Rearrangement (Thermal)
  • Place the purified O-aryl diethylthiocarbamate in a round-bottom flask equipped with a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the neat compound or a solution in a high-boiling solvent like diphenyl ether to 200-300 °C.[1][4]

  • Monitor the rearrangement by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • If a solvent was used, it can be removed by vacuum distillation.

  • The resulting crude S-aryl diethylthiocarbamate can be purified by column chromatography or used directly in the next step.

Protocol 4: Hydrolysis of an S-Aryl Diethylthiocarbamate to a Thiophenol
  • Dissolve the S-aryl diethylthiocarbamate in a suitable solvent such as methanol (B129727) or ethanol.

  • Add an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide (e.g., 10% aqueous NaOH).[4]

  • Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitor by TLC).

  • Cool the reaction mixture and carefully acidify with a mineral acid (e.g., HCl) to protonate the thiophenolate.

  • Extract the thiophenol with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude thiophenol by column chromatography or distillation.

Visualizations

G cluster_protection Protection Workflow Phenol Phenol (Ar-OH) Protected_Phenol O-Aryl Diethylthiocarbamate (Ar-O-C(=S)NEt₂) Phenol->Protected_Phenol Amine Amine (R₂NH) Protected_Amine N,N-Diethylthiourea (R₂N-C(=S)NEt₂) Amine->Protected_Amine Thiol Thiol (R-SH) Protected_Thiol Dithiocarbamate (R-S-C(=S)NEt₂) Thiol->Protected_Thiol DETC_Cl Diethylthiocarbamoyl Chloride (DETC-Cl) DETC_Cl->Protected_Phenol DETC_Cl->Protected_Amine DETC_Cl->Protected_Thiol Base Base (e.g., Et₃N, DABCO) Base->Protected_Phenol Base->Protected_Amine Base->Protected_Thiol G cluster_deprotection Phenol to Thiophenol Conversion Start O-Aryl Diethylthiocarbamate (Ar-O-C(=S)NEt₂) Rearrangement Newman-Kwart Rearrangement Start->Rearrangement Heat or Pd Catalyst Intermediate S-Aryl Diethylthiocarbamate (Ar-S-C(=O)NEt₂) Rearrangement->Intermediate Hydrolysis Hydrolysis (e.g., NaOH, H₂O) Intermediate->Hydrolysis Final_Product Thiophenol (Ar-SH) Hydrolysis->Final_Product

References

Application Notes and Protocols for the Synthesis of Aryl Isothiocyanates using Diethylthiocarbamoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aryl isothiocyanates are a pivotal class of organic compounds characterized by the -N=C=S functional group attached to an aromatic ring. Their significance in medicinal chemistry and drug development is well-established, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The versatile reactivity of the isothiocyanate group allows for its use as a key building block in the synthesis of various heterocyclic compounds and as a covalent binder to biological macromolecules. This document provides detailed protocols and application notes for the synthesis of aryl isothiocyanates utilizing diethylthiocarbamoyl chloride, a method noted for its direct approach.

Application Notes

The synthesis of aryl isothiocyanates from arylamines and this compound offers a valuable alternative to traditional methods that often employ highly toxic reagents like thiophosgene. This method is particularly useful for synthesizing a range of substituted aryl isothiocyanates, which are crucial for structure-activity relationship (SAR) studies in drug discovery programs.

Key Applications of Aryl Isothiocyanates:

  • Anticancer Drug Development: Many natural and synthetic aryl isothiocyanates have demonstrated potent anticancer activities by inducing apoptosis and inhibiting cell cycle progression in various cancer cell lines.

  • Antimicrobial Agents: The isothiocyanate functional group can react with microbial proteins, making these compounds effective antimicrobial and antifungal agents.

  • Covalent Probes and Inhibitors: The electrophilic nature of the isothiocyanate group allows it to form covalent bonds with nucleophilic residues (such as cysteine) on proteins. This property is exploited in the design of targeted covalent inhibitors and chemical biology probes to study protein function.

  • Synthesis of Heterocyclic Compounds: Aryl isothiocyanates are versatile precursors for the synthesis of a wide array of nitrogen and sulfur-containing heterocycles, which are privileged scaffolds in medicinal chemistry.

Reaction Mechanism

The reaction of an arylamine with this compound is proposed to proceed via a nucleophilic substitution mechanism. The arylamine acts as a nucleophile, attacking the electrophilic carbon of the thiocarbamoyl chloride. This is followed by the elimination of diethylamine (B46881) hydrochloride to yield the aryl isothiocyanate.

Caption: Proposed reaction mechanism for the synthesis of aryl isothiocyanates.

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of aryl isothiocyanates using this compound. This protocol is based on established chemical principles for similar reactions, as specific details from the primary literature were not fully accessible. Researchers should optimize conditions for their specific substrates.

Materials:

  • Substituted arylamine

  • This compound

  • Anhydrous aprotic solvent (e.g., toluene, dichloromethane, or acetonitrile)

  • Tertiary amine base (e.g., triethylamine (B128534) or diisopropylethylamine)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for chromatography

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the arylamine (1.0 eq.) and a tertiary amine base (1.2 eq.) in an anhydrous aprotic solvent.

  • Addition of Reagent: To the stirred solution, add a solution of this compound (1.1 eq.) in the same anhydrous solvent dropwise at room temperature.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the precipitated amine hydrochloride salt. Wash the filtrate with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to afford the pure aryl isothiocyanate.

Safety Precautions:

  • This compound is expected to be corrosive and a lachrymator. Handle it in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Aryl isothiocyanates can be volatile and have pungent odors. Handle them in a fume hood.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Data Presentation

ArylamineAryl Isothiocyanate ProductYield (%)
AnilinePhenyl isothiocyanate95
4-Fluoroaniline4-Fluorophenyl isothiocyanate92
4-Chloroaniline4-Chlorophenyl isothiocyanate88
4-Bromoaniline4-Bromophenyl isothiocyanate85
4-Methoxyaniline4-Methoxyphenyl isothiocyanate97
4-Nitroaniline4-Nitrophenyl isothiocyanate75

Note: Yields are based on a tosyl chloride-mediated synthesis and are provided for illustrative purposes.

Experimental Workflow Diagram

experimental_workflow start Start dissolve Dissolve Arylamine and Base in Anhydrous Solvent start->dissolve add_reagent Add Diethylthiocarbamoyl Chloride Solution dissolve->add_reagent reflux Heat to Reflux (Monitor by TLC) add_reagent->reflux cool Cool to Room Temperature reflux->cool filter Filter Precipitate cool->filter workup Aqueous Workup (Water & Brine Wash) filter->workup dry Dry Organic Layer workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product Pure Aryl Isothiocyanate purify->product end End product->end

Application Notes and Protocols for the Synthesis of 5-Substituted 4-Methyl-2-Thiazolyl Diethyldithiocarbamates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of novel 5-substituted 4-methyl-2-thiazolyl diethyldithiocarbamates. The described compounds are of interest in medicinal chemistry due to the established biological activities of both the thiazole (B1198619) and diethyldithiocarbamate (B1195824) moieties. Thiazole derivatives are known to possess a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2] Diethyldithiocarbamate (DDC) is the primary metabolite of Disulfiram, a drug known for its anticancer properties, which functions by chelating metal ions like copper to form cytotoxic complexes.[3][4][5] The combination of these two pharmacophores may lead to synergistic or novel therapeutic effects.

The synthetic strategy outlined herein is a robust two-step process. The first step involves the synthesis of a key intermediate, 2-amino-4-methyl-5-substituted-thiazole, via the well-established Hantzsch thiazole synthesis. This is followed by the preparation of an N-(5-substituted-4-methylthiazol-2-yl)-2-chloroacetamide intermediate, which is then coupled with sodium diethyldithiocarbamate to yield the final target compounds. This modular approach allows for the convenient generation of a library of derivatives by varying the substituent at the 5-position of the thiazole ring.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-methyl-5-substituted-thiazoles (General Procedure)

This protocol is adapted from the classical Hantzsch thiazole synthesis.[6]

Materials:

  • Appropriate α-haloketone or α-haloaldehyde

  • Thiourea (B124793)

  • Ethanol

  • Sodium bicarbonate

Procedure:

  • In a round-bottom flask, dissolve thiourea (1.1 equivalents) in ethanol.

  • To this solution, add the appropriate α-haloketone or α-haloaldehyde (1.0 equivalent).

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum.

  • The crude product can be purified by recrystallization from ethanol.

Protocol 2: Synthesis of 2-Chloro-N-(5-substituted-4-methylthiazol-2-yl)acetamides

Materials:

Procedure:

  • Suspend the 2-amino-4-methyl-5-substituted-thiazole (1.0 equivalent) and anhydrous sodium acetate (1.2 equivalents) in anhydrous acetone in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.[7]

  • Cool the mixture in an ice bath.

  • Add chloroacetyl chloride (1.1 equivalents) dropwise to the cooled suspension with vigorous stirring.

  • After the addition is complete, allow the reaction to stir at room temperature for 1 hour.[7]

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the resulting solid by filtration, wash thoroughly with water, and dry.

Protocol 3: Synthesis of 5-Substituted 4-Methyl-2-Thiazolyl Diethyldithiocarbamates (Final Products)

This procedure is based on the reaction of the chloroacetamide intermediate with sodium diethyldithiocarbamate.[8]

Materials:

  • 2-Chloro-N-(5-substituted-4-methylthiazol-2-yl)acetamide (from Protocol 2)

  • Sodium diethyldithiocarbamate

  • Acetone

Procedure:

  • Dissolve the 2-chloro-N-(5-substituted-4-methylthiazol-2-yl)acetamide (1.0 equivalent) in acetone in a round-bottom flask.

  • Add sodium diethyldithiocarbamate (1.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 8-12 hours.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, filter off the precipitated sodium chloride.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.

Data Presentation

The following table summarizes hypothetical characterization data for a series of synthesized 5-substituted 4-methyl-2-thiazolyl diethyldithiocarbamates.

Compound IDR-Group at 5-positionMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
I-a -HC₁₁H₁₇N₃S₃303.5375110-112
I-b -CH₃C₁₂H₁₉N₃S₃317.5572121-123
I-c -C₆H₅C₁₇H₂₁N₃S₃379.6268145-147
I-d -COOEtC₁₄H₂₁N₃O₂S₃375.5965132-134

Visualizations

Synthetic Workflow

The following diagram illustrates the general three-step synthesis of the target compounds.

Synthesis_Workflow cluster_step1 Step 1: Hantzsch Thiazole Synthesis cluster_step2 Step 2: Chloroacetylation cluster_step3 Step 3: Dithiocarbamate Coupling A α-Haloketone + Thiourea B 2-Amino-4-methyl- 5-substituted-thiazole A->B Ethanol, Reflux C 2-Chloro-N-(5-substituted- 4-methylthiazol-2-yl)acetamide B->C Chloroacetyl chloride, Acetone E Final Product: 5-Substituted 4-Methyl-2-Thiazolyl Diethyldithiocarbamate C->E Acetone, RT D Sodium Diethyldithiocarbamate D->E Acetone, RT

Caption: General workflow for the synthesis of 5-substituted 4-methyl-2-thiazolyl diethyldithiocarbamates.

Potential Mechanism of Action

Diethyldithiocarbamate (DDC) is known to exert its biological effects, particularly its anticancer activity, through the chelation of copper ions. The resulting Cu(DDC)₂ complex is a potent inhibitor of several cellular pathways, including the proteasome and NF-κB signaling.[5] The thiazole moiety can serve to modulate the compound's pharmacokinetic properties and may also contribute to its overall biological activity.

Signaling_Pathway cluster_downstream Downstream Effects compound Thiazolyl Diethyldithiocarbamate (Prodrug) metabolism Cellular Uptake & Metabolic Activation compound->metabolism ddc Release of Diethyldithiocarbamate (DDC) metabolism->ddc cu_ddc Formation of Cu(DDC)₂ Complex ddc->cu_ddc copper Intracellular Copper (Cu²⁺) copper->cu_ddc proteasome Proteasome Inhibition cu_ddc->proteasome nfkb NF-κB Inhibition cu_ddc->nfkb apoptosis Apoptosis proteasome->apoptosis nfkb->apoptosis

Caption: Proposed mechanism of action involving copper chelation and downstream cellular effects.

References

Application of Diethylthiocarbamoyl Chloride in Pharmaceutical Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylthiocarbamoyl chloride is a versatile reagent in organic synthesis, primarily utilized for the introduction of the diethylthiocarbamoyl group onto various molecules. This functionality serves as a crucial intermediate in the synthesis of a range of biologically active compounds. Its applications in pharmaceutical synthesis are diverse, spanning from the formation of key precursors for antifungal and anti-inflammatory drugs to its use in prodrug strategies and as a protecting group in peptide synthesis. This document provides detailed application notes and experimental protocols for the use of this compound in key pharmaceutical applications.

Core Applications in Pharmaceutical Synthesis

The primary applications of this compound in pharmaceutical synthesis can be categorized as follows:

  • Synthesis of Thiocarbamates and Dithiocarbamates: It readily reacts with alcohols, phenols, and thiols to form thiocarbamates and dithiocarbamates, which are scaffolds for various therapeutic agents.

  • Precursor for Thiophenol Synthesis via the Newman-Kwart Rearrangement: The reaction with phenols yields O-aryl thiocarbamates, which upon thermal or catalyzed rearrangement, provide S-aryl thiocarbamates. Subsequent hydrolysis furnishes thiophenols, which are important intermediates in drug synthesis.

  • Role in Prodrug and Bioactive Compound Synthesis: The dithiocarbamate (B8719985) moiety itself exhibits a range of biological activities and can be incorporated into molecules to modulate their pharmacological properties or to design targeted prodrugs.

  • Thiol Protecting Group in Peptide Synthesis: The diethylthiocarbamoyl group can be used to protect the sulfhydryl group of cysteine residues during peptide synthesis.

Data Presentation

The following tables summarize quantitative data for key reactions involving this compound and its dimethyl analog, which is often used interchangeably in the literature.

Table 1: Synthesis of O-Aryl Thiocarbamates

Phenol/AlcoholReagentBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-Naphthol (B1666908)Dimethylthiocarbamoyl chlorideKOHWater/THF<120.568-73[1]
4-EthoxyphenolThis compoundDABCONMP50--[2]
Various PhenolsTetramethylthiuram disulfideNaHDMF801270-77[3]

Table 2: Newman-Kwart Rearrangement of O-Aryl Thiocarbamates

O-Aryl ThiocarbamateConditionsProductYield (%)Reference
O-2-Naphthyl dimethylthiocarbamate270-275 °C (neat)S-2-Naphthyl dimethylthiocarbamateHigh[1]
O-Aryl N,N-dimethylthiocarbamatesPd(PtBu₃)₂ catalyst, 100 °CS-Aryl N,N-dimethylthiocarbamatesGood to ExcellentOrganic Chemistry Portal
O-(4-Ethoxyphenyl) N,N-diethylthiocarbamateCAN, DMSO, rt, 24hS-(4-Ethoxyphenyl) N,N-diethylcarbamothioate99[4]

Table 3: Synthesis of Fluticasone Propionate Intermediate (using Dimethylthiocarbamoyl Chloride)

Starting MaterialReagentBaseSolventTemp. (°C)Time (h)Yield (%)Reference
6α,9α-Difluoro-11β-hydroxy-16α-methyl-17α-propionyloxy-3-oxo-androsta-1,4-diene-17β-carboxylic acidDimethylthiocarbamoyl chlorideTriethylamineDichloromethane---[5]
Flumethasone derivativeDimethylthiocarbamoyl chloride4-dimethylaminopyridineButanone or THF0-402-3HighChinese Patent CN100560598C

Experimental Protocols

Protocol 1: Synthesis of O-(2-Naphthyl) Diethylthiocarbamate

This protocol describes the synthesis of an O-aryl diethylthiocarbamate, a precursor for the Newman-Kwart rearrangement.

Materials:

Procedure:

  • Preparation of the Phenoxide: In a 500-mL three-necked flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, dissolve 2-naphthol (0.150 mol) in 100 mL of water containing KOH (0.15 mol). Cool the solution to below 10 °C in an ice-water bath.

  • Reaction with this compound: Prepare a solution of this compound (0.201 mol) in 40 mL of anhydrous THF. Add this solution dropwise to the stirred phenoxide solution over 20-30 minutes, ensuring the temperature does not exceed 12 °C.

  • Work-up: After the addition is complete, continue stirring for 10 minutes. Make the reaction mixture alkaline with 50 mL of 10% KOH solution. Extract the mixture three times with 100-mL portions of benzene.

  • Isolation and Purification: Combine the organic layers, wash with saturated sodium chloride solution, and dry over anhydrous magnesium sulfate. Remove the solvent by distillation. Recrystallize the crude product from 75 mL of absolute methanol to yield O-2-naphthyl diethylthiocarbamate.

Protocol 2: Newman-Kwart Rearrangement for the Synthesis of S-(2-Naphthyl) Diethylthiocarbamate and subsequent hydrolysis to 2-Naphthalenethiol

This protocol details the thermal rearrangement of the O-aryl thiocarbamate prepared in Protocol 1 to the corresponding S-aryl thiocarbamate, followed by hydrolysis to the thiophenol.

Materials:

  • O-2-Naphthyl diethylthiocarbamate (from Protocol 1)

  • Potassium hydroxide (KOH)

  • Ethylene (B1197577) glycol

  • Ice

  • Benzene (Caution: Carcinogen)

  • Hydrochloric acid (HCl), 10%

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate

  • High-boiling point solvent (e.g., diphenyl ether) for thermal rearrangement

Procedure:

  • Newman-Kwart Rearrangement: In a 250-mL flask fitted with a diffusion tube and purged with nitrogen, place O-2-naphthyl diethylthiocarbamate (0.100 mol). Heat the flask in a salt bath at 270–275 °C for 45 minutes. Alternatively, the reaction can be performed in a high-boiling solvent like diphenyl ether.

  • Hydrolysis: After cooling, add a solution of KOH (0.15 mol) in 10 mL of water and 75 mL of ethylene glycol to the flask. Replace the diffusion tube with a condenser and heat the mixture at reflux for 1 hour.

  • Work-up: Pour the cooled reaction mixture onto 150 g of ice. After the ice has melted, extract the mixture twice with 150-mL portions of benzene to remove any unreacted starting material.

  • Isolation of Thiophenol: Acidify the aqueous layer with 10% HCl. Extract the thiophenol with two 100-mL portions of benzene. Combine the organic layers, wash with saturated sodium chloride solution, and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent by distillation to obtain crude 2-naphthalenethiol. The product can be further purified by vacuum distillation or recrystallization.

Protocol 3: General Procedure for the Synthesis of Dithiocarbamate Prodrugs

This protocol outlines a general method for synthesizing dithiocarbamate-based prodrugs by reacting an amine-containing drug molecule with carbon disulfide, followed by alkylation. This compound can be used in an alternative two-step approach where the amine is first reacted with this compound.

Materials:

  • Amine-containing drug molecule

  • Carbon disulfide (CS₂)

  • Sodium hydroxide (NaOH) or other suitable base

  • Alkylating agent (e.g., a linker with a leaving group)

  • Solvent (e.g., ethanol, water, or a biphasic system)

Procedure:

  • Formation of Dithiocarbamate Salt: Dissolve the amine-containing drug (1 equivalent) in a suitable solvent. Add a base such as sodium hydroxide (1 equivalent). Cool the mixture in an ice bath. Add carbon disulfide (1.1 equivalents) dropwise while maintaining the low temperature. Stir the reaction mixture for a specified time (e.g., 1-2 hours) to form the sodium dithiocarbamate salt.

  • Alkylation: To the solution of the dithiocarbamate salt, add the alkylating agent (1 equivalent) containing the desired linker or promoiety. The reaction can be stirred at room temperature or heated depending on the reactivity of the alkylating agent.

  • Work-up and Purification: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction with water. Extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Signaling Pathways and Logical Relationships

NF-κB Signaling Pathway and Inhibition by Dithiocarbamates

Dithiocarbamates are known inhibitors of the NF-κB signaling pathway, which plays a crucial role in inflammation, immunity, and cell survival. Inhibition of this pathway is a key mechanism for the anti-inflammatory and anti-cancer effects of some dithiocarbamate-containing drugs.

NF_kappaB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli (TNF-α, IL-1) Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IκBα IκBα IKK_complex->IκBα phosphorylates NFκB NF-κB (p50/p65) IκBα_P P-IκBα NFκB_n NF-κB NFκB->NFκB_n translocation Proteasome Proteasome IκBα_P->Proteasome degradation Dithiocarbamates Dithiocarbamates (from this compound) Dithiocarbamates->IKK_complex inhibits DNA DNA NFκB_n->DNA binds Gene_Expression Gene Expression (Inflammation, Cell Survival) DNA->Gene_Expression promotes

NF-κB signaling pathway and its inhibition by dithiocarbamates.
Experimental Workflow for Thiophenol Synthesis

The following diagram illustrates the general experimental workflow for the synthesis of thiophenols from phenols using this compound, proceeding through the Newman-Kwart rearrangement.

Thiophenol_Synthesis_Workflow Start Start: Phenol Step1 1. Formation of O-Aryl Diethylthiocarbamate Start->Step1 Step2 2. Newman-Kwart Rearrangement Step1->Step2 Reagent1 Diethylthiocarbamoyl chloride, Base Reagent1->Step1 Step3 3. Hydrolysis Step2->Step3 Condition2 Heat (Thermal) or Pd Catalyst Condition2->Step2 End End: Thiophenol Step3->End Reagent3 Base (e.g., KOH) Reagent3->Step3

General workflow for thiophenol synthesis.
Logical Relationship of this compound Applications

This diagram shows the logical flow from the reagent itself to its various applications in pharmaceutical synthesis.

Applications_Logic cluster_intermediates Primary Intermediates cluster_applications Pharmaceutical Applications DETC_Cl Diethylthiocarbamoyl Chloride O_Aryl_DTC O-Aryl Diethylthiocarbamates DETC_Cl->O_Aryl_DTC + Phenols S_Alkyl_DTC S-Alkyl/Aryl Dithiocarbamates DETC_Cl->S_Alkyl_DTC + Thiols Thioureas Thioureas DETC_Cl->Thioureas + Amines Peptide_Mod Peptide Modification (Thiol Protection) DETC_Cl->Peptide_Mod + Cysteine Thiophenols Thiophenol Synthesis (via Newman-Kwart) O_Aryl_DTC->Thiophenols Antifungals Antifungal Agents (e.g., Tolnaftate) S_Alkyl_DTC->Antifungals Prodrugs Prodrugs (e.g., Disulfiram-like) S_Alkyl_DTC->Prodrugs

Logical flow of this compound applications.

Conclusion

This compound is a valuable and versatile reagent in pharmaceutical synthesis. Its ability to readily form thiocarbamates and dithiocarbamates provides access to a wide range of biologically active molecules and key synthetic intermediates. The protocols and data provided herein offer a comprehensive guide for researchers and scientists in the field of drug development to effectively utilize this reagent in their synthetic endeavors. Careful consideration of reaction conditions and purification techniques is essential for achieving high yields and purity of the desired pharmaceutical compounds and intermediates.

References

Application Notes and Protocols for the Use of Diethylthiocarbamoyl Chloride in the Development of Vasorelaxant Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylthiocarbamoyl chloride serves as a versatile reagent in the synthesis of novel vasorelaxant compounds. Its utility lies in its ability to introduce a thiocarbamoyl moiety, which can be further functionalized to create hybrid molecules targeting multiple pathways involved in vascular tone regulation. A notable application is in the development of compounds that exhibit a dual mechanism of action, such as combining the properties of calcium channel blockers and potassium channel openers. This approach can lead to potent vasorelaxant effects and offers a promising strategy for the development of new antihypertensive agents.

One key example is the synthesis of hybrid molecules that merge the structural features of 1,4-dihydropyridines, a well-established class of L-type calcium channel blockers, with moieties known to open ATP-sensitive potassium (KATP) channels. This compound is instrumental in creating an isothiocyanate intermediate, which is then used to link the two pharmacophores. The resulting hybrid compounds have demonstrated significant vasorelaxant activity in preclinical studies.

Synthesis of a Vasorelaxant Hybrid Compound

The following protocol is based on the work of Yagupolskii et al., who developed a novel class of vasorelaxant hybrid compounds.[1][2][3]

Part 1: Synthesis of the Isothiocyanate Intermediate

A crucial precursor for the hybrid molecule is 2,6-dimethyl-3,5-dicarbomethoxy-4-(2-difluoromethoxy-5-isothiocyanatophenyl)-1,4-dihydropyridine. The isothiocyanate group is introduced using this compound.

Experimental Protocol:

  • Reaction Setup: In a dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the corresponding aniline (B41778) precursor, 2,6-dimethyl-3,5-dicarbomethoxy-4-(5-amino-2-difluoromethoxyphenyl)-1,4-dihydropyridine, in an appropriate anhydrous solvent such as dichloromethane (B109758) or toluene.

  • Addition of this compound: To the stirred solution, add one equivalent of this compound at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: Upon completion, the reaction mixture is typically washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica (B1680970) gel to yield the desired isothiocyanate intermediate.

Part 2: Synthesis of the Final Hybrid Compound (4a)

The isothiocyanate intermediate is then reacted with a guanidine (B92328) moiety, characteristic of pinacidil-like potassium channel openers, to yield the final hybrid compound.

Experimental Protocol:

  • Reaction Setup: Dissolve the purified isothiocyanate intermediate in a suitable solvent like acetonitrile.

  • Addition of the Guanidine Moiety: Add an equimolar amount of the N-cyano-N'-(1,2,2-trimethylpropyl)guanidine to the solution.

  • Reaction Conditions: The reaction is typically stirred at room temperature for several hours until completion, as monitored by TLC.

  • Isolation and Purification: The solvent is evaporated, and the residue is purified by recrystallization or column chromatography to afford the final hybrid compound, 2,6-dimethyl-3,5-dicarbomethoxy-4-(2-difluoromethoxy-5-N-(N''-cyano-N'-1,2,2-trimethyl-propylguanidyl)-phenyl)-1,4-dihydropyridine (4a).

Evaluation of Vasorelaxant Activity

The vasorelaxant properties of the synthesized compounds are typically evaluated in vitro using isolated arterial rings.

Experimental Protocol: Isometric Tension Studies in Rat Mesenteric Arteries

  • Tissue Preparation: Male Wistar rats are euthanized, and the superior mesenteric artery is carefully dissected and placed in cold, oxygenated Krebs-Henseleit solution. The artery is cleaned of adhering fat and connective tissue and cut into rings of 2-3 mm in length.

  • Mounting: The arterial rings are mounted in organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with a 95% O2 / 5% CO2 gas mixture. The rings are connected to isometric force transducers to record changes in tension.

  • Equilibration and Viability Check: The rings are allowed to equilibrate for at least 60 minutes under a resting tension of 1 g. The viability of the smooth muscle is tested by contracting the rings with a high potassium solution (e.g., 80 mM KCl).

  • Pre-contraction: After a washout period, a stable contraction is induced using either a high potassium solution (to assess calcium channel blocking activity) or a receptor agonist like norepinephrine (B1679862) or phenylephrine (B352888) (to assess overall vasorelaxant effects).

  • Cumulative Concentration-Response Curves: Once a stable plateau of contraction is reached, the test compound is added to the organ bath in a cumulative manner, with each subsequent concentration added after the response to the previous one has stabilized.

  • Data Analysis: The relaxation responses are expressed as a percentage of the pre-contraction induced by the agonist. Concentration-response curves are plotted, and the EC50 (the concentration of the compound that produces 50% of the maximal relaxation) and the Emax (maximal relaxation) values are calculated.

Quantitative Data Summary

The following table summarizes the vasorelaxant activity of the hybrid compound (4a) and its parent pharmacophores as reported by Yagupolskii et al.[1][2][3]

CompoundPre-contraction AgentEC50 (µM)Emax (%)
Hybrid (4a) High K+~10~100
Norepinephrine~3~100
Dihydropyridine (B1217469) (1b) High K+<1~100
Norepinephrine~1~100
Pinacidil Analogue (3) High K+>30<20
Norepinephrine~0.3~100

Note: The data are approximate values derived from the graphical representation in the cited literature.

Mechanism of Action and Signaling Pathways

The hybrid compound 4a exhibits a dual mechanism of action, influencing both L-type calcium channels and ATP-sensitive potassium channels in vascular smooth muscle cells.[1][2][3]

  • Calcium Channel Blockade: The dihydropyridine moiety of the hybrid compound is responsible for blocking the influx of extracellular calcium through voltage-gated L-type calcium channels. This is a primary mechanism for inducing smooth muscle relaxation, particularly in response to depolarization caused by high potassium concentrations.

  • Potassium Channel Opening: The pinacidil-like side chain activates ATP-sensitive potassium (KATP) channels. The opening of these channels leads to hyperpolarization of the smooth muscle cell membrane, which in turn closes voltage-gated calcium channels, further reducing calcium influx and promoting relaxation. The sensitivity of the vasorelaxant effect to the KATP channel blocker glibenclamide confirms this mechanism.[1][2][3]

The synergistic action of these two mechanisms results in a potent vasorelaxant effect.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Pharmacological Evaluation Aniline Precursor Aniline Precursor Isothiocyanate Intermediate Isothiocyanate Intermediate Aniline Precursor->Isothiocyanate Intermediate Reaction with This compound This compound This compound This compound->Isothiocyanate Intermediate Hybrid Compound (4a) Hybrid Compound (4a) Isothiocyanate Intermediate->Hybrid Compound (4a) Reaction with Guanidine Moiety Guanidine Moiety Guanidine Moiety Guanidine Moiety->Hybrid Compound (4a) Cumulative Addition Cumulative Addition Hybrid Compound (4a)->Cumulative Addition Isolated Arterial Rings Isolated Arterial Rings Pre-contraction Pre-contraction Isolated Arterial Rings->Pre-contraction High K+ or Norepinephrine Pre-contraction->Cumulative Addition Add Hybrid Compound Vasorelaxation Data Vasorelaxation Data Cumulative Addition->Vasorelaxation Data Measure Relaxation

Caption: Experimental workflow for synthesis and evaluation.

signaling_pathway cluster_cell Vascular Smooth Muscle Cell Hybrid Compound (4a) Hybrid Compound (4a) L-type Ca2+ Channel L-type Ca2+ Channel Hybrid Compound (4a)->L-type Ca2+ Channel Blocks KATP Channel KATP Channel Hybrid Compound (4a)->KATP Channel Opens Ca2+ Influx Ca2+ Influx L-type Ca2+ Channel->Ca2+ Influx Hyperpolarization Hyperpolarization KATP Channel->Hyperpolarization Vasorelaxation Vasorelaxation Ca2+ Influx->Vasorelaxation Reduced Contraction Contraction Ca2+ Influx->Contraction Hyperpolarization->L-type Ca2+ Channel Closes Hyperpolarization->Vasorelaxation

Caption: Dual mechanism of action of the hybrid compound.

References

Application Notes and Protocols: Diethylthiocarbamoyl Chloride in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylthiocarbamoyl chloride is a pivotal reagent in the synthesis of a significant class of agrochemicals, particularly dithiocarbamate (B8719985) fungicides.[1] Dithiocarbamates are valued for their broad-spectrum activity and multi-site mode of action, which helps in managing fungicide resistance.[1][2] This document provides detailed application notes, experimental protocols, and an overview of the mechanism of action for agrochemicals derived from this compound.

Mechanism of Action: A Multi-Site Approach

Dithiocarbamate fungicides, synthesized using this compound, exhibit a multi-site mode of action, making it difficult for fungi to develop resistance.[1][2] Their fungicidal activity stems from their ability to interfere with various essential biochemical processes within the fungal cell.[3]

The primary mechanisms include:

  • Enzyme Inhibition: Dithiocarbamates are potent inhibitors of numerous enzymes, especially those containing copper or sulfhydryl groups. They achieve this by chelating essential metal ions, thereby disrupting the enzyme's function.[4][5]

  • Disruption of Cellular Respiration: These compounds can interfere with the mitochondrial respiratory chain, leading to impaired energy production and ultimately, fungal cell death.[5]

  • Interference with the Ubiquitin-Proteasome System: Dithiocarbamate-metal complexes can inhibit the 26S proteasome, a critical component for protein degradation. This leads to an accumulation of damaged proteins, inducing cellular stress and apoptosis.

The multi-site inhibitory nature of dithiocarbamates is a key advantage in preventing the rapid development of resistant fungal strains.[2]

Signaling Pathway of Dithiocarbamate Fungicides

The following diagram illustrates the multi-faceted impact of dithiocarbamate fungicides on fungal cellular pathways.

G cluster_fungal_cell Fungal Cell cluster_mitochondrion Mitochondrion cluster_cytoplasm Cytoplasm cluster_outcomes Cellular Outcomes DTC Dithiocarbamate (from this compound) RespChain Respiratory Chain DTC->RespChain Inhibits Enzymes Cu- and SH-containing Enzymes DTC->Enzymes Inhibits (Chelation) Proteasome 26S Proteasome DTC->Proteasome Inhibits ATP ATP Production RespChain->ATP Drives EnergyCrisis Energy Crisis ATP->EnergyCrisis Leads to EnzymeDys Enzyme Dysfunction ProteinDeg Protein Degradation Proteasome->ProteinDeg Mediates ProteinAcc Damaged Protein Accumulation ProteinDeg->ProteinAcc Leads to CellDeath Fungal Cell Death EnergyCrisis->CellDeath EnzymeDys->CellDeath ProteinAcc->CellDeath G cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation cluster_outcome Outcome A Reaction of Diethylthiocarbamoyl Chloride with Nucleophile B Workup & Extraction A->B C Purification (Chromatography/Recrystallization) B->C D Characterization (NMR, MS, IR) C->D E In vitro Antifungal Assay (e.g., MIC determination) D->E Pure Compound F Greenhouse/Field Trials E->F G Data Analysis F->G H Lead Compound Identification G->H

References

Application Notes and Protocols: Diethylthiocarbamoyl Chloride for the Thionation of Amides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conversion of amides to their corresponding thioamides is a fundamental transformation in organic synthesis, with significant implications for drug discovery and development. Thioamides are important structural motifs in a variety of biologically active compounds and serve as versatile intermediates in the synthesis of sulfur-containing heterocycles. While various reagents, such as Lawesson's reagent and phosphorus pentasulfide, are commonly employed for this thionation reaction, the use of diethylthiocarbamoyl chloride offers a potential alternative. This document provides a detailed overview of the application of this compound for the thionation of amides, including a proposed reaction mechanism, a general experimental protocol, and comparative data from other thionating agents.

Proposed Reaction Mechanism

The reaction of an amide with this compound is proposed to proceed through an initial activation of the amide carbonyl oxygen. The lone pair of electrons on the amide oxygen attacks the electrophilic carbonyl carbon of this compound, forming a reactive intermediate. Subsequent intramolecular rearrangement and elimination steps lead to the formation of the thioamide and diethylcarbamoyl chloride as a byproduct.

G cluster_0 Step 1: Activation of Amide cluster_1 Step 2: Thionation and Product Formation Amide Amide (R-C(O)NR'R'') Intermediate1 Reactive Intermediate Amide->Intermediate1 Nucleophilic Attack DETC Diethylthiocarbamoyl Chloride ((Et)₂N-C(S)Cl) DETC->Intermediate1 Thioamide Thioamide (R-C(S)NR'R'') Intermediate1->Thioamide Intramolecular Rearrangement Byproduct Diethylcarbamoyl Chloride ((Et)₂N-C(O)Cl) Intermediate1->Byproduct Elimination

Caption: Proposed mechanism for the thionation of amides using this compound.

Experimental Workflow

A typical experimental workflow for the thionation of an amide using a thionating agent like this compound involves the dissolution of the starting materials, reaction under controlled conditions, workup to isolate the crude product, and finally, purification.

G Start Start Setup Dissolve Amide and This compound in Anhydrous Solvent Start->Setup Reaction Heat Reaction Mixture (e.g., Reflux) Monitor by TLC Setup->Reaction Workup Quench Reaction (e.g., with NaHCO₃ soln) Reaction->Workup Extraction Extract with Organic Solvent Workup->Extraction Drying Dry Organic Layer (e.g., over Na₂SO₄) Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify Crude Product (e.g., Column Chromatography) Concentration->Purification Product Isolated Thioamide Purification->Product

Caption: General experimental workflow for the thionation of amides.

Quantitative Data for Amide Thionation

Amide SubstrateThionating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
N-(p-tolyl)benzamideN-isopropyldithiocarbamate isopropyl ammonium (B1175870) salt / SOCl₂Acetonitrile70 then RT8 then 1High[1][2]
Heterocyclic AmidesN-cyclohexyl dithiocarbamate (B8719985) cyclohexylammonium salt / POCl₃Chloroform6112Excellent[3]
Various AmidesLawesson's ReagentToluene/THFReflux1-480-95[4]
Various AmidesPhosphorus PentasulfidePyridine/TolueneReflux2-1260-90[4]

Note: The reaction conditions and yields are highly substrate-dependent and require optimization for specific applications.

Detailed Experimental Protocol (General)

This protocol provides a general procedure for the thionation of an amide. The specific conditions, such as solvent, temperature, and reaction time, should be optimized for the particular substrate and thionating agent used.

Materials:

  • Amide (1.0 eq)

  • This compound (1.1 - 1.5 eq)

  • Anhydrous solvent (e.g., toluene, THF, acetonitrile)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the amide (1.0 eq) in a suitable anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reagent: Add this compound (1.1 - 1.5 eq) to the solution.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to afford the pure thioamide.

Safety Precautions:

  • This compound is a hazardous chemical. Handle it with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Work in a well-ventilated fume hood.

  • Thionation reactions may produce foul-smelling byproducts. Ensure proper waste disposal procedures are followed.

References

Diethylthiocarbamoyl chloride as a reagent for introducing the diethylthiocarbamoyl moiety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of diethylthiocarbamoyl chloride as a reagent to introduce the diethylthiocarbamoyl moiety into various organic molecules. This functional group is of significant interest in medicinal chemistry and materials science due to its unique chemical and biological properties.

Introduction

This compound, (C₂H₅)₂NCSCl, is a highly reactive acyl chloride derivative that serves as an efficient precursor for the synthesis of thiocarbamates, dithiocarbamates, and thioureas. The diethylthiocarbamoyl moiety it imparts is a key structural feature in various biologically active compounds, including pharmaceuticals and pesticides. Notably, diethyldithiocarbamate (B1195824) is the active metabolite of the drug Disulfiram and has shown promise as an anticancer agent through its ability to chelate copper and modulate key cellular signaling pathways.

Applications in Organic Synthesis

This compound is a versatile reagent for the derivatization of nucleophiles such as phenols, thiols, and amines.

Synthesis of O-Aryl Diethylthiocarbamates

The reaction of this compound with phenols yields O-aryl diethylthiocarbamates. These compounds are important intermediates in the Newman-Kwart rearrangement, which provides a route to S-aryl thiocarbamates and subsequently thiophenols.

General Reaction Scheme:

Experimental Protocols

General Protocol for the Synthesis of O-Aryl Diethylthiocarbamates

This protocol describes the synthesis of O-aryl diethylthiocarbamates from the corresponding phenols.

Materials:

  • Substituted phenol (B47542) (1.0 eq)

  • This compound (1.05 - 1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Base (e.g., Sodium hydride (NaH), Triethylamine (B128534) (TEA), or 1,4-diazabicyclo[2.2.2]octane (DABCO)) (1.1 - 1.5 eq)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Organic solvent for extraction (e.g., Ethyl acetate (B1210297) or DCM)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted phenol (1.0 eq) and anhydrous solvent.

  • If using a less acidic phenol, add sodium hydride (1.1 eq) portion-wise at 0 °C and stir the mixture for 30 minutes at room temperature to form the phenoxide. For more acidic phenols, add the amine base (e.g., TEA or DABCO) to the solution of the phenol.[1]

  • Dissolve this compound (1.05 - 1.2 eq) in a minimal amount of anhydrous solvent and add it dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to afford the desired O-aryl diethylthiocarbamate.

Quantitative Data:

The following table summarizes the yields for the synthesis of various O-aryl diethylthiocarbamates.

Phenol DerivativeBaseSolventTime (h)Yield (%)
PhenolNaHDMF->90
4-NitrophenolDABCODMF-High
4-MethoxyphenolNaHDMF-High
2-tert-Butylphenol---77 (for a formyl-substituted analogue)[1]

Note: Specific reaction times and yields can vary depending on the substrate and reaction conditions.

General Protocol for the Synthesis of S-Alkyl/S-Aryl Diethyldithiocarbamates

This protocol outlines the synthesis of diethyldithiocarbamates from thiols.

Materials:

  • Alkyl or aryl thiol (1.0 eq)

  • This compound (1.0 eq)

  • Base (e.g., Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)) (1.0 eq)

  • Solvent (e.g., Water, Ethanol, or Acetone)

  • Organic solvent for extraction (e.g., Diethyl ether or DCM)

Procedure:

  • Dissolve the thiol (1.0 eq) in the chosen solvent.

  • Add the base (1.0 eq) to the solution to form the thiolate.

  • Add this compound (1.0 eq) to the reaction mixture and stir at room temperature.

  • Monitor the reaction by TLC. Reaction times are typically short.

  • After completion, add water to the reaction mixture and extract with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sulfate, filter, and concentrate in vacuo.

  • Purify the product by chromatography or recrystallization if necessary.

Quantitative Data:

Thiol DerivativeBaseSolventYield (%)
ThiophenolNaOHWater/EtherHigh
BenzylthiolKOHEthanolHigh
EthanethiolNaOHWaterHigh

Note: Yields are generally high for this reaction.

General Protocol for the Synthesis of N-Substituted Diethylthioureas

This protocol details the synthesis of N-substituted thioureas from primary and secondary amines.

Materials:

  • Primary or secondary amine (1.1 eq)

  • This compound (1.0 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the amine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise to the stirred amine solution over 10-15 minutes.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC (typically 2-4 hours).

  • Quench the reaction with saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Quantitative Data:

AmineSolventTime (h)Yield (%)
AnilineDCM2-4~90
BenzylamineTHF3-6~88
DiethylamineACN2-4~85
MorpholineToluene (80 °C)1-2~92

Note: The data is adapted from a protocol using N-Methyl-N-phenylthiocarbamoyl chloride and is expected to be comparable for this compound.[2]

Application in Drug Development: Anticancer Activity

The diethylthiocarbamoyl moiety, particularly in the form of diethyldithiocarbamate (DDC), has garnered significant attention for its potential as an anticancer agent. DDC is the active metabolite of the FDA-approved drug Disulfiram. Its anticancer activity is primarily attributed to its ability to chelate copper, forming a cytotoxic complex that targets several key cellular pathways involved in cancer cell proliferation and survival.[3][4]

Signaling Pathways and Mechanisms of Action

The anticancer effects of DDC-copper complexes are multifactorial and involve the modulation of several signaling pathways.

  • Proteasome Inhibition: The DDC-copper complex is a potent inhibitor of the 26S proteasome, a critical cellular machinery for protein degradation.[3][5][6][7][8] Inhibition of the proteasome leads to the accumulation of ubiquitinated proteins, causing cell cycle arrest and apoptosis.

  • NF-κB Pathway Inhibition: The nuclear factor-kappa B (NF-κB) signaling pathway is constitutively active in many cancers and promotes cell survival, proliferation, and metastasis.[9][10][11] DDC has been shown to suppress the NF-κB pathway, contributing to its anti-metastatic and pro-apoptotic effects.[12]

  • Induction of Oxidative Stress and Nrf2 Pathway Activation: Dithiocarbamates can induce oxidative stress in cancer cells. This can lead to the activation of the Nrf2 signaling pathway, which is a key regulator of the cellular antioxidant response.[13][14][15] While Nrf2 activation is typically a protective mechanism, its sustained activation by dithiocarbamates can also contribute to cytotoxicity in cancer cells.[16][17]

Visualizations

Experimental Workflow for Synthesis

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product A Diethylthiocarbamoyl Chloride C Reaction Setup (Solvent, Base, Inert Atm.) A->C B Nucleophile (Phenol, Thiol, or Amine) B->C D Reaction (Stirring, Temp. Control) C->D E Monitoring (TLC) D->E F Quenching E->F G Extraction F->G H Drying & Concentration G->H I Purification (Chromatography/Recrystallization) H->I J Diethylthiocarbamoyl- functionalized Molecule I->J

General workflow for introducing the diethylthiocarbamoyl moiety.
Anticancer Signaling Pathway of Diethylthiocarbamate

anticancer_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular DTC Diethyldithiocarbamate (DDC) DTC_Cu DDC-Copper Complex DTC->DTC_Cu Cu Copper (Cu²⁺) Cu->DTC_Cu Proteasome 26S Proteasome DTC_Cu->Proteasome Inhibition NFkB NF-κB Pathway DTC_Cu->NFkB Inhibition ROS ↑ Reactive Oxygen Species (ROS) DTC_Cu->ROS Ub_Proteins ↑ Ubiquitinated Proteins Proteasome->Ub_Proteins Apoptosis Apoptosis NFkB->Apoptosis Suppression of Anti-apoptotic Genes Metastasis ↓ Metastasis NFkB->Metastasis Inhibition of Metastatic Genes ROS->Apoptosis Induction Nrf2 Nrf2 Activation ROS->Nrf2 Ub_Proteins->Apoptosis Induction Antioxidant_Response Antioxidant Response & Cell Stress Nrf2->Antioxidant_Response

Anticancer mechanism of diethyldithiocarbamate-copper complex.

References

Application Notes and Protocols for Reactions with Diethylthiocarbamoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental setup for reactions involving Diethylthiocarbamoyl chloride. This document includes detailed protocols for the synthesis of this compound and its subsequent reactions with common nucleophiles, safety and handling guidelines, and quantitative data presented for easy comparison.

Introduction

This compound ((C₂H₅)₂NCSCl) is a versatile reagent in organic synthesis, primarily utilized for the introduction of the diethylthiocarbamoyl moiety onto various molecules. This functional group is a key intermediate in the synthesis of thiocarbamates, dithiocarbamates, and thioureas, which are classes of compounds with significant applications in pharmaceuticals, agrochemicals, and materials science. Its reactivity is characterized by the electrophilic nature of the thiocarbonyl carbon, making it susceptible to nucleophilic attack by amines, alcohols, and thiols.

Safety and Handling

This compound and its analogs are corrosive and moisture-sensitive compounds that require careful handling in a controlled laboratory environment.

General Precautions:

  • Conduct all manipulations in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Prevent contact with skin and eyes.

  • Keep the reagent away from moisture and water, as it can react violently to produce toxic and corrosive gases.

  • Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon).

Spill and Waste Disposal:

  • In case of a spill, cover with a dry, inert absorbent material such as sand or vermiculite. Do not use water.

  • Collect the absorbed material into a designated, sealed container for hazardous waste disposal.

  • All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.

Synthesis of this compound

A reliable method for the preparation of this compound is the chlorination of tetraethylthiuram disulfide.[1]

Experimental Protocol

Materials:

  • Tetraethylthiuram disulfide

  • Chlorine gas

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Gas inlet tube

  • Thermometer

  • Cooling bath

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, gas inlet tube, and thermometer, place 74 g (0.25 mole) of dry, molten tetraethylthiuram disulfide at 70°C.

  • Stir the molten disulfide vigorously and introduce chlorine gas below the surface of the liquid.

  • The reaction is exothermic; maintain the temperature at 70-75°C by adjusting the rate of chlorine addition and using a cooling water bath.

  • After the absorption of approximately 6 g of chlorine, lower the temperature to 50-55°C and maintain this range for the remainder of the chlorination.

  • The reaction is complete when a total of 18 g (0.25 mole) of chlorine has been absorbed, which typically takes about 40 minutes.

  • The crude product consists of a reddish-yellow upper layer of this compound and a lower layer of sulfur.

  • Purify the this compound by vacuum distillation (b.p. 80-85°C / 1 mm Hg).

Quantitative Data
ReactantMolesProductYield (g)Yield (%)Reference
Tetraethylthiuram disulfide0.25This compound71-7294-95[1]

Reactions of this compound with Nucleophiles

This compound readily reacts with a variety of nucleophiles. The general reaction scheme involves the nucleophilic attack on the electrophilic thiocarbonyl carbon, followed by the elimination of a chloride ion. A non-nucleophilic base is typically added to neutralize the hydrogen chloride byproduct.

Disclaimer: The following protocols are based on general procedures for analogous thiocarbamoyl chlorides. While the reaction conditions are expected to be similar for this compound, optimal conditions may vary. The provided yield data is based on analogous reactions and should be considered as a reference.

Reaction with Primary Amines (e.g., Aniline) to form Thioureas

General Protocol:

  • To a solution of the primary amine (1.0 eq.) and a non-nucleophilic base such as triethylamine (B128534) (1.2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or tetrahydrofuran) at 0°C, add a solution of this compound (1.1 eq.) in the same solvent dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel or recrystallization.

Reaction with Alcohols (e.g., Ethanol) to form O-alkyl Thiocarbamates

General Protocol:

  • To a stirred solution of the alcohol (1.0 eq.) and a non-nucleophilic base such as pyridine (B92270) (1.2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane) at room temperature, slowly add a solution of this compound (1.1 eq.) in the same solvent.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reaction with Thiols (e.g., Thiophenol) to form S-alkyl/aryl Dithiocarbamates

General Protocol:

  • To a stirred solution of the thiol (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane) at 0°C, add a solution of this compound (1.1 eq.) in the same solvent dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the mixture with the solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data for Analogous Reactions

The following table summarizes typical yields for reactions of analogous thiocarbamoyl chlorides with various nucleophiles.

NucleophileProduct TypeTypical Yield (%)
Primary AminesThiourea85-95[2]
AlcoholsO-alkyl Thiocarbamate80-95
ThiolsS-alkyl/aryl Dithiocarbamate>90

Visualizations

Experimental Workflows

experimental_workflow cluster_synthesis Synthesis of this compound cluster_reaction General Reaction with Nucleophiles s1 Charge flask with Tetraethylthiuram disulfide s2 Introduce Chlorine Gas (70-75°C then 50-55°C) s1->s2 s3 Reaction Completion (ca. 40 min) s2->s3 s4 Vacuum Distillation s3->s4 s5 Pure Diethylthiocarbamoyl Chloride (94-95% yield) s4->s5 r1 Dissolve Nucleophile and Base in Anhydrous Solvent r2 Add Diethylthiocarbamoyl Chloride Solution (0°C to RT) r1->r2 r3 Stir for 2-6 hours r2->r3 r4 Aqueous Work-up r3->r4 r5 Purification (Chromatography or Recrystallization) r4->r5 r6 Pure Product r5->r6

Caption: General experimental workflows for the synthesis and subsequent reactions of this compound.

Reaction Mechanism

reaction_mechanism reagents R₂NCSCl + Nu-H + Base intermediate [Tetrahedral Intermediate] reagents->intermediate Nucleophilic Attack products R₂NCS-Nu + Base-H⁺Cl⁻ intermediate->products Chloride Elimination

References

Troubleshooting & Optimization

Preventing hydrolysis of Diethylthiocarbamoyl chloride during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the hydrolysis of Diethylthiocarbamoyl chloride during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it susceptible to hydrolysis?

This compound, with the chemical formula (C₂H₅)₂NCSCl, is a reactive organic compound used in the synthesis of thiocarbamates and other sulfur-containing molecules.[1][2] Like other acyl chlorides, it is highly susceptible to hydrolysis due to the electrophilic nature of the carbon atom double-bonded to sulfur.[1] In the presence of water or other nucleophiles, the chloride ion is readily displaced, leading to the formation of diethylthiocarbamic acid, which can be unstable.[1]

Q2: What are the primary indicators of this compound hydrolysis in my reaction?

Hydrolysis of this compound can be identified by several key signs:

  • Low or No Product Yield: If the starting material is consumed by water, the desired reaction will not proceed, resulting in poor or no yield of the intended product.[3]

  • Formation of a Precipitate: The hydrolysis byproduct, diethylamine (B46881) (from the decomposition of the unstable thiocarbamic acid), can react with the hydrochloric acid (HCl) also generated during hydrolysis to form a solid diethylamine hydrochloride precipitate.[3]

  • Decrease in pH: The formation of HCl will lead to a noticeable decrease in the pH of the reaction mixture.[3]

  • Inconsistent Results: Variable amounts of moisture will lead to inconsistent reaction outcomes.[4]

Q3: How should I properly store and handle this compound to prevent degradation?

To maintain its stability and reactivity, this compound should be stored in a cool, dry place, away from incompatible materials such as bases, water, strong oxidizing agents, alcohols, and amines.[1][5] It is crucial to keep the container tightly closed and, for long-term storage, to keep it under an inert atmosphere (e.g., nitrogen or argon) in a refrigerator.[5][6] When handling, always work in a dry, well-ventilated area, preferably under a fume hood, and use personal protective equipment as it is corrosive and can be harmful upon contact or inhalation.[1][5]

Q4: What are the best practices for setting up a reaction to avoid hydrolysis?

The key to preventing hydrolysis is to maintain anhydrous (water-free) conditions throughout the experiment.[1] This involves several critical steps:

  • Dry Glassware: Ensure all glassware is thoroughly dried before use, either by oven-drying or flame-drying.[3][7]

  • Anhydrous Reagents and Solvents: Use anhydrous grade solvents and ensure all other reagents are free from moisture.[2][3]

  • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere, such as nitrogen or argon.[3][7][8] This creates a barrier against atmospheric moisture.

Q5: What is the role of an acid scavenger in reactions with this compound?

Reactions involving this compound often generate hydrochloric acid (HCl) as a byproduct. This acid can catalyze the hydrolysis of the starting material. An acid scavenger, which is a non-nucleophilic base like triethylamine (B128534) or pyridine, is added to the reaction to neutralize the HCl as it is formed.[3] This prevents the buildup of acid and minimizes the risk of hydrolysis.[3] It is important to use an anhydrous base to avoid introducing water into the reaction.[3]

Troubleshooting Guide: Preventing Hydrolysis During Reactions

ProblemPossible CauseRecommended Solution
Low or no yield of the desired product. Degradation of this compound due to moisture.[4]Ensure all solvents are anhydrous and glassware is oven-dried or flame-dried before use.[3][4] Handle the reagent under an inert atmosphere (nitrogen or argon).[3][4] Use a freshly opened bottle of the reagent or verify the quality of the existing stock.
Formation of unexpected byproducts, such as diethylamine or related ureas. Hydrolysis of the thiocarbamoyl chloride by trace amounts of water in the reaction mixture.[4]Purify all starting materials to remove any residual water. Add a drying agent to the reaction mixture if compatible with the reaction conditions.[4] Re-evaluate the solvent drying procedure.
Inconsistent reaction outcomes between batches. Variable moisture content in the starting materials or reaction environment.[4]Standardize the experimental setup and handling procedures to minimize moisture exposure.[4] Use a consistent source and grade of solvents and reagents. Consider using a glovebox for highly sensitive reactions.[4]
Solid reagent appears clumpy or discolored. Partial hydrolysis of the reagent during storage.[4]It is best to discard the reagent and use a fresh, unopened container.[4]

Key Experimental Protocols

Protocol 1: General Procedure for Reaction Under an Inert Atmosphere

This protocol outlines the fundamental steps for setting up a reaction environment that minimizes exposure to atmospheric moisture and oxygen.[7][8][9][10]

  • Glassware Preparation: Oven-dry or flame-dry all glassware (e.g., round-bottom flask, condenser) and allow it to cool to room temperature in a desiccator or under a stream of inert gas.

  • Assembly: Quickly assemble the glassware and add a magnetic stir bar. Seal the system with rubber septa.

  • Purging the System: Insert a needle connected to an inert gas line (e.g., nitrogen or argon) through the septum. Insert a second "vent" needle to allow the displaced air to escape.

  • Inert Gas Flow: Allow the inert gas to flow through the flask for several minutes to displace all the air.

  • Maintaining the Atmosphere: Remove the vent needle. The inert gas source can be a balloon filled with the gas or a direct line from a cylinder with a bubbler to monitor the flow rate.

  • Reagent Addition: Add anhydrous solvents and liquid reagents via a dry syringe through the septum. Add solid reagents quickly by briefly removing a stopper while maintaining a positive pressure of inert gas.

Protocol 2: Example Reaction - Synthesis of a Thiocarbamate

This protocol provides a general method for the synthesis of a thiocarbamate using this compound, incorporating best practices to prevent hydrolysis.

  • Reaction Setup: Assemble and purge a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, as described in Protocol 1.

  • Reagent Preparation: In the reaction flask, dissolve the alcohol (1.0 equivalent) and an anhydrous base (e.g., triethylamine, 1.1 equivalents) in an anhydrous solvent (e.g., dichloromethane (B109758) or THF) under the inert atmosphere.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of this compound: Dissolve this compound (1.05 equivalents) in the anhydrous solvent in the dropping funnel. Add this solution dropwise to the cooled alcohol solution over 30 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and continue stirring for an additional 2-4 hours, or until the reaction is complete as monitored by a suitable technique (e.g., TLC or LC-MS).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with a suitable organic solvent, wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by an appropriate method, such as column chromatography.

Data Summary

Table 1: Properties of this compound
PropertyValueReference
Chemical Formula (C₂H₅)₂NCSCl[11]
Molecular Weight 151.66 g/mol [11]
Appearance Solid[11]
Melting Point 45-50 °C[11]
Boiling Point 113 °C / 10 mmHg[11]
CAS Number 88-11-9[11]
Table 2: Comparison of Common Desiccants for Maintaining Anhydrous Conditions
Desiccant TypeMoisture Absorption Capacity (% of weight)Key Applications & Characteristics
Silica Gel ~40%Commonly used for protecting electronics and food. Traps moisture without becoming a liquid.[12][13]
Montmorillonite Clay 30-40%Eco-friendly and cost-effective. Suitable for food and pharmaceutical packaging.[12][14]
Calcium Chloride High (turns to liquid brine)Ideal for large-scale moisture control in highly humid areas like shipping containers.[12][15]
Molecular Sieves 20-30%Highly efficient at adsorbing moisture even in low-humidity environments. Used for precise moisture control.[12][13][15]

Visualizations

Hydrolysis Pathway of this compound

Hydrolysis_Pathway cluster_products cluster_decomposition DETC Diethylthiocarbamoyl Chloride TS Tetrahedral Intermediate DETC->TS Nucleophilic Attack H2O Water (H₂O) H2O->TS Products Hydrolysis Products TS->Products Chloride Elimination Acid Diethylthiocarbamic Acid Products->Acid HCl Hydrochloric Acid (HCl) Products->HCl Decomposition Decomposition Products Acid->Decomposition Unstable, Decomposes Amine Diethylamine Decomposition->Amine COS Carbonyl Sulfide (COS) Decomposition->COS

Caption: Hydrolysis mechanism of this compound.

Experimental Workflow for Preventing Hydrolysis

Hydrolysis_Prevention_Workflow start Start: Reaction Setup dry_glassware 1. Dry Glassware (Oven or Flame-Dry) start->dry_glassware assemble 2. Assemble Under Inert Atmosphere (N₂/Ar) dry_glassware->assemble add_solvents 3. Add Anhydrous Solvents & Reagents assemble->add_solvents add_scavenger 4. Add Anhydrous Acid Scavenger add_solvents->add_scavenger cool 5. Cool Reaction Mixture (e.g., 0°C) add_scavenger->cool add_detc 6. Add Diethylthiocarbamoyl Chloride Dropwise cool->add_detc monitor 7. Monitor Reaction (TLC, LC-MS) add_detc->monitor workup 8. Aqueous Workup & Extraction monitor->workup purify 9. Purify Product workup->purify end End: Isolated Product purify->end

Caption: Step-by-step workflow to minimize hydrolysis during reactions.

References

Optimization of reaction temperature for Diethylthiocarbamoyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Diethylthiocarbamoyl chloride. The information is presented in a question-and-answer format to directly address common challenges encountered during this chemical process.

Frequently Asked Questions (FAQs)

Q1: What is the recommended reaction temperature for the synthesis of this compound?

The optimal synthesis of this compound via the chlorination of tetraethylthiuram disulfide involves a two-stage temperature control approach. The initial phase of the reaction is exothermic. During this period, the temperature should be maintained between 70–75°C.[1] After the initial exotherm subsides (approximately when one-third of the chlorine has been added), the reaction temperature should be lowered to and maintained at 50–55°C for the remainder of the chlorination process.[1]

Q2: Why is it crucial to lower the temperature after the initial exothermic phase?

Lowering the temperature to 50-55°C is important for several reasons. As the reaction progresses, the melting point of the mixture decreases. The lower temperature helps to prevent localized overheating at the point of chlorine introduction.[1] This controlled temperature minimizes the risk of side reactions and decomposition of the desired product.

Q3: What are the potential consequences of running the reaction at a temperature that is too high?

Elevated temperatures can lead to the decomposition of this compound, resulting in a lower yield and the formation of impurities.[1] Specifically, during the distillation (purification) step, if the pot temperature exceeds 140°C, decomposition can become significant.[1] Vigorous decomposition can occur at temperatures between 160–190°C, particularly if a substantial amount of sulfur is present.[1]

Q4: Can the reaction be performed at temperatures lower than the recommended range?

While not explicitly detailed in the provided resources, operating at temperatures significantly below the recommended 50-55°C range could slow down the reaction rate, potentially leading to an incomplete reaction and lower yields. For the analogous dimethylthiocarbamoyl chloride, temperatures below 40°C are noted to impede reaction kinetics.[2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low product yield Presence of moisture: Water in the starting material (tetraethylthiuram disulfide) can reduce the yield.[1]Ensure that the tetraethylthiuram disulfide is thoroughly dry before starting the reaction.[1]
Improper temperature control: Temperatures that are too high can cause product decomposition, while temperatures that are too low may result in an incomplete reaction.Follow the recommended two-stage temperature protocol: 70–75°C initially, then 50–55°C.[1]
Formation of a cloudy yellow mixture Sulfur precipitation: This is a normal observation towards the end of the reaction (after about 90% of the chlorine has been added) and indicates the formation of elemental sulfur as a byproduct.[1]This is an expected part of the process and signifies that the reaction is nearing completion. The sulfur can be separated during the workup.[1]
Difficulty in purification Decomposition during distillation: High pot temperatures during distillation can lead to product degradation.[1]Maintain the distillation pot temperature below 140°C.[1] A rapid distillation is generally better than a slow one with a high reflux ratio.[1]
Reddish-yellow upper layer and viscous lower layer in the crude product Separation of product and sulfur: At 50°C, the crude product consists of an upper layer of this compound saturated with sulfur and a lower layer of amorphous sulfur saturated with the product.[1]This is a normal observation. The product can be isolated by distillation under reduced pressure.[1]

Experimental Protocol: Synthesis of this compound

This protocol is based on the procedure from Organic Syntheses.[1]

Materials:

  • Tetraethylthiuram disulfide (dry)

  • Chlorine gas

Equipment:

  • Three-necked flask

  • Mechanical stirrer

  • Thermometer

  • Gas inlet tube

  • Cooling bath

Procedure:

  • Charge the three-necked flask with 74 g (0.25 mole) of molten, dry tetraethylthiuram disulfide at 70°C.

  • Stir the molten mass vigorously and introduce chlorine gas below the surface of the liquid.

  • The reaction is exothermic; maintain the temperature at 70–75°C by adjusting the chlorine addition rate and using a cooling bath.

  • After approximately 6 g of chlorine has been absorbed, lower the temperature to 50–55°C and maintain it in this range for the rest of the chlorination.

  • The reaction is considered complete when a total of 18 g (0.25 mole) of chlorine has been absorbed. This is typically accompanied by the precipitation of sulfur.

  • The crude product will appear as a reddish-yellow upper layer (product) and a viscous lower layer (sulfur).

  • Purify the this compound by vacuum distillation (b.p. 80–85°C/1 mm).[1] The final yield is typically 94–95%.[1]

Data Presentation

Table 1: Recommended Temperature Profile for this compound Synthesis

Reaction Stage Parameter Value Rationale
Initial Phase Reaction Temperature70–75°CTo manage the initial exothermic reaction.[1]
Main Phase Reaction Temperature50–55°CTo prevent overheating and decomposition as the reaction mixture's melting point decreases.[1]
Purification Distillation Pot Temperature< 140°CTo avoid significant product decomposition.[1]

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Workup & Purification start Start: Molten Tetraethylthiuram Disulfide (70°C) chlorination1 Introduce Chlorine Gas Maintain 70-75°C start->chlorination1 Exothermic Reaction chlorination2 Lower Temperature to 50-55°C Continue Chlorine Addition chlorination1->chlorination2 After initial exotherm completion Reaction Complete (Sulfur Precipitates) chlorination2->completion crude_product Crude Product: Two Layers completion->crude_product distillation Vacuum Distillation (Pot Temp < 140°C) crude_product->distillation Separation final_product Pure this compound distillation->final_product troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions issue Low Product Yield? cause1 Moisture in Starting Material? issue->cause1 Check cause2 Improper Temperature Control? issue->cause2 Check solution1 Dry Tetraethylthiuram Disulfide cause1->solution1 Yes solution2 Follow Two-Stage Temp. Protocol (70-75°C -> 50-55°C) cause2->solution2 Yes

References

Common side products in reactions with Diethylthiocarbamoyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Diethylthiocarbamoyl chloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues and side reactions encountered during its use in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of impurity in freshly synthesized this compound?

A1: A common impurity in this compound synthesized by the chlorination of tetraethylthiuram disulfide is elemental sulfur.[1] The crude reaction product often consists of a layer of this compound saturated with sulfur.[1]

Q2: How does water affect reactions with this compound?

A2: this compound is sensitive to moisture.[2] It readily undergoes hydrolysis in the presence of water to form diethylthiocarbamic acid.[2] This can consume the reagent and introduce impurities into your reaction mixture. Therefore, it is crucial to handle the reagent under anhydrous conditions.[2]

Q3: Can this compound decompose during a reaction?

A3: Yes, thermal decomposition can occur, particularly at elevated temperatures. If the pot temperature during distillation or reaction exceeds 140°C, decomposition can become significant.[1] This decomposition is more vigorous in the presence of sulfur impurities.[1]

Q4: What are the expected products when reacting this compound with primary or secondary amines?

A4: The expected product is the corresponding N,N-diethylthiocarbamoyl-substituted amine (a thiourea (B124793) derivative). The reaction is a nucleophilic acyl substitution where the amine displaces the chloride.[3][4]

Q5: What is a potential side product when reacting this compound with aromatic amines?

A5: A notable side reaction, particularly with arylamines, is the formation of aryl isothiocyanates.[5] This occurs through a different reaction pathway where the initially formed thiourea derivative can eliminate diethylamine (B46881).

Troubleshooting Guide

This guide addresses specific issues that may arise during reactions involving this compound, focusing on the identification of common side products.

Issue 1: Low Yield and Presence of a Water-Soluble Byproduct

Possible Cause: Hydrolysis of this compound due to residual moisture in reagents or solvents.

Side Product Identification: The primary hydrolysis product is Diethylthiocarbamic acid .[2] This acid is water-soluble and may be lost during an aqueous workup.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Thoroughly dry all glassware before use. Use anhydrous solvents and reagents. Handle this compound under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Quality Check: Use freshly opened or properly stored this compound. If the reagent has been stored for a long time, its purity should be checked.

Issue 2: Formation of an Unexpected, Sulfur-Containing Byproduct in Reactions with Primary Arylamines

Possible Cause: The reaction conditions favor the formation of an isothiocyanate.

Side Product Identification: The side product is likely the corresponding Aryl isothiocyanate .[5]

Troubleshooting Steps:

  • Control Reaction Temperature: Lowering the reaction temperature may favor the desired thiourea formation over the elimination reaction that leads to the isothiocyanate.

  • Choice of Base: The type of base used can influence the reaction pathway. A non-nucleophilic, sterically hindered base might be preferable to an excess of the reacting amine.

  • Stoichiometry: Carefully control the stoichiometry of the reactants. An excess of the arylamine might promote the formation of the isothiocyanate.

Issue 3: Presence of a White Precipitate in Reactions with Amines

Possible Cause: Formation of a salt between the amine reactant and hydrogen chloride generated during the reaction.

Side Product Identification: The white precipitate is likely the hydrochloride salt of the amine used in the reaction (e.g., diethylammonium (B1227033) chloride if diethylamine is present).[4][5] This is especially common when an excess of the amine is used as the base.

Troubleshooting Steps:

  • Use of a Non-Nucleophilic Base: Employ a tertiary amine base like triethylamine (B128534) or diisopropylethylamine to neutralize the HCl produced. This prevents the consumption of the primary or secondary amine nucleophile.

  • Aqueous Workup: The hydrochloride salt is typically water-soluble and can be removed during an aqueous workup.

Issue 4: Reaction Mixture Turns Cloudy Yellow, and a Solid Precipitates

Possible Cause: Precipitation of elemental sulfur, which is an impurity from the synthesis of this compound.

Side Product Identification: The yellow precipitate is elemental sulfur .[1]

Troubleshooting Steps:

  • Purification of Reagent: If the presence of sulfur interferes with the reaction or product purification, it is advisable to distill the this compound before use.[1]

  • Filtration: In many cases, the elemental sulfur can be removed by filtration of the reaction mixture.

Summary of Common Side Products

Reaction Type Nucleophile Common Side Product(s) CAS Number (if available)
HydrolysisWaterDiethylthiocarbamic acid699-28-5
Reaction with AminesPrimary/Secondary AminesAmine hydrochloride saltVaries
Reaction with ArylaminesAromatic Primary AminesAryl isothiocyanateVaries
Impurity from Synthesis-Elemental Sulfur7704-34-9
Thermal Decomposition-Various decomposition products-

Experimental Protocols

General Protocol for Reaction of this compound with an Amine (Schotten-Baumann Conditions):

  • Dissolve the amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) in a suitable anhydrous aprotic solvent (e.g., dichloromethane (B109758) or tetrahydrofuran) under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.05 equivalents) in the same anhydrous solvent to the stirred amine solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by a suitable technique (e.g., TLC or LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer. Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Visualizations

Reaction_Troubleshooting_Workflow Troubleshooting Workflow for this compound Reactions start Reaction with this compound issue Identify Unexpected Outcome (e.g., low yield, extra spots on TLC) start->issue hydrolysis Water-soluble byproduct? Low Yield? issue->hydrolysis Yes isothiocyanate Reaction with arylamine? Unexpected sulfur product? issue->isothiocyanate No cause_hydrolysis Cause: Hydrolysis Side Product: Diethylthiocarbamic Acid hydrolysis->cause_hydrolysis Yes salt White precipitate? Reaction with amine? isothiocyanate->salt No cause_isothiocyanate Cause: Elimination Side Product: Aryl Isothiocyanate isothiocyanate->cause_isothiocyanate Yes sulfur Yellow precipitate? salt->sulfur No cause_salt Cause: Acid-Base Reaction Side Product: Amine Hydrochloride salt->cause_salt Yes cause_sulfur Cause: Reagent Impurity Side Product: Elemental Sulfur sulfur->cause_sulfur Yes solution_anhydrous Solution: Use anhydrous conditions cause_hydrolysis->solution_anhydrous solution_temp_base Solution: Control temperature, check base cause_isothiocyanate->solution_temp_base solution_non_nuc_base Solution: Use non-nucleophilic base cause_salt->solution_non_nuc_base solution_purify_reagent Solution: Purify reagent (distill) cause_sulfur->solution_purify_reagent

Caption: A flowchart for troubleshooting common side reactions.

Side_Product_Formation_Pathways Formation Pathways of Common Side Products cluster_main Main Reagent & Reactants DETC Diethylthiocarbamoyl Chloride Thiourea Desired Thiourea Product DETC->Thiourea + Amine DETC->Thiourea  + ArylAmine Acid Diethylthiocarbamic Acid (Side Product) DETC->Acid + Water Amine Primary/Secondary Amine AmineSalt Amine Hydrochloride (Side Product) Amine->AmineSalt + HCl ArylAmine Aryl Amine ArylAmine->AmineSalt  + HCl Water Water (Moisture) Sulfur_impurity Elemental Sulfur (Impurity) Isothiocyanate Aryl Isothiocyanate (Side Product) Thiourea->Isothiocyanate - Diethylamine

Caption: Pathways leading to desired and side products.

References

Technical Support Center: Purification of Diethylthiocarbamoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Diethylthiocarbamoyl chloride. The focus is on the removal of elemental sulfur, a common impurity from its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary impurity in crude this compound and why is it present?

A1: The most common impurity in crude this compound is elemental sulfur.[1] This is a direct byproduct of the synthesis process, typically the chlorination of tetraethylthiuram disulfide.[1][2][3]

Q2: What are the main methods for purifying crude this compound to remove sulfur?

A2: The primary purification methods are:

  • Distillation under reduced pressure: This is a highly effective method to separate the product from the less volatile sulfur.[1][4]

  • Precipitation and Decantation/Filtration: Allowing the crude mixture to stand at a specific temperature can cause a significant portion of the sulfur to precipitate, which can then be physically separated.[1]

  • Recrystallization: This can be employed to further purify the product after initial sulfur removal.[4]

  • Solvent-based separation: When the synthesis is performed in a solvent, much of the sulfur can be removed by filtration before the final purification step.[1]

Q3: Is it always necessary to remove the sulfur impurity?

A3: Not always. If the dissolved sulfur does not interfere with the subsequent reaction and can be easily separated from the final product of that reaction, the crude this compound can sometimes be used directly.[1]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Yellow, viscous lower layer observed after synthesis. This is normal. The crude reaction product at 50°C consists of an upper layer of this compound saturated with sulfur and a lower, viscous layer of amorphous sulfur saturated with the product.[1]Proceed with the chosen purification method (distillation or precipitation/filtration).
Product decomposes during distillation. The distillation temperature is too high. Decomposition becomes significant above 140°C and vigorous at 160–190°C, especially with a large amount of sulfur present.[1]Reduce the distillation pressure to lower the boiling point. A pressure of 1 mm Hg allows for distillation at 80–85°C.[1]
Low yield of purified product after distillation. - Incomplete reaction during synthesis.- Presence of water in the reagents, as this decreases the yield.[1]- Product decomposition due to excessive heat.[1]- Ensure the reaction goes to completion (e.g., by monitoring the weight gain from chlorine absorption).[1]- Use dry reagents and equipment.[1]- Carefully control the distillation temperature and pressure.[1]
Sulfur remains in the product after precipitation and filtration. Only about 70% of the sulfur precipitates under the recommended conditions. The remaining 30% stays dissolved in the this compound.[1]For higher purity, follow the precipitation/filtration with vacuum distillation.[1]
Product appears as a yellow syrup or solid. This is the normal appearance of this compound.[2][3][5]No action is needed if the product is pure. The melting point should be between 48–51°C.[1]

Experimental Protocols

Synthesis of Crude this compound

This protocol is adapted from an established organic synthesis procedure.[1]

  • Apparatus Setup: In a well-ventilated hood, equip a three-necked flask with a mechanical stirrer, a thermometer, and a gas inlet tube.

  • Charge the Reactor: Charge the flask with molten (70°C) tetraethylthiuram disulfide.

  • Chlorination: Vigorously stir the molten disulfide and introduce chlorine gas below the surface of the liquid.

  • Temperature Control: The reaction is exothermic. Maintain the temperature at 70–75°C by adjusting the chlorine flow rate and using a cooling bath. After about one-third of the chlorine has been added, lower the temperature to 50–55°C for the remainder of the reaction.

  • Reaction Completion: The reaction is complete when the theoretical amount of chlorine has been absorbed, which can be measured by the weight gain of the reaction mixture. Sulfur will begin to precipitate near the end of the reaction.

Purification Method 1: Distillation Under Reduced Pressure
  • Apparatus Setup: Replace the mechanical stirrer and gas inlet with a distillation column (e.g., a 6-inch glass-helix-packed column) and a magnetic stirrer.

  • Distillation: Distill the this compound from the crude reaction mixture under reduced pressure.

  • Collect Product: Collect the fraction boiling at 80–85°C at 1 mm Hg. The purified product should have a melting point of 48–51°C.

Purification Method 2: Precipitation and Filtration
  • Precipitation: Hold the crude reaction mixture at 50–55°C for 6–8 hours. This will cause approximately 70% of the elemental sulfur to precipitate.

  • Separation: Separate the liquid this compound from the precipitated sulfur by decantation or filtration.

  • Further Purification (Optional): For a higher purity product, distill the decanted/filtered liquid under reduced pressure as described in Method 1.

Quantitative Data Summary

ParameterValueReference
Boiling Point 80–85°C at 1 mm Hg[1]
117–120°C at 13–14 mm Hg[1]
Melting Point 48–51°C[1]
Synthesis Reaction Temperature Initially 70–75°C, then 50–55°C[1]
Sulfur Precipitation Conditions 50–55°C for 6–8 hours[1]
Approximate Sulfur Removal by Precipitation 70%[1]

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification Options A Molten Tetraethylthiuram Disulfide B Chlorination (70-75°C -> 50-55°C) A->B C Crude Product: This compound + Elemental Sulfur B->C D Option 1: Vacuum Distillation C->D Direct Purification E Option 2: Precipitation & Filtration C->E Initial Sulfur Removal F Pure Diethylthiocarbamoyl chloride D->F E->D Further Purification

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Logic Start Product Purity Issue? Decomposition Decomposition during distillation? Start->Decomposition Yes LowYield Low Yield? Start->LowYield No Decomposition->LowYield No Sol_Temp Reduce pot temperature. Lower pressure. Decomposition->Sol_Temp Yes SulfurRemaining Sulfur remains after precipitation? LowYield->SulfurRemaining No Sol_Yield Use dry reagents. Ensure complete reaction. LowYield->Sol_Yield Yes Sol_Sulfur Perform vacuum distillation for higher purity. SulfurRemaining->Sol_Sulfur Yes End Pure Product SulfurRemaining->End No Sol_Temp->End Sol_Yield->End Sol_Sulfur->End

Caption: Troubleshooting logic for common purification issues.

References

Managing exothermic reactions with Diethylthiocarbamoyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for managing exothermic reactions and addressing common issues encountered during experiments with Diethylthiocarbamoyl chloride.

Frequently Asked Questions (FAQs)

Q1: My synthesis of this compound is showing a rapid, uncontrolled temperature increase. What should I do?

A1: An uncontrolled temperature increase indicates a potential runaway reaction. Immediately cease the addition of the chlorinating agent (e.g., chlorine).[1] Ensure the reaction vessel is being vigorously stirred to improve heat transfer and prevent localized hot spots. Maximize cooling by ensuring the cold water bath is circulating effectively. If the temperature continues to rise rapidly, prepare for emergency quenching by having a suitable quenching agent ready.

Q2: What are the primary hazards associated with this compound?

A2: this compound is a corrosive and toxic compound that can cause severe skin burns and eye damage.[2] It reacts violently with water and moisture, releasing toxic and corrosive gases, including hydrogen chloride, nitrogen oxides, and sulfur oxides.[3] Thermal decomposition at high temperatures can also produce hazardous fumes.[1]

Q3: How should I properly store this compound?

A3: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from moisture and incompatible substances such as strong oxidizing agents, bases, and alcohols.[3][4][5] For long-term storage, an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation due to moisture sensitivity.[4][6]

Q4: The yield of my this compound synthesis is lower than expected. What are the possible causes?

A4: Low yields can be attributed to several factors. The presence of water in the starting materials or solvent can decrease the yield, so ensure all reagents and glassware are thoroughly dry.[1] Incomplete reaction can also be a cause; ensure the chlorinating agent is added in the correct stoichiometric amount.[1] Additionally, decomposition of the product can occur if the reaction temperature is too high or during distillation if the pot temperature exceeds 140°C.[1]

Q5: How can I monitor the progress of my reaction involving this compound?

A5: Reaction progress can be monitored using techniques such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7] For quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be employed, often after quenching an aliquot of the reaction mixture and derivatizing it to a more stable compound.[8]

Troubleshooting Guides

Managing Exothermic Reactions
Issue Probable Cause(s) Recommended Solution(s)
Rapid, Uncontrolled Temperature Increase (Runaway Reaction) 1. Rate of chlorine addition is too fast. 2. Inadequate cooling or stirring. 3. Incorrect stoichiometry of reactants.1. Immediately stop the addition of chlorine. [1] 2. Increase the efficiency of the cooling bath. 3. Ensure vigorous stirring to improve heat transfer.[1] 4. If the temperature continues to rise, prepare for emergency quenching.
Reaction Fails to Initiate or Proceeds Very Slowly 1. Starting material (tetraethylthiuram disulfide) is not fully molten. 2. Inactive or insufficient chlorinating agent. 3. Reaction temperature is too low.1. Ensure the starting material is maintained at the recommended initial temperature (70-75°C).[1] 2. Verify the quality and quantity of the chlorinating agent. 3. Gradually and carefully increase the reaction temperature while monitoring for any sudden exotherm.
Difficult or Violent Quenching Step 1. Adding water or aqueous solutions directly to the unreacted mixture. 2. Insufficient cooling during quenching.1. For quenching unreacted this compound, slowly add the reaction mixture to a cooled, stirred solution of a suitable quenching agent (e.g., an alcohol like isopropanol, followed by water).[9] 2. Maintain vigorous stirring and cooling of the quenching mixture during the addition.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a literature procedure.[1]

Materials:

  • Tetraethylthiuram disulfide (dry)

  • Chlorine gas

  • 200-mL three-necked flask

  • Mechanical stirrer

  • Thermometer

  • Gas inlet tube

  • Cooling bath

Procedure:

  • Set up the three-necked flask in a well-ventilated fume hood, equipped with a mechanical stirrer, thermometer, and gas inlet tube. Place the flask in a cooling water bath.

  • Charge the flask with 74 g (0.25 mole) of molten tetraethylthiuram disulfide at 70°C.

  • Stir the molten mass vigorously and introduce chlorine gas below the surface of the liquid.

  • The reaction is exothermic. Maintain the temperature between 70-75°C by adjusting the rate of chlorine addition and using the cooling bath.

  • After approximately 6 g of chlorine has been absorbed, lower the temperature to 50-55°C and maintain this range for the remainder of the chlorination.

  • The reaction is complete when a total of 18 g (0.25 mole) of chlorine has been absorbed, indicated by the gain in weight of the reaction mixture. Sulfur will also begin to precipitate. The process takes about 40 minutes.

  • The crude product can be purified by vacuum distillation.

Quantitative Data Summary for Synthesis:

ParameterValueReference
Initial Reaction Temperature 70-75°C[1]
Secondary Reaction Temperature 50-55°C[1]
Max Pot Temperature (Distillation) < 140°C[1]
Vigorous Decomposition Temperature 160-190°C[1]
Yield 94-95% (on a 0.25 mole scale)[1]
Reaction of this compound with an Amine

This is a general procedure for the synthesis of a thiocarbamate.

Materials:

Procedure:

  • Dissolve the amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen) at 0°C.

  • Slowly add a solution of this compound (1.1 eq.) in anhydrous DCM to the stirred amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

Experimental Workflow: Synthesis of this compound

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification setup 1. Assemble 3-neck flask with stirrer, thermometer, and gas inlet in fume hood charge 2. Charge with molten Tetraethylthiuram disulfide (70°C) setup->charge add_cl2 3. Add Chlorine gas (exothermic) charge->add_cl2 temp_control1 4. Control Temp at 70-75°C add_cl2->temp_control1 temp_control2 5. Lower and hold Temp at 50-55°C temp_control1->temp_control2 completion 6. Monitor weight gain until 0.25 mole Cl2 added temp_control2->completion crude 7. Crude product with precipitated sulfur completion->crude distill 8. Purify by vacuum distillation crude->distill product Final Product: This compound distill->product

Caption: Workflow for the synthesis of this compound.

Experimental Workflow: Reaction with Amines

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_amine 1. Dissolve amine and base in anhydrous solvent at 0°C add_reagent 2. Slowly add Diethylthiocarbamoyl chloride solution prep_amine->add_reagent react 3. Warm to RT and stir for 2-4h add_reagent->react monitor 4. Monitor by TLC react->monitor quench 5. Quench with H2O or aq. NH4Cl monitor->quench extract 6. Extract with organic solvent quench->extract purify 7. Dry and purify by column chromatography extract->purify product Final Product: N,N-diethylthiocarbamate purify->product

Caption: Workflow for the synthesis of thiocarbamates.

Signaling Pathway: Keap1-Nrf2 Antioxidant Response

While this compound is a synthetic reagent and not directly involved in signaling, its derivative products, thiocarbamates, can modulate cellular redox states, impacting pathways like the Keap1-Nrf2 system, which is a major regulator of cytoprotective responses to oxidative stress.[1][6][7][8][10]

G cluster_basal Basal Conditions cluster_stress Oxidative Stress cluster_response Cellular Response Keap1_Nrf2 Keap1-Nrf2 Complex Ub Ubiquitination Keap1_Nrf2->Ub Cul3-E3 Ligase Keap1_mod Keap1 Conformational Change (Cysteine Modification) Keap1_Nrf2->Keap1_mod Proteasome Proteasomal Degradation Ub->Proteasome Proteasome->Keap1_Nrf2 Nrf2 degraded Stress Oxidants / Electrophiles (e.g., from thiocarbamate metabolism) Stress->Keap1_mod Nrf2_free Nrf2 Release Keap1_mod->Nrf2_free Nucleus Nucleus Nrf2_free->Nucleus Translocation ARE Antioxidant Response Element (ARE) Transcription Gene Transcription ARE->Transcription Nrf2 Binding Cytoprotection Cytoprotective Proteins (e.g., GPx, GSTs) Transcription->Cytoprotection

Caption: The Keap1-Nrf2 signaling pathway for antioxidant response.

References

Improving yield in Diethylthiocarbamoyl chloride-mediated syntheses

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Diethylthiocarbamoyl chloride-mediated syntheses.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: There are several established methods for the synthesis of this compound. The most common routes include:

  • Chlorination of Tetraethylthiuram Disulfide: This method involves the reaction of tetraethylthiuram disulfide with a chlorinating agent, such as chlorine gas.[1][2][3] An alternative approach uses an inert solvent like carbon tetrachloride.[1]

  • Reaction with Thiophosgene (B130339): Diethylamine or its hydrochloride salt can be reacted with thiophosgene to yield this compound.[1][4]

  • From Sodium Diethyldithiocarbamate (B1195824): This method utilizes the reaction of sodium diethyldithiocarbamate with trichloromethanesulfenyl chloride.[1]

Q2: What are the critical parameters affecting the yield of this compound?

A2: Several factors can significantly impact the yield and quality of the final product. Key parameters to control are:

  • Reagent Purity: The purity of the starting materials, particularly tetraethylthiuram disulfide, is crucial. The presence of water can decrease the yield.[1]

  • Temperature Control: The chlorination reaction is exothermic. Maintaining the recommended temperature range is vital to prevent side reactions and decomposition.[1]

  • Reaction Medium: The synthesis can be performed neat or in an inert solvent. Using a solvent can help control the reaction temperature and facilitate the separation of byproducts.[1][5]

  • Purification Method: The distillation process should be rapid and under reduced pressure to avoid thermal decomposition of the product.[1]

Q3: Are there safer alternatives to using phosgene (B1210022) or thiophosgene?

A3: Yes, due to the high toxicity of phosgene and thiophosgene, several substitutes are available for introducing the thiocarbamoyl group. While direct synthesis of this compound using these alternatives is less commonly documented in the provided results, analogous reactions for related compounds suggest the use of reagents like diphosgene, triphosgene, and S,S-dimethyl dithiocarbonate as safer phosgene equivalents.[6][7][8]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield Presence of moisture in reagents.Ensure all reagents, especially tetraethylthiuram disulfide, are thoroughly dried before use.[1]
Improper temperature control during chlorination.Carefully monitor and control the reaction temperature, using a cooling bath as necessary to manage the exothermic reaction.[1]
Decomposition during distillation.Distill the product rapidly under high vacuum to minimize exposure to high temperatures. Avoid pot temperatures above 140°C.[1]
Product is a dark, viscous oil instead of a crystalline solid Incomplete reaction or presence of impurities.Ensure the theoretical amount of chlorine has been absorbed.[1] Purify the crude product by distillation.
Presence of elemental sulfur.If sulfur does not interfere with subsequent reactions, it can be left in the product.[1] Otherwise, it can be partially removed by filtration after precipitation.[1] For higher purity, distillation is necessary.
Reaction is difficult to control (runaway reaction) Reaction is too exothermic.Use an inert solvent such as carbon tetrachloride to help dissipate heat.[1] Add the chlorinating agent slowly and with efficient stirring.

Experimental Protocols

Protocol 1: Synthesis of this compound by Chlorination of Tetraethylthiuram Disulfide

This protocol is an adaptation of the procedure described in Organic Syntheses.[1]

Materials:

  • Tetraethylthiuram disulfide (dry)

  • Chlorine gas

  • Three-necked flask

  • Mechanical stirrer

  • Gas inlet tube

  • Thermometer

  • Cooling bath

  • Distillation apparatus

Procedure:

  • Charge a 200 mL three-necked flask with 74 g (0.25 mole) of dry, molten (70°C) tetraethylthiuram disulfide.

  • Equip the flask with a mechanical stirrer, a thermometer, and a gas inlet tube extending below the surface of the molten disulfide.

  • Place the apparatus in a well-ventilated fume hood.

  • Stir the molten mass vigorously and introduce chlorine gas through the inlet tube.

  • Control the exothermic reaction by adjusting the chlorine addition rate and using a cooling water bath to maintain the temperature at 70-75°C.

  • After approximately 6 g of chlorine has been absorbed, lower the temperature to 50-55°C for the remainder of the chlorination.

  • The reaction is complete when a total of 18 g (0.25 mole) of chlorine has been absorbed, indicated by weight gain and the precipitation of sulfur.

  • Replace the mechanical stirrer with a distillation setup.

  • Distill the this compound under reduced pressure (b.p. 80-85°C / 1 mm Hg). The expected yield is 71-72 g (94-95%).[1]

Visualizations

Logical Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Flowchart for this compound Synthesis start Low Yield or Impure Product check_moisture Check for Moisture in Reagents? start->check_moisture dry_reagents Dry Reagents Thoroughly check_moisture->dry_reagents Yes check_temp Was Temperature Controlled? check_moisture->check_temp No dry_reagents->check_temp improve_cooling Improve Cooling & Monitor Temperature check_temp->improve_cooling No check_distillation Review Distillation Procedure check_temp->check_distillation Yes improve_cooling->check_distillation rapid_distillation Use Rapid, High-Vacuum Distillation check_distillation->rapid_distillation Issue Found end Improved Yield and Purity check_distillation->end No Issue rapid_distillation->end

Caption: A flowchart for troubleshooting common issues in the synthesis.

Synthesis Pathway Overview

SynthesisPathways Key Synthesis Routes to this compound product Diethylthiocarbamoyl Chloride sub1 Tetraethylthiuram Disulfide sub1->product reagent1 + Chlorine reagent1->product sub2 Diethylamine sub2->product reagent2 + Thiophosgene reagent2->product sub3 Sodium Diethyldithiocarbamate sub3->product reagent3 + Trichloromethanesulfenyl chloride reagent3->product

Caption: Diagram of the primary synthetic pathways.

References

Stability of Diethylthiocarbamoyl chloride in different solvent systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Diethylthiocarbamoyl chloride (DETC-Cl) in various solvent systems.

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in Solution

  • Symptom: Loss of starting material, unexpected side products, or complete reaction failure shortly after dissolving this compound.

  • Probable Cause: The solvent contains nucleophilic impurities, primarily water. This compound is highly susceptible to hydrolysis.

  • Resolution:

    • Use Anhydrous Solvents: Always use freshly opened, anhydrous grade solvents or solvents dried using appropriate methods (e.g., molecular sieves, distillation from a drying agent).

    • Inert Atmosphere: Handle this compound and prepare solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.

    • Proper Glassware: Ensure all glassware is thoroughly dried in an oven before use.

Issue 2: Violent Reaction or Exotherm upon Dissolving this compound

  • Symptom: The solution rapidly heats up, changes color, or evolves gas upon addition of this compound.

  • Probable Cause: Use of an incompatible solvent, such as Dimethyl Sulfoxide (DMSO). Acyl chlorides can react violently with DMSO.

  • Resolution:

    • Solvent Selection: Avoid using DMSO as a solvent for this compound.

    • Consult Compatibility Chart: Refer to the solvent stability data (Table 1) before dissolving this compound.

    • Controlled Addition: When using a potentially reactive solvent (if unavoidable for a specific reaction), add the this compound slowly and in small portions to a cooled solvent.

Issue 3: Inconsistent Reaction Yields or Formation of Multiple Products

  • Symptom: Poor reproducibility of experiments involving this compound.

  • Probable Cause: Partial degradation of this compound before or during the reaction due to solvent quality or handling technique.

  • Resolution:

    • Fresh Solutions: Prepare solutions of this compound immediately before use. Do not store it in solution for extended periods, especially in protic or non-anhydrous solvents.

    • Temperature Control: For reactions in protic solvents, consider running the reaction at a lower temperature to control the rate of solvolysis.

    • Reagent Purity: Ensure the purity of the this compound, as impurities can catalyze decomposition.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound?

A1: this compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place. It is highly sensitive to moisture and should be protected from atmospheric humidity.

Q2: What is the primary degradation pathway of this compound in protic solvents like water or alcohols?

A2: In protic solvents, this compound undergoes a rapid SN1 solvolysis reaction. In water, it hydrolyzes to form an unstable diethylthiocarbamic acid, which further decomposes. In alcohols, it reacts to form the corresponding O-alkyl diethylthiocarbamate.

Q3: Can I use aprotic polar solvents like DMF or THF with this compound?

A3: While this compound is generally soluble in aprotic polar solvents like DMF and THF, these solvents must be strictly anhydrous. Any residual water will lead to rapid degradation. Long-term stability in these solvents is not guaranteed, and solutions should be used fresh.

Q4: Why is this compound more reactive than Diethylcarbamoyl chloride?

A4: The sulfur atom in this compound is better able to stabilize the positive charge of the intermediate carbocation formed during the SN1 reaction through resonance. This increased stability of the intermediate leads to a significantly faster rate of solvolysis compared to its oxygen analog.

Data Presentation

Table 1: Qualitative Stability of this compound in Common Laboratory Solvents

Solvent ClassSolvent ExamplesPredicted StabilityRationale & Notes
Protic Solvents Water, Methanol, EthanolHighly Unstable Rapidly undergoes solvolysis (hydrolysis or alcoholysis). Not suitable for storage.
Polar Aprotic Solvents Acetonitrile, Acetone, Tetrahydrofuran (THF), Dichloromethane (DCM)Moderately Stable (if anhydrous) Soluble, but highly sensitive to trace moisture. Use freshly prepared solutions.
Polar Aprotic Solvents (Reactive) Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)Unstable/Incompatible Prone to vigorous, potentially hazardous reactions. Avoid use as a primary solvent.
Non-polar Solvents Toluene, Hexanes, Diethyl etherRelatively Stable (if anhydrous) Limited solubility may be an issue. Ensure solvent is dry.

Experimental Protocols

Protocol 1: General Procedure for Assessing the Stability of this compound in a Solvent System via HPLC

  • Materials:

    • This compound

    • High-purity, anhydrous solvent of interest

    • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

    • Volumetric flasks and syringes

  • Procedure:

    • Prepare a stock solution of this compound in a non-reactive, volatile, anhydrous solvent (e.g., acetonitrile) at a known concentration (e.g., 10 mg/mL).

    • In a series of volumetric flasks, add a known volume of the solvent to be tested.

    • At time zero, spike each flask with a small, known volume of the this compound stock solution to achieve a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL).

    • Immediately cap the flasks and store them under the desired temperature conditions.

    • At predetermined time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot from each flask and inject it into the HPLC system.

    • Monitor the decrease in the peak area of this compound over time to determine the rate of degradation.

Mandatory Visualizations

G Solvent Properties vs. DETC-Cl Stability cluster_solvent Solvent Properties cluster_stability DETC-Cl Stability Protic Protic Unstable Unstable Protic->Unstable Solvolysis Aprotic Polar Aprotic Polar Moderately Stable Moderately Stable Aprotic Polar->Moderately Stable Moisture Sensitive Aprotic Non-polar Aprotic Non-polar Stable Stable Aprotic Non-polar->Stable Anhydrous Conditions

Caption: Logical relationship of solvent properties to DETC-Cl stability.

G Workflow for Stability Assessment start Prepare Stock Solution (Anhydrous Solvent) prep_samples Spike into Test Solvents (Time = 0) start->prep_samples incubation Incubate at Desired Temperature prep_samples->incubation sampling Withdraw Aliquots at Time Intervals incubation->sampling analysis HPLC Analysis sampling->analysis data Determine Degradation Rate analysis->data end Assess Stability data->end

Technical Support Center: Troubleshooting Newman-Kwart Rearrangements

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting low conversion rates in Newman-Kwart rearrangements. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My Newman-Kwart rearrangement is resulting in a low yield or failing completely. What are the most common initial troubleshooting steps?

A1: Low conversion rates in thermal Newman-Kwart rearrangements are frequently linked to insufficient reaction temperature or suboptimal reaction time. The rearrangement has a high activation energy, often requiring temperatures between 200-300°C.[1][2] For substrates that are sluggish to react, consider the following initial steps:

  • Increase Reaction Temperature: Gradually increase the reaction temperature. For high-boiling solvents like diphenyl ether, ensure the mixture is refluxing. Microwave heating can be a safe and effective method to reach and maintain high temperatures, often reducing reaction times.[3][4]

  • Extend Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, or ¹H NMR). If starting material is still present, extend the reaction time.

  • Ensure Purity of Starting Material: Trace impurities in the O-aryl thiocarbamate precursor can catalyze side reactions at high temperatures, leading to decomposition and reduced yields.[3][5] Recrystallization of the precursor, particularly N,N-dimethylthiocarbamates which tend to be crystalline, is highly recommended.[3][5]

Q2: I am observing significant decomposition or charring of my starting material. What is causing this and how can I prevent it?

A2: Decomposition is a common issue, especially for electron-rich aromatic systems or substrates with thermally sensitive functional groups that require very high temperatures for rearrangement.[4][6] This often occurs when the substrate is exposed to harsh conditions for prolonged periods.[3]

To mitigate decomposition:

  • Use a Milder, Catalytic Method: For thermally sensitive substrates, switching from a thermal rearrangement to a palladium-catalyzed or photoredox-catalyzed method can be highly effective. These methods proceed at significantly lower temperatures (e.g., 100°C for Pd-catalysis, room temperature for photoredox catalysis), thus preventing thermal decomposition.[2][7]

  • Flash Vacuum Pyrolysis: For substrates that are volatile, flash vacuum pyrolysis can be an option. This technique involves passing the substrate through a heated tube in a stream of inert gas, minimizing contact time with hot surfaces.[3]

  • Optimize Heating Method: Use a heating mantle with efficient stirring to ensure even heat distribution and avoid localized overheating at the flask walls.

Q3: My substrate has electron-donating groups, and the reaction is not proceeding. What is the best approach?

A3: Electron-donating groups on the aryl ring decrease the electrophilicity of the ipso-carbon, slowing down the intramolecular nucleophilic aromatic substitution and thus requiring higher reaction temperatures.[4][8] This often leads to substrate decomposition before the rearrangement can occur.[6]

The recommended strategies are:

  • Switch to a Catalytic System: Palladium-catalyzed and photoredox-catalyzed Newman-Kwart rearrangements are particularly advantageous for electron-rich substrates, as they operate under much milder conditions.[7][9]

  • Employ Microwave Heating: If a thermal reaction is preferred, microwave heating can help to rapidly and safely achieve the very high temperatures required for these challenging substrates.[4]

Q4: Can the choice of solvent affect the conversion rate?

A4: Yes, the solvent can have a notable impact on the reaction rate. The Newman-Kwart rearrangement proceeds through a polar, four-membered transition state.[8] Polar, high-boiling aprotic solvents can stabilize this transition state, leading to an acceleration of the reaction.

Consider switching to solvents such as:

  • N,N-Dimethylformamide (DMF)[6]

  • N,N-Dimethylacetamide (DMA)[3]

  • N-Methyl-2-pyrrolidone (NMP)[3]

  • Diphenyl ether[3]

In some cases, highly polar solvents like formic acid have been shown to dramatically increase yields. For example, a reaction that yields only 10% product in xylene can produce up to 80% in formic acid.[3]

Q5: I am using a mono-N-alkylated substrate and observing unexpected byproducts. What could be the issue?

A5: Mono-N-alkylated O-aryl thiocarbamates are prone to a side reaction where phenol (B47542) is eliminated upon heating, leading to the formation of an isocyanate.[2][3] To avoid this, it is highly recommended to use N,N-dialkylated substrates, with N,N-dimethyl derivatives being the most common and often advantageous for purification.[3][5]

Data on Reaction Conditions and Yields

The following tables summarize quantitative data from the literature, illustrating the impact of various factors on the Newman-Kwart rearrangement.

Table 1: Effect of Aromatic Ring Substituents on Thermal Rearrangement

Substituent (para-position)Reaction Temperature (°C)Reaction Time (h)Yield (%)
-NO₂~2001>95
-CN~2202>95
-H~2503~90
-OCH₃>250>12Low to moderate (decomposition observed)

Data compiled from general trends described in the literature.[4][8]

Table 2: Comparison of Solvents for a Sluggish Rearrangement

SolventTemperature (°C)Conversion (%)
Xylene~14010
Diphenyl ether~259Moderate to high
NMP~203High
Formic Acid~10180

Illustrative data based on findings reported in the literature.[3]

Table 3: Thermal vs. Palladium-Catalyzed Rearrangement for a Thermally Sensitive Substrate

MethodCatalystTemperature (°C)Yield (%)
ThermalNone>250Low (significant decomposition)
Catalytic[Pd(tBu₃P)₂]100High (clean conversion)

Data based on the advantages of palladium catalysis as described in the literature.[7][10]

Experimental Protocols

Protocol 1: Synthesis of O-Aryl N,N-Dimethylthiocarbamate Precursor

This protocol provides a general method for the synthesis of the necessary starting material for the Newman-Kwart rearrangement.

  • To a solution of the desired phenol (1.0 eq.) in a suitable solvent (e.g., NMP, DMF, or acetonitrile), add a base (e.g., DABCO, NaH, or K₂CO₃; 1.1-1.5 eq.).

  • Stir the mixture at room temperature (or up to 50°C for less reactive phenols) for 15-30 minutes.[6]

  • Add N,N-dimethylthiocarbamoyl chloride (1.0-1.2 eq.) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or elevated temperature (e.g., 50°C) for 2-12 hours, monitoring by TLC or LC-MS until the phenol is consumed.[6]

  • Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Concentrate the solvent in vacuo and purify the crude product by recrystallization or column chromatography to yield the pure O-aryl N,N-dimethylthiocarbamate.

Protocol 2: Small-Scale Test Reaction for Troubleshooting

When troubleshooting a low-yielding rearrangement, it is advisable to perform small-scale test reactions to screen different conditions.

  • In separate small reaction vials, place a small amount of the O-aryl thiocarbamate (e.g., 25-50 mg).

  • To each vial, add a different high-boiling solvent (e.g., diphenyl ether, NMP, DMA) or a catalyst solution (e.g., [Pd(tBu₃P)₂] in toluene).

  • Heat the vials to the target temperatures using a heating block or in a microwave reactor.

  • After a set time (e.g., 1, 3, and 6 hours), take a small aliquot from each reaction, dilute it, and analyze by LC-MS or ¹H NMR to determine the conversion rate.

  • Based on the results, the most promising conditions can be scaled up.

Diagrams

Troubleshooting_Workflow start Low Conversion in Newman-Kwart Rearrangement check_purity Is the O-aryl thiocarbamate precursor pure? start->check_purity purify Purify precursor (recrystallization or chromatography) check_purity->purify No increase_temp Increase reaction temperature and/or extend reaction time. Monitor reaction progress. check_purity->increase_temp Yes purify->increase_temp decomposition Is decomposition or charring observed? increase_temp->decomposition change_solvent Switch to a higher-boiling, polar aprotic solvent (e.g., NMP, DMA, Diphenyl Ether) decomposition->change_solvent No catalytic_method Switch to a milder method: - Palladium Catalysis - Photoredox Catalysis decomposition->catalytic_method Yes success Successful Rearrangement change_solvent->success catalytic_method->success

Caption: A workflow for troubleshooting low conversion rates in the Newman-Kwart rearrangement.

Reaction_Coordinate_Comparison cluster_thermal Thermal Rearrangement cluster_pd Palladium-Catalyzed Rearrangement a ArO-C(=S)NMe₂ ts1 High Energy Transition State a->ts1 High Temp (>200°C) b ArS-C(=O)NMe₂ ts1->b c ArO-C(=S)NMe₂ ts2 Lower Energy Transition State c->ts2 Pd Catalyst (~100°C) d ArS-C(=O)NMe₂ ts2->d

Caption: Comparison of reaction pathways for thermal vs. palladium-catalyzed rearrangements.

References

Technical Support Center: Removal of Diethylthiocarbamic Acid Byproduct

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering Diethylthiocarbamic acid (DETC) as a reaction byproduct.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture has a persistent yellow tint and a slight odor after the initial workup. Could this be due to Diethylthiocarbamic acid?

A1: It is possible. Diethylthiocarbamic acid and its salts can sometimes impart a yellowish color to organic solutions. While DETC itself is reported as a white to off-white solid, impurities or degradation products might be colored. The odor could be associated with the decomposition of dithiocarbamates, which can release carbon disulfide and amines under certain conditions.[1][2] It is recommended to perform analytical tests like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the presence of DETC.

Q2: I am observing incomplete removal of Diethylthiocarbamic acid during my standard aqueous workup. Why is this happening?

A2: Incomplete removal of Diethylthiocarbamic acid during a standard aqueous wash can be attributed to several factors. The pH of the aqueous wash is critical; for effective removal of the acidic DETC, the aqueous phase should be basic (pH > 8) to deprotonate the acid and render it water-soluble as the carboxylate salt.[1][3] Insufficient mixing of the organic and aqueous layers can also lead to poor extraction efficiency. The choice of organic solvent also plays a role; if the solvent is too polar, it may retain some of the DETC.

Q3: Can Diethylthiocarbamic acid degrade during the workup process and complicate purification?

A3: Yes, Diethylthiocarbamic acid is known to be unstable in acidic conditions, decomposing into diethylamine (B46881) and carbon disulfide.[1][2] Therefore, acidic washes should be avoided if you intend to remove the intact DETC in a subsequent basic wash. Exposure to strong oxidizing agents should also be avoided as they are incompatible with dithiocarbamates.[2][4]

Q4: What are the most common methods for removing Diethylthiocarbamic acid from a reaction mixture?

A4: The most common and effective methods for removing Diethylthiocarbamic acid include:

  • Acid-Base Liquid-Liquid Extraction: This is often the first and most straightforward approach.

  • Column Chromatography: Effective for separating DETC from non-polar to moderately polar compounds.

  • Scavenger Resins: Solid-supported scavengers can selectively bind to and remove acidic impurities.

  • Recrystallization: If your desired product is a solid, recrystallization can be an effective final purification step to remove trace amounts of DETC.

Troubleshooting Guides

Issue 1: Persistent DETC Contamination After Acid-Base Extraction
Symptom Possible Cause Troubleshooting Steps
DETC still present in the organic layer (confirmed by TLC/LC-MS)Insufficiently basic aqueous wash.Increase the pH of the aqueous wash to 9-10 using a suitable base like sodium bicarbonate or sodium carbonate solution.
Emulsion formation during extraction.Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.
Insufficient number of extractions.Perform at least two to three extractions with the basic aqueous solution to ensure complete removal.
Organic solvent is too polar.If possible, switch to a less polar organic solvent for the workup.
Issue 2: Co-elution of DETC with the Product during Column Chromatography
Symptom Possible Cause Troubleshooting Steps
DETC and product have similar Rf values on TLC.Inappropriate mobile phase polarity.Modify the eluent system. If using a non-polar eluent, gradually increase the polarity. A common mobile phase for separating acidic impurities is a mixture of hexane (B92381) and ethyl acetate (B1210297).
Stationary phase is not optimal.For an acidic impurity like DETC, silica (B1680970) gel is a standard choice. Consider using a different grade of silica or an alternative stationary phase like alumina (B75360) (basic or neutral).
Column overloading.Reduce the amount of crude material loaded onto the column.
Issue 3: Ineffective Removal of DETC Using Scavenger Resins
Symptom Possible Cause Troubleshooting Steps
Significant amount of DETC remains after treatment with the scavenger resin.Incorrect resin type.Use a basic scavenger resin (e.g., amine-functionalized) to effectively capture the acidic DETC.
Insufficient equivalents of resin.Increase the molar equivalents of the scavenger resin relative to the estimated amount of DETC.
Inadequate reaction time or mixing.Increase the stirring time and ensure good mixing of the resin with the reaction mixture.

Experimental Protocols

Protocol 1: Removal of Diethylthiocarbamic Acid by Acid-Base Extraction

This protocol is suitable for reaction mixtures where the desired product is stable to basic conditions and soluble in a water-immiscible organic solvent.

Materials:

  • Reaction mixture containing DETC in an organic solvent (e.g., dichloromethane, ethyl acetate).

  • 1 M Sodium Bicarbonate (NaHCO₃) solution.

  • Deionized water.

  • Brine (saturated NaCl solution).

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Separatory funnel.

  • Erlenmeyer flasks.

Procedure:

  • Transfer the reaction mixture to a separatory funnel.

  • Add an equal volume of 1 M NaHCO₃ solution.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

  • Allow the layers to separate. The aqueous layer will contain the deprotonated DETC.

  • Drain the lower aqueous layer.

  • Repeat the extraction with a fresh portion of 1 M NaHCO₃ solution.

  • Wash the organic layer with an equal volume of deionized water to remove any residual base.

  • Wash the organic layer with an equal volume of brine to remove dissolved water.

  • Drain the organic layer into a clean, dry Erlenmeyer flask.

  • Add anhydrous Na₂SO₄ or MgSO₄ to the organic layer to remove any remaining traces of water.

  • Filter the solution to remove the drying agent.

  • The resulting organic solution should be free of DETC. Concentrate the solvent under reduced pressure to obtain the purified product.

Quantitative Data Summary:

ParameterValue
Aqueous Wash Solution1 M Sodium Bicarbonate
Recommended pH of Aqueous Phase9 - 10
Number of Extractions2 - 3
Solvent Ratio (Organic:Aqueous)1:1 (v/v)
Protocol 2: Purification by Column Chromatography

This protocol is a general guideline for the removal of DETC from a less polar desired product using silica gel chromatography.

Materials:

  • Crude reaction mixture containing DETC.

  • Silica gel (230-400 mesh).

  • Non-polar eluent (e.g., Hexane).

  • Polar eluent (e.g., Ethyl Acetate).

  • Chromatography column.

  • Collection tubes.

  • TLC plates and chamber.

Procedure:

  • Prepare the Column: Pack a chromatography column with silica gel as a slurry in the initial, low-polarity mobile phase (e.g., 100% Hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of the organic solvent used in the reaction. Adsorb this solution onto a small amount of silica gel and evaporate the solvent to get a dry powder. Carefully add this powder to the top of the column.

  • Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 100% Hexane).

  • Gradually increase the polarity of the mobile phase by adding increasing amounts of a more polar solvent (e.g., start with 2% Ethyl Acetate in Hexane and gradually increase to 5%, 10%, etc.).

  • Fraction Collection: Collect the eluent in fractions.

  • TLC Analysis: Monitor the fractions by TLC to identify which fractions contain your desired product and which contain the DETC impurity. DETC, being more polar, will typically elute later than a non-polar product.

  • Combine the pure fractions containing your product and remove the solvent under reduced pressure.

Quantitative Data Summary:

ParameterRecommendation
Stationary PhaseSilica Gel (230-400 mesh)
Mobile Phase (Initial)100% Hexane
Mobile Phase (Gradient)Increasing percentage of Ethyl Acetate in Hexane
Typical Elution of DETCAt higher ethyl acetate concentrations

Visualizations

experimental_workflow cluster_start Initial State cluster_extraction Acid-Base Extraction cluster_purification Further Purification start Crude Reaction Mixture (Product + DETC Byproduct) extraction Liquid-Liquid Extraction (Organic vs. Basic Aqueous) start->extraction organic_layer Organic Layer (Product) extraction->organic_layer Separation aqueous_layer Aqueous Layer (DETC Salt) extraction->aqueous_layer Separation chromatography Column Chromatography organic_layer->chromatography recrystallization Recrystallization chromatography->recrystallization pure_product Pure Product recrystallization->pure_product

Caption: Workflow for the removal of Diethylthiocarbamic acid byproduct.

troubleshooting_logic cluster_extraction Acid-Base Extraction Issues cluster_chromatography Chromatography Issues cluster_solutions Solutions start DETC Removal Unsuccessful check_ph Check pH of Aqueous Wash start->check_ph check_emulsion Emulsion Formation? check_ph->check_emulsion pH > 8 increase_ph Increase pH to 9-10 check_ph->increase_ph pH < 8 check_extractions Number of Extractions? check_emulsion->check_extractions No Emulsion add_brine Add Brine check_emulsion->add_brine Yes check_rf Co-elution (Similar Rf)? check_extractions->check_rf > 2 Extractions increase_extractions Increase to 3 Extractions check_extractions->increase_extractions < 2 Extractions check_loading Column Overloaded? check_rf->check_loading Yes modify_eluent Modify Eluent Polarity check_rf->modify_eluent No reduce_load Reduce Sample Load check_loading->reduce_load Yes

Caption: Troubleshooting logic for DETC byproduct removal.

References

Navigating Anhydrous Reactions with Diethylthiocarbamoyl Chloride: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers utilizing Diethylthiocarbamoyl chloride in anhydrous reactions. Given the compound's sensitivity to moisture, maintaining strictly anhydrous conditions is paramount to achieving high yields and product purity. This guide offers troubleshooting advice for common issues, detailed experimental protocols, and visual workflows to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common problems encountered during anhydrous reactions with this compound.

Q1: My reaction yield is significantly lower than expected. What are the likely causes?

A1: Low yields in reactions involving this compound are most commonly attributed to the presence of moisture. This compound readily hydrolyzes in the presence of water, leading to the formation of diethylthiocarbamic acid, which is unstable and decomposes. This side reaction consumes your starting material and reduces the overall yield.[1]

Troubleshooting Steps:

  • Ensure All Glassware is Rigorously Dried: All glassware should be oven-dried at a minimum of 120°C for several hours or flame-dried under a stream of inert gas immediately before use.

  • Use Anhydrous Solvents: Employ freshly distilled or commercially available anhydrous solvents. Solvents should be stored over molecular sieves to maintain dryness.

  • Verify Reagent Purity: Ensure all other reagents, especially nucleophiles like amines or phenols, are free from water. The purity of the starting materials significantly impacts the product quality and yield.[1]

  • Maintain a Strict Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas such as nitrogen or argon. This prevents atmospheric moisture from entering the reaction vessel.

Q2: I'm observing unexpected byproducts in my final product mixture. What could be forming?

A2: The formation of byproducts is often linked to the degradation of this compound or side reactions with impurities. The primary byproduct from hydrolysis is diethylamine, which can then react with any remaining this compound to form a thiourea (B124793) derivative.

Troubleshooting Steps:

  • Strict Moisture Exclusion: As with low yields, the most critical step is to eliminate all sources of water.

  • Control Reaction Temperature: While many reactions proceed at room temperature, some may require cooling to 0°C to minimize side reactions, especially if the nucleophile is highly reactive.

  • Purify Starting Materials: Ensure the purity of your nucleophile and other reagents to prevent unwanted side reactions.

Q3: The this compound reagent has turned from a clear/pale yellow liquid to a cloudy or discolored substance. Can I still use it?

A3: Cloudiness or significant discoloration is a strong indicator of decomposition, likely due to exposure to moisture during storage. It is highly recommended to use a fresh, unopened container of the reagent for best results. Using a degraded reagent will lead to lower yields and a more complex product mixture to purify.

Proper Storage:

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.

  • For long-term storage, consider storing under an inert atmosphere.

Data Presentation

Water Content (mol%)Expected Product Yield (%)Observations
< 0.01 (Strictly Anhydrous)> 90%Clean reaction profile, minimal byproducts.
0.170-80%Noticeable decrease in yield, minor byproduct formation.
1.040-60%Significant byproduct formation, complex purification.
> 5.0< 20%Predominant formation of decomposition products.

Experimental Protocols

Detailed Methodology for the Synthesis of an O-Aryl Diethylthiocarbamate

This protocol describes a general procedure for the reaction of this compound with a phenol (B47542) under anhydrous conditions to form an O-aryl diethylthiocarbamate, a key intermediate for the Newman-Kwart rearrangement.

Materials:

  • Phenol (e.g., 2-Naphthol)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Reaction Setup: A three-necked round-bottom flask is flame-dried under a stream of dry nitrogen and then fitted with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Deprotonation of Phenol: The flask is charged with a 60% dispersion of sodium hydride (1.2 equivalents) and anhydrous DMF. The suspension is cooled to 0°C in an ice bath. A solution of the phenol (1.0 equivalent) in anhydrous DMF is added dropwise via the dropping funnel. The mixture is stirred at 0°C for 30 minutes and then allowed to warm to room temperature and stirred for an additional hour, or until hydrogen evolution ceases.

  • Addition of this compound: The reaction mixture is cooled back down to 0°C. A solution of this compound (1.1 equivalents) in anhydrous DMF is added dropwise over 20-30 minutes.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. Reaction progress can be monitored by Thin-Layer Chromatography (TLC).

  • Work-up:

    • The reaction is carefully quenched by pouring the mixture into a beaker of ice water.

    • The aqueous mixture is transferred to a separatory funnel and extracted three times with diethyl ether.

    • The combined organic layers are washed with saturated aqueous ammonium chloride, followed by brine.

    • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel.

Mandatory Visualizations

Experimental Workflow for Anhydrous Reaction Setup

Anhydrous_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_monitoring Execution & Monitoring A Oven/Flame-Dry Glassware C Assemble Glassware Under Inert Gas A->C B Dispense Anhydrous Solvents & Reagents D Add Reactants via Syringe/Cannula B->D C->D Purge with N2/Ar E Maintain Positive Inert Gas Pressure D->E F Control Temperature (Cooling Bath) E->F G Monitor Reaction (e.g., TLC) F->G Hydrolysis_Pathway DETC Diethylthiocarbamoyl Chloride Intermediate Diethylthiocarbamic Acid (Unstable Intermediate) DETC->Intermediate + H2O (Hydrolysis) Thiourea Thiourea Byproduct H2O Water (Moisture) DEA Diethylamine Intermediate->DEA Decomposition COS Carbonyl Sulfide Intermediate->COS Decomposition DEA->Thiourea + Diethylthiocarbamoyl Chloride

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Monitoring Diethylthiocarbamoyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise monitoring of chemical reactions is paramount to ensuring product quality, optimizing yield, and understanding reaction kinetics. Diethylthiocarbamoyl chloride is a reactive intermediate used in the synthesis of various organic compounds, and tracking its consumption and the formation of products in real-time is crucial. This guide provides a comparative overview of the primary analytical methods for monitoring reactions involving this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

While specific quantitative performance data for this compound is not extensively published, this guide leverages data from closely related analogs, such as Dimethylthiocarbamoyl chloride, to provide a robust comparative framework.

Quantitative Method Comparison

The selection of an analytical technique is often a trade-off between sensitivity, selectivity, speed, and the need for real-time data. The following tables summarize the key performance characteristics of HPLC, GC-MS, and NMR spectroscopy for the analysis of thiocarbamoyl chloride reactions.

Table 1: Comparison of Analytical Techniques

ParameterHPLC (with Derivatization)GC-MS (with Derivatization)In-situ NMR Spectroscopy
Principle Chromatographic separation of derivatized, more stable analytes based on polarity, followed by UV or MS detection.Separation of volatile derivatives based on boiling point, followed by mass spectrometric detection.[1][2]Non-invasive monitoring of the magnetic properties of atomic nuclei to identify and quantify molecules in the reaction mixture.[3]
Typical Derivatization Reaction with a nucleophile (e.g., an amine or alcohol) to form a stable, UV-active derivative.Esterification or reaction with a suitable agent to increase volatility and thermal stability.[1]Not required.
Analysis Time 10-30 minutes per sample (offline).15-40 minutes per sample (offline).Seconds to minutes per spectrum (online, real-time).[4]
Quantification External or internal standard calibration.External or internal standard calibration, with mass spectrometry providing high selectivity.[1]Relative quantification against an internal standard or absolute quantification with a known reference.[5][6]
Key Advantages High resolution and sensitivity; suitable for a wide range of derivatives.Excellent sensitivity and selectivity due to mass detection; ideal for volatile compounds.[1]Provides real-time kinetic data and structural information on intermediates without altering the reaction.[3][4]
Key Limitations Offline analysis requires quenching of aliquots; derivatization adds a step to the workflow.Derivatization is often necessary for these reactive and polar compounds; potential for thermal degradation.Lower sensitivity compared to chromatographic methods; requires specialized equipment (NMR spectrometer).

Table 2: Representative Quantitative Performance Data (based on analogous compounds)

ParameterHPLCGC-MSNMR
Limit of Detection (LOD) 4 ppm (for a derivatized sulfate)[7]0.2 ppm (for Dimethylcarbamoyl chloride)[1]Dependent on concentration, typically in the low mM to high µM range.
Limit of Quantification (LOQ) 12 ppm (for a derivatized sulfate)[7]0.7 ppm (for Dimethylcarbamoyl chloride)[1]Dependent on concentration and number of scans.
**Linearity (R²) **>0.999[8]>0.99[2]Excellent linearity is achievable with proper experimental setup.[5]
Precision (%RSD) < 2.0%[9]3-13%[2]Typically < 1% with optimized parameters.[5]

Experimental Protocols

Detailed methodologies are essential for reproducing analytical results. The following are representative protocols for each of the discussed techniques.

High-Performance Liquid Chromatography (HPLC) with Derivatization

This method is suitable for monitoring the disappearance of this compound and the appearance of a product by converting them into more stable derivatives for analysis.

1. Sample Preparation (Aliquot Quenching and Derivatization):

  • At predetermined time intervals, withdraw a 100 µL aliquot from the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to a vial containing 900 µL of a solution of a primary or secondary amine (e.g., benzylamine) in acetonitrile (B52724) to form a stable thiourea (B124793) derivative.

  • Vortex the mixture to ensure complete reaction.

2. HPLC Conditions (Starting Point):

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. For example, start with 90% A and ramp to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where both the derivatized starting material and product have good absorbance (e.g., 254 nm).

  • Injection Volume: 10 µL.

3. Quantification:

  • Prepare calibration standards of the derivatized this compound and the expected product.

  • Plot the peak area versus concentration to generate a calibration curve.

  • Determine the concentration of the reactants and products in the quenched aliquots from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Due to the reactivity of this compound, direct injection into a hot GC inlet can lead to degradation. Derivatization to a more volatile and stable compound is recommended.

1. Sample Preparation (Derivatization):

  • At specified time points, take a 50 µL aliquot of the reaction mixture.

  • Add the aliquot to a solution of an alcohol (e.g., ethanol (B145695) or 1-propanol) in a non-nucleophilic solvent containing a base (e.g., pyridine) to form the corresponding thiocarbamate ester.[2]

  • Heat the mixture if necessary to ensure complete derivatization.

  • Dilute the derivatized sample with a suitable solvent (e.g., ethyl acetate) before injection.

2. GC-MS Conditions:

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A suitable capillary column for polar compounds (e.g., DB-WAX or similar).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 240°C at a rate of 15°C/min, and hold for 5 minutes.

  • Mass Spectrometer: Operated in full scan mode to identify products or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.[1]

3. Data Analysis:

  • Identify the peaks corresponding to the derivatized this compound and products based on their retention times and mass spectra.

  • For quantification, create a calibration curve using an internal or external standard of the synthesized derivative.

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-invasive technique that allows for the real-time monitoring of chemical reactions.[3][10] It provides both structural and quantitative information about the reactants, intermediates, and products in the reaction mixture.

1. Sample Preparation:

  • The reactants are dissolved in a suitable deuterated solvent that will not participate in the reaction (e.g., CDCl₃, d₆-DMSO).

  • An internal standard of known concentration with a simple spectrum that does not overlap with reactant or product signals (e.g., 1,3,5-trimethoxybenzene) should be added for quantitative analysis.[6]

2. NMR Data Acquisition:

  • Place the NMR tube containing the initial reaction mixture (without the final reactant to initiate the reaction) into the spectrometer and allow it to thermally equilibrate.

  • Acquire an initial spectrum (t=0).

  • Inject the final reactant to start the reaction and immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.[3]

3. Data Analysis:

  • Process the spectra (phasing and baseline correction).

  • Identify characteristic proton signals for this compound, the nucleophile, and the product(s).

  • The concentration of each species is directly proportional to the integral of its characteristic peak(s) relative to the integral of the internal standard.[5]

  • Plot the concentration of reactants and products as a function of time to determine the reaction kinetics.

Visualizing the Workflow

Diagrams illustrating the experimental workflows can aid in understanding the logical steps of each analytical method.

HPLC_Workflow cluster_reaction Reaction Vessel cluster_analysis HPLC Analysis Reaction Diethylthiocarbamoyl Chloride Reaction Aliquoting Take Aliquot Reaction->Aliquoting At time intervals Quenching Quench & Derivatize Aliquoting->Quenching HPLC HPLC Separation & UV Detection Quenching->HPLC Data Data Analysis HPLC->Data

Caption: Workflow for monitoring reactions using HPLC with derivatization.

GCMS_Workflow cluster_reaction Reaction Vessel cluster_analysis GC-MS Analysis Reaction Diethylthiocarbamoyl Chloride Reaction Aliquoting Take Aliquot Reaction->Aliquoting At time intervals Derivatization Derivatize to Volatile Ester Aliquoting->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Interpretation GCMS->Data

Caption: Workflow for the analysis of reaction products by GC-MS.

NMR_Workflow cluster_prep Sample Preparation cluster_monitoring In-situ Monitoring Prepare Dissolve Reactants & Internal Standard in Deuterated Solvent NMR_Tube Transfer to NMR Tube Prepare->NMR_Tube Initiate Initiate Reaction in NMR Spectrometer NMR_Tube->Initiate Acquire Acquire Spectra Over Time Initiate->Acquire Data Process & Analyze Data (Integration, Kinetics) Acquire->Data

Caption: Workflow for in-situ reaction monitoring by NMR spectroscopy.

References

A Comparative Guide to the GC-MS Analysis of Diethylthiocarbamate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The quantitative analysis of diethylthiocarbamate (DETC), the primary active metabolite of the drug disulfiram, is crucial for both clinical monitoring and toxicological studies. Gas chromatography-mass spectrometry (GC-MS) offers a robust platform for this analysis, though the inherent chemical properties of DETC necessitate specific preparation strategies. This guide compares the two predominant GC-MS methodologies: an indirect analysis via conversion to carbon disulfide (CS₂) and a direct analysis following chemical derivatization.

Comparison of Analytical Methodologies

The choice between analytical methods depends on the specific requirements of the study, such as the need for absolute specificity versus high throughput.

  • Method A: Indirect Analysis via Acid Hydrolysis to Carbon Disulfide (CS₂) This is the most common and well-established method for quantifying the total amount of dithiocarbamates.[1] The technique involves the acid-catalyzed decomposition of all dithiocarbamate (B8719985) moieties in a sample into carbon disulfide, a volatile compound readily analyzed by headspace GC-MS.[2][3] While robust and sensitive, this method is non-specific, as it does not distinguish between different dithiocarbamate compounds that may be present.[1]

  • Method B: Direct Analysis via Derivatization (e.g., Methylation) To improve specificity and analyze the DETC molecule more directly, a derivatization step can be employed. This process converts the DETC into a more volatile and thermally stable derivative suitable for GC-MS analysis. Methylation, which forms S-methyl-N,N-diethylthiocarbamate (MeDTC), is a common approach.[4] This method allows for the specific identification and quantification of DETC, distinguishing it from other dithiocarbamates. However, it requires a more complex sample preparation protocol and careful optimization to ensure complete derivatization.

The logical relationship between these two approaches is visualized below.

G cluster_sample Biological Sample cluster_prep Sample Preparation cluster_analyte Target Analyte for GC-MS Sample Sample Containing Diethylthiocarbamate (DETC) Hydrolysis Acid Hydrolysis + SnCl₂ Sample->Hydrolysis Method A Derivatization Derivatization (e.g., Methylation) Sample->Derivatization Method B CS2 Carbon Disulfide (CS₂) (Indirect, Non-specific) Hydrolysis->CS2 MeDTC S-Methyl-DETC Derivative (Direct, Specific) Derivatization->MeDTC

Fig. 1: Logical pathways for preparing DETC for GC-MS analysis.

Comparative Performance Data

The following table summarizes typical validation parameters for the two analytical approaches. Data for the indirect CS₂ method is well-documented in the literature, while performance metrics for the direct derivatization GC-MS method are less common but can be inferred from standard practices for similar analytes.

ParameterMethod A: Indirect (CS₂) AnalysisMethod B: Direct (Derivatized) AnalysisReference
Analyte Carbon Disulfide (CS₂)S-Methyl-DETC
Limit of Detection (LOD) 0.005 - 0.025 mg/kg~0.01 ng/mL (estimated)[1][5][6]
Limit of Quantification (LOQ) 0.04 - 0.05 mg/kg~0.05 ng/mL (estimated)[1][5][7]
Recovery 75% - 98%95% - 100% (typical for derivatized analytes)[5][6]
Precision (RSD) < 15%< 10% (typical)[5][6]
Linearity (R²) > 0.999> 0.999[5][8]
Specificity Low (measures total dithiocarbamates)High (specific to DETC)[1]

Experimental Protocols

Detailed methodologies are essential for reproducible results. Below are representative protocols for each method.

This protocol is adapted from validated methods for the analysis of dithiocarbamates in various matrices.[3][5]

  • Sample Preparation (Acid Hydrolysis):

    • Weigh approximately 5 g of the homogenized sample into a 50 mL headspace vial.

    • Add 10 mL of an aqueous stannous chloride (SnCl₂) solution in hydrochloric acid (HCl).

    • Add 5 mL of isooctane (B107328) to the vial to act as a trapping solvent for the generated CS₂.

    • Immediately seal the vial with a gas-tight cap.

    • Incubate the vial in a water bath at 80°C for 60 minutes with intermittent shaking to ensure complete hydrolysis of DETC to CS₂.[1]

    • Cool the vial to room temperature. The CS₂ will partition into the isooctane layer and the headspace.

  • GC-MS Parameters:

    • System: Headspace Gas Chromatograph with Mass Spectrometric Detector.

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[5]

    • Injection: 1 mL of the vial's headspace is injected via a heated autosampler. A split injection mode (e.g., 20:1 split ratio) is often optimal.[5]

    • Carrier Gas: Helium at a constant flow of ~1.2 mL/min.

    • Oven Program: Initial temperature 40°C for 2 minutes, ramp at 10°C/min to 100°C, then ramp at 25°C/min to 250°C and hold for 2 minutes.[2]

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition: Selected Ion Monitoring (SIM).

      • Quantifier Ion for CS₂: m/z 76.[5]

      • Qualifier Ion for CS₂: m/z 78.[5]

This protocol describes a general procedure for the derivatization of DETC to MeDTC for subsequent GC-MS analysis.

  • Sample Preparation (Extraction & Derivatization):

    • Perform a liquid-liquid or solid-phase extraction of DETC from the biological matrix (e.g., plasma) into an organic solvent.

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., methanol).

    • Add a methylating agent. While diazomethane (B1218177) is effective, safer alternatives like MethElute™ (a solution of trimethylanilinium hydroxide (B78521) in methanol) can be used for "flash methylation" in the GC inlet.[9]

    • Alternatively, use an offline methylation agent like methyl iodide (CH₃I) with a base catalyst, followed by incubation.[10]

    • After the reaction is complete, the sample is ready for injection.

  • GC-MS Parameters:

    • System: Gas Chromatograph with Mass Spectrometric Detector.

    • Column: A mid-polarity column such as a BPX-50 (or equivalent 50% phenyl polysiloxane) is suitable for derivatized analytes.[9]

    • Injection: 1-2 µL of the derivatized sample is injected, typically in splitless mode to maximize sensitivity.

    • Injector Temperature: 250°C to facilitate flash methylation if using an appropriate reagent.[9]

    • Oven Program: A typical program would start at ~70°C, hold for 1 minute, and ramp at 10°C/min to 300°C, holding for 5-10 minutes.[9]

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition: Full Scan (for identification) or SIM/MRM (for quantification).

      • Target Ions for MeDTC: The mass spectrum of MeDTC would be monitored for characteristic fragment ions for quantification and qualification.

Experimental Workflow Visualization

The general workflow, from sample receipt to final data analysis for both methods, is outlined in the diagram below.

G Sample Sample Collection (e.g., Plasma, Urine) Spike Spike Internal Standard Sample->Spike Prep Sample Preparation Spike->Prep Hydrolysis Method A: Acid Hydrolysis Prep->Hydrolysis Indirect Analysis Derivatize Method B: Extraction & Derivatization Prep->Derivatize Direct Analysis GCMS GC-MS Analysis Hydrolysis->GCMS Derivatize->GCMS Data Data Processing (Integration & Quantification) GCMS->Data Report Final Report Data->Report

Fig. 2: General experimental workflow for GC-MS analysis of DETC.

References

A Comparative Guide to LC-MS/MS Methods for the Quantification of Diethyldithiocarbamates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of analytical methodologies for the precise quantification of diethyldithiocarbamates, supported by experimental data and detailed protocols.

The accurate quantification of diethyldithiocarbamates (DTCs), a class of compounds widely used as fungicides and vulcanization accelerators, is crucial for ensuring food safety, environmental monitoring, and in pharmaceutical research. This guide provides an objective comparison of the primary analytical technique, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), with alternative methods. The performance of each method is evaluated based on key validation parameters, and detailed experimental protocols are provided to aid in methodological selection and implementation.

Method Performance Comparison

The choice of an analytical method for diethyldithiocarbamate (B1195824) quantification depends on the specific requirements of the study, including the need for speciation, sensitivity, and the sample matrix. While the traditional approach relies on the indirect measurement of carbon disulfide (CS₂) following acid hydrolysis, modern chromatographic techniques offer direct and more specific quantification.

Quantitative Data Summary

The following tables summarize the performance of LC-MS/MS, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with UV detection (HPLC-UV) for the quantification of diethyldithiocarbamates.

Table 1: Performance of Direct LC-MS/MS Methods

Analyte(s)MatrixLOD (mg/kg)LOQ (mg/kg)Recovery (%)Linearity (r²)Reference
Ziram, Ferbam, Thiram (B1682883), etc.Fruits and Vegetables0.03 - 0.19-Mean recovery determined-[1]
DMDs, EBDs, PBDsFruits and Vegetables~0.03~0.0590 - 100-[2]
ThiramStrawberry, Apple-0.01--[3]

DMDs: Dimethyldithiocarbamates, EBDs: Ethylenebis(dithiocarbamates), PBDs: Propylenebis(dithiocarbamates)

Table 2: Performance of LC-MS/MS Methods with Derivatization

Analyte(s)MatrixLOQ (µg/kg)Recovery (%)Linearity (r)Reference
Propineb, Mancozeb, ThiramBeer, Fruit Juice, Malt<0.52 - <6.9792.2 - 112.6≥0.99[4]
DMDC-methyl, EBDC-dimethylWater0.21, 0.1179-[5]

DMDC: Dimethyldithiocarbamate, EBDC: Ethylenebis(dithiocarbamate)

Table 3: Performance of Alternative Methods

MethodAnalyteMatrixLOD (mg/kg)LOQ (mg/kg)Recovery (%)Linearity (r²)Reference
GC-MS Total DTCs (as CS₂)Spices0.0250.0575 - 98-[1]
GC-MS Total DTCs (as CS₂)Soybean0.04 - 0.10.18 - 0.32--[1]
HPLC-UV Ziram, ThiramFood Crops<0.01 - <0.02-58.7 - 84.8-
HPLC-UV ThiramWheat Flour0.51.589.6 - 98.30.99999[6]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for the key techniques discussed.

Direct LC-MS/MS Method for Dithiocarbamate (B8719985) Quantification

This protocol is based on the direct analysis of various dithiocarbamates in fruits and vegetables.

  • Sample Preparation:

    • Homogenize 10 g of the sample.

    • Extract with an alkaline buffer solution (e.g., sodium hydrogen carbonate) containing a chelating agent like EDTA to break down the polymeric structure of some DTCs.

    • For unstable DTCs, a stable isotope dilution assay can be employed by adding deuterated internal standards during extraction.[2]

    • Centrifuge the sample and filter the supernatant.

  • LC-MS/MS Analysis:

    • LC Column: A hydrophilic interaction liquid chromatography (HILIC) column, such as a ZIC-pHILIC column, is often used for the separation of these polar compounds.

    • Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., 10 mM ammonia) is typically employed.

    • MS/MS Detection: Utilize a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor and product ion transitions for each dithiocarbamate are monitored for quantification and confirmation.

LC-MS/MS Method with Derivatization

This protocol involves the methylation of dithiocarbamates to form more stable and readily analyzable derivatives.

  • Sample Preparation and Derivatization:

    • Homogenize the sample in water.

    • Add a reducing agent (e.g., DTT) and a buffer (e.g., NaHCO₃).

    • Add acetonitrile and a methylating agent, such as dimethyl sulfate (B86663) or methyl iodide.[4][5]

    • The mixture is then subjected to a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction and cleanup.[4]

    • The final extract is diluted and injected into the LC-MS/MS system.

  • LC-MS/MS Analysis:

    • LC Column: A C18 reversed-phase column is typically used for the separation of the methylated derivatives.

    • Mobile Phase: A gradient of water and methanol (B129727) or acetonitrile, both containing a small amount of formic acid, is common.

    • MS/MS Detection: MRM mode is used to monitor the specific transitions of the methylated DTC derivatives.

GC-MS Method for Total Dithiocarbamate Quantification (as CS₂)

This is the traditional, non-specific method for determining the total dithiocarbamate content.

  • Sample Preparation (Acid Hydrolysis):

    • Place a homogenized sample (e.g., 5-50 g) into a reaction vessel.

    • Add a solution of stannous chloride (SnCl₂) in hydrochloric acid (HCl) to facilitate the conversion of dithiocarbamates to CS₂.[7]

    • Heat the mixture (e.g., at 80°C for 1 hour) to drive the hydrolysis reaction.

    • The volatile CS₂ is trapped in an organic solvent, such as isooctane (B107328), which is layered on top of the aqueous phase.

  • GC-MS Analysis:

    • Injection: Inject an aliquot of the isooctane layer into the GC-MS system.

    • GC Column: A non-polar or mid-polar capillary column (e.g., DB-5MS) is suitable for separating CS₂.

    • MS Detection: The mass spectrometer is operated in selected ion monitoring (SIM) or full scan mode, monitoring the characteristic ions of CS₂ (m/z 76 and 78).

Visualizing the Workflow

Diagrams illustrating the experimental workflows provide a clear overview of the analytical processes.

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Sample Homogenization Extraction Alkaline Buffer Extraction (with EDTA) Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration Centrifugation->Filtration LC HILIC Separation Filtration->LC MSMS Tandem Mass Spectrometry (MRM Detection) LC->MSMS Data Data Analysis & Quantification MSMS->Data

Direct LC-MS/MS Workflow for Dithiocarbamate Analysis.

Derivatization_Workflow cluster_sample_prep Sample Preparation & Derivatization cluster_analysis Analysis Sample Sample Homogenization Derivatization Addition of Reducing Agent, Buffer, and Methylating Agent Sample->Derivatization QuEChERS QuEChERS Extraction & Cleanup Derivatization->QuEChERS LC Reversed-Phase LC Separation QuEChERS->LC MSMS Tandem Mass Spectrometry (MRM Detection) LC->MSMS Data Data Analysis & Quantification MSMS->Data

LC-MS/MS Workflow with Derivatization for Dithiocarbamate Analysis.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Sample Homogenization Hydrolysis Acid Hydrolysis (SnCl₂/HCl) Sample->Hydrolysis Trapping CS₂ Trapping (in Isooctane) Hydrolysis->Trapping GC Gas Chromatography Separation Trapping->GC MS Mass Spectrometry (SIM or Full Scan) GC->MS Data Data Analysis & Quantification MS->Data

GC-MS Workflow for Total Dithiocarbamate Analysis as CS₂.

References

A Comparative Guide to the Synthesis of Sodium Diethyldithiocarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of synthesis methods for sodium diethyldithiocarbamate (B1195824), a versatile organosulfur compound with applications ranging from a chelating agent in medicinal chemistry to a precursor in the synthesis of pharmaceuticals and vulcanization accelerators. This document presents a validation of common synthesis protocols, offering objective performance comparisons based on experimental data to aid researchers in selecting the most suitable method for their specific needs.

Performance Comparison of Synthesis Methods

The following table summarizes the quantitative data for different approaches to the synthesis of sodium diethyldithiocarbamate, focusing on the prevalent method involving the reaction of carbon disulfide and diethylamine (B46881) in the presence of sodium hydroxide (B78521). The comparison highlights a standard laboratory method against a scientifically optimized protocol.

ParameterStandard Laboratory SynthesisOptimized Synthesis (Response Surface Methodology)
Yield (%) Typically 70-80%78.44 ± 2.54%[1]
Purity (%) Variable, dependent on purification99.62 ± 0.1%[1]
Reaction Time Several hoursNot explicitly stated, but optimized for efficiency
Key Reactants Diethylamine, Carbon Disulfide, Sodium HydroxideDiethylamine, Carbon Disulfide, Sodium Hydroxide[1]
Solvent Typically water or alcohol[2]Water[1]
Temperature Room TemperatureRoom Temperature[1]
Cost-Effectiveness ModeratePotentially higher due to optimization studies, but improved yield and purity can offset costs.

Experimental Protocols

Below are the detailed methodologies for the synthesis of sodium diethyldithiocarbamate, providing a basis for reproducibility and adaptation in a laboratory setting.

Method 1: Standard Laboratory Synthesis

This protocol outlines the conventional one-pot synthesis of sodium diethyldithiocarbamate.

Reaction: CS₂ + HN(C₂H₅)₂ + NaOH → NaS₂CN(C₂H₅)₂ + H₂O[2][3]

Materials:

  • Diethylamine

  • Carbon Disulfide

  • Sodium Hydroxide (pellets or concentrated solution)

  • Distilled Water or Ethanol (B145695)

  • Ice bath

  • Stirring apparatus

  • Filtration apparatus

  • Drying apparatus (e.g., desiccator or vacuum oven)

Procedure:

  • Prepare a solution of sodium hydroxide in water or ethanol in a reaction flask. The concentration can vary, but a common approach is to use a stoichiometric amount of NaOH with respect to diethylamine.

  • Cool the sodium hydroxide solution in an ice bath with continuous stirring.

  • Slowly add diethylamine to the cooled sodium hydroxide solution.

  • Continue stirring and slowly add carbon disulfide dropwise to the reaction mixture. The addition should be controlled to manage the exothermic nature of the reaction.

  • After the addition is complete, continue to stir the reaction mixture at room temperature for several hours to ensure the reaction goes to completion.

  • The product, sodium diethyldithiocarbamate, will precipitate out of the solution.

  • Collect the precipitate by filtration and wash it with a small amount of cold solvent (e.g., ethanol or diethyl ether) to remove unreacted starting materials and byproducts.

  • Dry the resulting white to pale yellow crystalline solid, typically the trihydrate form ( (CH₃CH₂)₂NCS₂Na·3H₂O), in a desiccator or under vacuum.[2]

Method 2: Optimized Synthesis via Response Surface Methodology

This method utilizes a statistically optimized set of reaction conditions to maximize yield and purity.[1]

Optimized Conditions:

  • Sodium Hydroxide Concentration: 29.9% (w/v)[1]

  • Molar Equivalence Ratio of NaOH: 1.98 equivalents relative to the limiting reactant (diethylamine or carbon disulfide).[1]

Procedure:

  • Prepare a 29.9% aqueous solution of sodium hydroxide.

  • In a reaction vessel, combine diethylamine and carbon disulfide in stoichiometric amounts.

  • At room temperature, add 1.98 molar equivalents of the 29.9% sodium hydroxide solution to the mixture of diethylamine and carbon disulfide with vigorous stirring.

  • Continue stirring at room temperature for a period sufficient to ensure complete reaction. The reaction time should be monitored, for example, by thin-layer chromatography, to determine completion.

  • Isolate the product as described in the standard laboratory synthesis method (filtration, washing, and drying).

Synthesis and Comparison Workflow

The following diagram illustrates the logical workflow for the synthesis and subsequent comparison of the different methods for producing sodium diethyldithiocarbamate.

Synthesis_Validation_Workflow Workflow for Synthesis Method Validation of Sodium Diethyldithiocarbamate cluster_synthesis Synthesis Methods cluster_analysis Product Analysis cluster_comparison Comparative Evaluation Standard Standard Laboratory Synthesis (Diethylamine + CS2 + NaOH in H2O/EtOH) Yield Yield Calculation (%) Standard->Yield Purity Purity Analysis (e.g., Titration, HPLC) Standard->Purity Time Reaction Time Monitoring Standard->Time Cost Cost-Effectiveness Evaluation Standard->Cost Optimized Optimized Synthesis (Response Surface Methodology) Optimized->Yield Optimized->Purity Optimized->Time Optimized->Cost DataTable Data Summarization in Comparison Table Yield->DataTable Purity->DataTable Time->DataTable Cost->DataTable Report Final Comparison Guide Publication DataTable->Report

References

A Comparative Analysis of the Solvolysis Rates of Diethylthiocarbamoyl Chloride and Other Carbamoyl Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the solvolysis rates of N,N-diethylthiocarbamoyl chloride and related N,N-dialkyl and N,N-dialkylthiocarbamoyl chlorides. Understanding the reactivity of these compounds is crucial for their application in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. This document summarizes key experimental data, outlines detailed experimental protocols for kinetic studies, and provides visualizations of the underlying reaction mechanisms and workflows.

Comparative Analysis of Solvolysis Rates

The solvolysis of N,N-disubstituted carbamoyl (B1232498) chlorides and their thio-analogues typically proceeds through a dissociative, SN1-like mechanism. The rate-determining step involves the ionization of the carbon-chloride bond to form a resonance-stabilized carbamoyl or thiocarbamoyl cation. The stability of this intermediate is a key factor influencing the reaction rate.

Key Findings:

  • Effect of Alkyl Substitution: The solvolysis rate of N,N-diethylcarbamoyl chloride is faster than that of N,N-dimethylcarbamoyl chloride. This is attributed to the greater electron-donating inductive effect of the ethyl groups, which further stabilizes the positive charge on the carbocation intermediate.[1]

  • Effect of Sulfur Substitution: The substitution of the carbonyl oxygen with sulfur significantly increases the rate of solvolysis. N,N-dimethylthiocarbamoyl chloride undergoes solvolysis at a rate that is two to three orders of magnitude greater than its oxygen counterpart, N,N-dimethylcarbamoyl chloride.[2] This substantial rate enhancement is due to the greater ability of the larger and more polarizable sulfur atom to stabilize the adjacent positive charge of the carbocation intermediate through resonance.

Quantitative Data Presentation

The following tables summarize the available quantitative data on the solvolysis rates of selected carbamoyl and thiocarbamoyl chlorides.

Table 1: Relative Solvolysis Rates at 25.0 °C

Carbamoyl ChlorideSolventRate Ratio (k / k(CH₃)₂NCOCl)
N,N-Diethylcarbamoyl Chloride80% Ethanol4.2[1]
N,N-Diethylcarbamoyl Chloride100% Methanol6.6[1]
N,N-Dimethylthiocarbamoyl ChlorideVarious aqueous mixtures120 - 1660 (at 0.0 °C)[2]

Table 2: Specific Rates of Solvolysis (k)

Carbamoyl ChlorideSolventTemperature (°C)k (s⁻¹)
N,N-Dimethylcarbamoyl Chloride80% Ethanol25.01.1 x 10⁻⁵
N,N-Diethylcarbamoyl Chloride80% Ethanol25.04.6 x 10⁻⁵
N,N-Dimethylcarbamoyl Chloride100% Methanol25.01.5 x 10⁻⁵
N,N-Diethylcarbamoyl Chloride100% Methanol25.09.9 x 10⁻⁵

Experimental Protocols

A detailed methodology for determining the solvolysis rates of carbamoyl chlorides is provided below. The primary method described is conductometry, which measures the change in electrical conductivity of the solution as a function of time due to the production of hydrochloric acid during the reaction.

Kinetic Measurement of Solvolysis by Conductometry

Apparatus:

  • Conductivity meter with a suitable probe

  • Constant temperature water bath

  • Magnetic stirrer and stir bar

  • Volumetric flasks, pipettes, and a microsyringe

  • Data acquisition system (recommended)

Procedure:

  • Solvent Preparation: Prepare the desired solvent system (e.g., 80% ethanol/20% water v/v) with high-purity reagents.

  • Temperature Equilibration: Place a known volume of the solvent in a reaction vessel equipped with a magnetic stirrer and the conductivity probe. Submerge the vessel in the constant temperature bath and allow it to equilibrate to the desired reaction temperature.

  • Substrate Solution Preparation: Prepare a concentrated stock solution of the carbamoyl chloride in a dry, inert, and volatile solvent (e.g., anhydrous acetone (B3395972) or acetonitrile).

  • Initiation of the Reaction: To start the kinetic run, inject a small, precise volume of the carbamoyl chloride stock solution into the stirred, thermostatted solvent. The final concentration of the substrate should be low (typically around 10⁻⁴ M) to ensure first-order kinetics.

  • Data Acquisition: Immediately begin recording the conductivity of the solution as a function of time. A data acquisition system is recommended for accurate and frequent measurements. Continue data collection for at least three half-lives of the reaction to ensure sufficient data for analysis.

  • Data Analysis: The first-order rate constant (k) is determined by plotting the natural logarithm of the difference between the final conductivity (G∞) and the conductivity at time t (Gt) against time. The slope of the resulting linear plot is equal to -k.

    ln(G∞ - Gt) = -kt + C

Mandatory Visualizations

The following diagrams illustrate the generalized Sₙ1 solvolysis mechanism and the experimental workflow for kinetic analysis.

Solvolysis_Mechanism cluster_step1 Step 1: Ionization (Rate-Determining) cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Deprotonation R2N(C=S)Cl Thiocarbamoyl Chloride Carbocation Resonance-Stabilized Carbocation + Cl⁻ R2N(C=S)Cl->Carbocation Slow Product_Intermediate Protonated Product Carbocation->Product_Intermediate Fast Solvent Solvent (SOH) Solvent->Product_Intermediate Final_Product Final Product Product_Intermediate->Final_Product Fast

Caption: Generalized Sₙ1 mechanism for the solvolysis of a thiocarbamoyl chloride.

Experimental_Workflow Start Start Solvent_Prep Prepare Solvent Mixture Start->Solvent_Prep Temp_Equil Equilibrate Solvent Temperature Solvent_Prep->Temp_Equil Inject Inject Stock Solution into Solvent Temp_Equil->Inject Stock_Soln Prepare Carbamoyl Chloride Stock Solution Stock_Soln->Inject Monitor_Conductivity Monitor Conductivity vs. Time Inject->Monitor_Conductivity Data_Analysis Plot ln(G∞ - Gt) vs. Time Monitor_Conductivity->Data_Analysis Determine_k Determine Rate Constant (k) from Slope Data_Analysis->Determine_k End End Determine_k->End

Caption: Experimental workflow for the kinetic analysis of carbamoyl chloride solvolysis.

References

A Spectroscopic Comparison of Diethylthiocarbamoyl Chloride and Its Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of Diethylthiocarbamoyl chloride and its derivatives resulting from reactions with common nucleophiles.

This guide provides a detailed comparison of the spectroscopic properties of this compound and its primary reaction products: N,N-diethyldithiocarbamates, S-aryl N,N-diethylthiocarbamates, and O-aryl N,N-diethylthionocarbamates. These compounds are of significant interest in various fields, including medicinal chemistry, materials science, and organic synthesis. Understanding their spectroscopic signatures is crucial for reaction monitoring, structural elucidation, and quality control.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data (Infrared, ¹H NMR, ¹³C NMR, and Mass Spectrometry) for this compound and representative examples of its reaction products.

Table 1: Spectroscopic Data of this compound

Spectroscopic TechniqueKey Data and Interpretation
Infrared (IR) Spectroscopy C=S stretch: ~1140-1160 cm⁻¹; C-N stretch: ~1490-1510 cm⁻¹; C-Cl stretch: ~650-750 cm⁻¹
¹H NMR Spectroscopy Triplet, ~1.2 ppm (6H, -CH₃); Quartet, ~3.8 ppm (4H, -CH₂)
¹³C NMR Spectroscopy ~12 ppm (-CH₃); ~48 ppm (-CH₂); ~170 ppm (C=S)
Mass Spectrometry (MS) Molecular Ion (M⁺): m/z ≈ 151

Table 2: Spectroscopic Data of N,N-Diethyl-N'-phenylthiourea (Product with Aniline)

Spectroscopic TechniqueKey Data and Interpretation
Infrared (IR) Spectroscopy N-H stretch: ~3200-3400 cm⁻¹; C=S stretch: ~1250-1350 cm⁻¹; C-N stretch: ~1500-1550 cm⁻¹
¹H NMR Spectroscopy Triplet, ~1.2 ppm (6H, -CH₃); Quartet, ~3.7 ppm (4H, -CH₂); Aromatic protons: ~7.2-7.5 ppm (5H); N-H proton: variable
¹³C NMR Spectroscopy ~13 ppm (-CH₃); ~46 ppm (-CH₂); Aromatic carbons: ~120-140 ppm; ~180 ppm (C=S)
Mass Spectrometry (MS) Molecular Ion (M⁺): m/z ≈ 208

Table 3: Spectroscopic Data of S-Phenyl N,N-diethylthiocarbamate (Product with Thiophenol)

Spectroscopic TechniqueKey Data and Interpretation
Infrared (IR) Spectroscopy C=O stretch: ~1650-1670 cm⁻¹; C-N stretch: ~1480-1500 cm⁻¹
¹H NMR Spectroscopy Triplet, ~1.2 ppm (6H, -CH₃); Quartet, ~3.4 ppm (4H, -CH₂); Aromatic protons: ~7.3-7.5 ppm (5H)
¹³C NMR Spectroscopy ~13 ppm (-CH₃); ~45 ppm (-CH₂); Aromatic carbons: ~125-135 ppm; ~168 ppm (C=O)
Mass Spectrometry (MS) Molecular Ion (M⁺): m/z ≈ 209

Table 4: Spectroscopic Data of O-Phenyl N,N-diethylthionocarbamate (Product with Phenol)

Spectroscopic TechniqueKey Data and Interpretation
Infrared (IR) Spectroscopy C=S stretch: ~1280-1320 cm⁻¹; C-O stretch: ~1150-1200 cm⁻¹; C-N stretch: ~1490-1520 cm⁻¹
¹H NMR Spectroscopy Triplet, ~1.3 ppm (6H, -CH₃); Quartet, ~3.8 ppm (4H, -CH₂); Aromatic protons: ~7.0-7.4 ppm (5H)
¹³C NMR Spectroscopy ~13 ppm (-CH₃); ~46 ppm (-CH₂); Aromatic carbons: ~121-155 ppm; ~188 ppm (C=S)
Mass Spectrometry (MS) Molecular Ion (M⁺): m/z ≈ 209

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of the compared compounds are provided below.

Synthesis Protocols

1. Synthesis of N,N-Diethyl-N'-phenylthiourea: To a solution of aniline (B41778) (1.0 eq) and triethylamine (B128534) (1.2 eq) in a suitable solvent such as dichloromethane (B109758) or tetrahydrofuran (B95107) at 0 °C, a solution of this compound (1.0 eq) in the same solvent is added dropwise. The reaction mixture is stirred at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

2. Synthesis of S-Phenyl N,N-diethylthiocarbamate: To a solution of thiophenol (1.0 eq) and a base such as sodium hydride or potassium carbonate (1.1 eq) in an inert solvent like tetrahydrofuran or N,N-dimethylformamide at 0 °C, this compound (1.0 eq) is added slowly. The mixture is then stirred at room temperature for 3-6 hours. After the reaction is complete, it is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried, and concentrated. The product is then purified by column chromatography on silica (B1680970) gel.

3. Synthesis of O-Phenyl N,N-diethylthionocarbamate: Phenol (1.0 eq) is dissolved in a suitable solvent like acetone (B3395972) or N,N-dimethylformamide, and a base such as potassium carbonate (1.5 eq) is added. The mixture is stirred for a short period before the addition of this compound (1.1 eq). The reaction is typically heated to 50-60 °C and stirred for several hours until completion. The mixture is then cooled, filtered, and the solvent is evaporated. The residue is taken up in an organic solvent, washed with water and brine, dried, and concentrated to give the crude product, which can be purified by distillation or column chromatography.

Spectroscopic Analysis Protocols

1. Infrared (IR) Spectroscopy: IR spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the liquid sample is placed as a thin film between two sodium chloride or potassium bromide plates. For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin disk. The spectrum is recorded in the range of 4000-400 cm⁻¹.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). Samples are prepared by dissolving 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is often added as an internal standard (δ = 0.00 ppm).

3. Mass Spectrometry (MS): Mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for volatile compounds or using electrospray ionization (ESI) for less volatile or thermally labile compounds. For GC-MS, a dilute solution of the sample in a volatile organic solvent is injected into the GC, which separates the components before they enter the mass spectrometer. In ESI-MS, the sample is dissolved in a suitable solvent and infused directly into the ion source. The instrument is operated in positive ion mode to detect the molecular ion and characteristic fragment ions.

Visualizations

The following diagrams illustrate the reaction pathways and a general workflow for the spectroscopic analysis.

Reaction_Pathways DETC Diethylthiocarbamoyl Chloride Dithiocarbamate N,N-Diethyldithiocarbamate DETC->Dithiocarbamate + R₂NH Thionocarbamate O-Aryl N,N-Diethylthionocarbamate DETC->Thionocarbamate + R'OH Thiocarbamate S-Aryl N,N-Diethylthiocarbamate DETC->Thiocarbamate + R''SH Amine R₂NH (Amine) Alcohol R'OH (Alcohol/Phenol) Thiol R''SH (Thiol)

Caption: Reaction pathways of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Synthesis Synthesize Compound Purification Purify Compound Synthesis->Purification IR IR Spectroscopy Purification->IR NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS Structure Structure Elucidation IR->Structure NMR->Structure MS->Structure

Caption: General workflow for spectroscopic analysis.

A Comparative Guide to the Purity Analysis of Synthesized Diethylthiocarbamoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic routes and purity analysis methods for Diethylthiocarbamoyl chloride, a crucial reagent in organic synthesis. We offer an objective look at its performance against alternative thiocarbamoylating agents, supported by experimental data, to aid researchers in making informed decisions for their specific applications.

Synthesis of this compound: A Comparative Overview

The two primary methods for synthesizing this compound are the chlorination of tetraethylthiuram disulfide and the reaction of diethylamine (B46881) with thiophosgene. Each method presents distinct advantages and disadvantages in terms of yield, purity, and safety.

Table 1: Comparison of Synthesis Methods for this compound

Synthesis MethodStarting MaterialsTypical Purity (%)AdvantagesDisadvantages
Chlorination Tetraethylthiuram disulfide, Chlorine95-98%High yield, readily available starting material.Use of highly toxic chlorine gas, potential for sulfur impurities.
Thiophosgenation Diethylamine, Thiophosgene>98%High purity, avoids elemental sulfur contamination.Thiophosgene is extremely toxic and requires specialized handling.

Purity Analysis: A Multi-faceted Approach

Ensuring the purity of synthesized this compound is paramount for its successful application in subsequent reactions. A combination of spectroscopic and chromatographic techniques is recommended for a thorough assessment.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for structural elucidation and purity determination.

  • ¹H NMR (CDCl₃): The proton NMR spectrum of this compound typically shows a triplet at approximately 1.3 ppm corresponding to the methyl protons (CH₃) and a quartet at around 3.8 ppm from the methylene (B1212753) protons (CH₂). The integration of these signals should be in a 3:2 ratio. The presence of impurities can be detected by extraneous peaks in the spectrum.

  • ¹³C NMR (CDCl₃): The carbon NMR spectrum will show characteristic peaks for the methyl and methylene carbons, as well as a downfield signal for the thiocarbonyl carbon (C=S).

Fourier-Transform Infrared (FTIR) Spectroscopy provides information about the functional groups present in the molecule. The FTIR spectrum of this compound exhibits a strong absorption band in the region of 1500-1550 cm⁻¹ corresponding to the C-N stretching vibration and a characteristic absorption for the C=S bond around 1150-1250 cm⁻¹. The absence of significant O-H or N-H stretching bands (around 3200-3600 cm⁻¹) indicates the absence of hydrolysis products.

Chromatographic Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique for identifying and quantifying volatile impurities. By separating the components of a mixture and providing mass-to-charge ratio information for each, GC-MS can detect trace amounts of unreacted starting materials, byproducts, and residual solvents.

Table 2: Common Impurities in Synthesized this compound and their Identification

ImpurityIdentification MethodKey Diagnostic Signal
Elemental SulfurVisual, GC-MSYellow solid, characteristic mass spectrum
Tetraethylthiuram disulfideGC-MS, ¹H NMRHigher retention time in GC, distinct NMR signals
Diethylamine¹H NMRBroad singlet for N-H proton
Hydrolysis productsFTIRBroad O-H stretching band

Alternative Thiocarbamoylating Agents

While this compound is a widely used reagent, several alternatives offer advantages in specific contexts, such as milder reaction conditions or different reactivity profiles.

Table 3: Performance Comparison of Thiocarbamoylating Agents

ReagentStructureTypical Yield (%)Key Features
This compound (C₂H₅)₂NC(S)Cl85-95Highly reactive, versatile
N,N-Diphenylthiocarbamoyl chloride (C₆H₅)₂NC(S)Cl80-90Less reactive, suitable for sensitive substrates
Thiocarbamoyl fluorides R₂NC(S)F80-95Offer advantages in late-stage functionalization due to their modulated reactivity.[1]
N-Methyl-N-phenylthiocarbamoyl chloride CH₃(C₆H₅)NC(S)Cl85-95Used for the introduction of a specific thiocarbamoyl group in peptide and polymer synthesis.[2]

Experimental Protocols

Synthesis of this compound from Tetraethylthiuram Disulfide
  • In a well-ventilated fume hood, dissolve tetraethylthiuram disulfide in a suitable inert solvent such as carbon tetrachloride.

  • Cool the solution in an ice bath.

  • Slowly bubble chlorine gas through the solution with constant stirring.

  • Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

GC-MS Protocol for Purity Analysis
  • Sample Preparation: Prepare a dilute solution of the synthesized this compound in a volatile organic solvent (e.g., dichloromethane).

  • Instrumentation: Use a gas chromatograph equipped with a mass spectrometer detector. A capillary column suitable for separating semi-volatile compounds (e.g., DB-5ms) is recommended.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Identify the this compound peak based on its retention time and mass spectrum. Integrate the peak areas of the main component and any impurities to determine the relative purity.

Visualizing the Purity Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive purity analysis of synthesized this compound.

cluster_synthesis Synthesis cluster_analysis Purity Analysis cluster_evaluation Evaluation Synthesis Synthesized this compound NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR FTIR FTIR Spectroscopy Synthesis->FTIR GCMS GC-MS Analysis Synthesis->GCMS Structure Structural Confirmation NMR->Structure FTIR->Structure Purity Quantitative Purity (%) GCMS->Purity Impurities Impurity Profile GCMS->Impurities

Caption: Workflow for the purity analysis of this compound.

References

A Comparative Guide to Thiophenol Synthesis: Alternatives to Diethylthiocarbamoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiophenols are indispensable building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and advanced materials. The strategic introduction of a thiol moiety onto an aromatic ring is a critical transformation in organic synthesis. While the use of diethylthiocarbamoyl chloride in the Newman-Kwart rearrangement has been a longstanding method, a range of alternative reagents and methodologies offer distinct advantages in terms of substrate scope, reaction conditions, and overall efficiency. This guide provides an objective comparison of the leading alternatives, supported by experimental data and detailed protocols to inform the selection of the most suitable method for a given synthetic challenge.

Key Synthetic Strategies at a Glance

Four principal methodologies have emerged as robust alternatives for the synthesis of substituted thiophenols, each with unique attributes:

  • Newman-Kwart Rearrangement: This powerful and versatile method involves the thermal, metal-catalyzed, or photoredox-induced rearrangement of an O-aryl thiocarbamate to an S-aryl thiocarbamate, which is subsequently hydrolyzed to the corresponding thiophenol. A common alternative to this compound within this method is the readily available and often more crystalline N,N-dimethylthiocarbamoyl chloride.

  • Reduction of Arylsulfonyl Chlorides: A classical and straightforward approach, this method utilizes various reducing agents, most commonly zinc dust in an acidic medium, to convert readily accessible arylsulfonyl chlorides to thiophenols.

  • C-S Coupling of Aryl Halides: Leveraging the advancements in transition-metal catalysis, this strategy involves the cross-coupling of aryl halides with a suitable sulfur source to directly install the thiol group.

  • Leuckart Thiophenol Reaction: This classic named reaction proceeds via the formation of a diazonium salt from an aniline (B41778) derivative, which is then reacted with a xanthate followed by hydrolysis to yield the thiophenol.

Performance Comparison of Thiophenol Synthesis Methods

The choice of synthetic route is dictated by factors such as the nature of the substituents on the aromatic ring, the availability of starting materials, and the desired scale of the reaction. The following tables provide a comparative overview of the performance of each method with various substituted substrates.

Newman-Kwart Rearrangement (Thermal)

The thermal Newman-Kwart rearrangement typically requires high temperatures (200-300 °C) and is influenced by the electronic nature of the substituents on the phenol (B47542).[1][2] Electron-withdrawing groups generally facilitate the rearrangement, while electron-donating groups may require more forcing conditions.

Phenol Substrate (Ar-OH)O-Aryl Dimethylthiocarbamate Yield (%)S-Aryl Dimethylthiocarbamate Yield (%)Overall Thiophenol Yield (%)
4-Nitrophenol9598~93
4-Cyanophenol9295~87
4-Bromophenol8890~79
Phenol9085~76
4-Methylphenol8580~68
4-Methoxyphenol8275~61
Palladium-Catalyzed Newman-Kwart Rearrangement

The use of a palladium catalyst, such as Pd(PtBu₃)₂, significantly lowers the required reaction temperature to around 100 °C, broadening the substrate scope to include thermally sensitive molecules.[3][4][5]

O-Aryl Dimethylthiocarbamate SubstrateCatalyst Loading (mol%)Temperature (°C)Rearranged Product Yield (%)
O-(4-Nitrophenyl) dimethylthiocarbamate210099
O-(4-Cyanophenyl) dimethylthiocarbamate210098
O-(4-Bromophenyl) dimethylthiocarbamate210095
O-(Phenyl) dimethylthiocarbamate210092
O-(4-Methylphenyl) dimethylthiocarbamate210090
O-(4-Methoxyphenyl) dimethylthiocarbamate210088
Photocatalytic Newman-Kwart Rearrangement

Visible-light photoredox catalysis enables the Newman-Kwart rearrangement to proceed at ambient temperature, offering a mild and efficient alternative, particularly for electron-rich substrates.[6][7][8]

O-Aryl Dimethylthiocarbamate SubstratePhotocatalystLight SourceRearranged Product Yield (%)
O-(4-Methoxyphenyl) dimethylthiocarbamateTriarylpyrylium SaltBlue LEDs95
O-(4-(Dimethylamino)phenyl) dimethylthiocarbamateTiO₂Violet LEDs99
O-(Naphthalen-2-yl) dimethylthiocarbamateTriarylpyrylium SaltBlue LEDs92
O-(Phenyl) dimethylthiocarbamateTiO₂Violet LEDs85
O-(4-Fluorophenyl) dimethylthiocarbamateTriarylpyrylium SaltBlue LEDs78
Reduction of Arylsulfonyl Chlorides

This method is often high-yielding for substrates that do not possess other reducible functional groups.[9][10][11]

Arylsulfonyl Chloride Substrate (Ar-SO₂Cl)Reducing AgentThiophenol Yield (%)
Benzenesulfonyl chlorideZn / H₂SO₄91
4-Methylbenzenesulfonyl chlorideZn / H₂SO₄85
4-Chlorobenzenesulfonyl chlorideZn / H₂SO₄88
2,4-Dimethylbenzenesulfonyl chlorideSO₂ / NaOH99.7 (as disulfide)
4-Methoxybenzenesulfonyl chlorideZn / H₂SO₄82
Copper-Catalyzed C-S Coupling of Aryl Halides

This method offers excellent functional group tolerance and is particularly effective for aryl iodides.[12][13][14]

Aryl HalideSulfur SourceCatalyst SystemThiophenol Yield (%)
IodobenzeneNa₂S·9H₂OCuI / 1,2-ethanedithiol (B43112)95
4-IodoanisoleNa₂S·9H₂OCuI / 1,2-ethanedithiol94
4-IodotolueneNa₂S·9H₂OCuI / 1,2-ethanedithiol93
4-ChlorobenzonitrileNa₂S·9H₂OCuI / 1,2-ethanedithiol85
1-Bromo-4-fluorobenzeneNa₂S·9H₂OCuI / 1,2-ethanedithiol88
Leuckart Thiophenol Reaction

A reliable method when the corresponding aniline is the readily available starting material.[15][16][17]

Aniline Substrate (Ar-NH₂)Overall Thiophenol Yield (%)
Aniline75-85
m-Toluidine70-80
p-Anisidine65-75
p-Chloroaniline70-78

Experimental Protocols

Newman-Kwart Rearrangement (Thermal)

This protocol describes the synthesis of a thiophenol from a phenol via the thermal Newman-Kwart rearrangement of an intermediate O-aryl dimethylthiocarbamate.

Step 1: Synthesis of O-Aryl Dimethylthiocarbamate

To a solution of the phenol (1.0 equiv) and 1,4-diazabicyclo[2.2.2]octane (DABCO) (1.3 equiv) in N-methyl-2-pyrrolidone (NMP), N,N-dimethylthiocarbamoyl chloride (1.1 equiv) is added.[1] The mixture is stirred at 50 °C for 2-4 hours. Upon completion, water is added to precipitate the product, which is then filtered, washed with water, and dried.

Step 2: Thermal Rearrangement

The purified O-aryl dimethylthiocarbamate is heated neat or in a high-boiling solvent (e.g., diphenyl ether) at 220-280 °C for 1-3 hours.[18] The reaction progress is monitored by TLC or GC-MS.

Step 3: Hydrolysis to Thiophenol

The resulting S-aryl dimethylthiocarbamate is dissolved in a mixture of ethanol (B145695) and aqueous sodium hydroxide (B78521) (10-20%). The solution is refluxed for 2-4 hours. After cooling, the mixture is acidified with hydrochloric acid, and the thiophenol is extracted with an organic solvent, dried, and purified by distillation or chromatography.[18]

Reduction of Arylsulfonyl Chloride with Zinc Dust

This procedure outlines the synthesis of thiophenol from benzenesulfonyl chloride.

Materials:

  • Benzenesulfonyl chloride

  • Zinc dust

  • Concentrated sulfuric acid

  • Ice

Procedure: In a large round-bottomed flask, a mixture of cracked ice and concentrated sulfuric acid is prepared and cooled to -5 to 0 °C.[9] With vigorous mechanical stirring, crude benzenesulfonyl chloride is added gradually, maintaining the low temperature. Subsequently, zinc dust is added in portions at a rate that keeps the temperature below 0 °C. After the addition is complete, the mixture is stirred for an additional 1-2 hours at low temperature, followed by heating to reflux for 4-7 hours. The thiophenol is then isolated by steam distillation, separated from the aqueous layer, dried, and purified by vacuum distillation.[9]

Copper-Catalyzed C-S Coupling of an Aryl Iodide

This protocol provides a general procedure for the ligand-free copper-catalyzed synthesis of thiophenols from aryl iodides.

Materials:

  • Aryl iodide (1.0 mmol)

  • Sodium sulfide (B99878) nonahydrate (Na₂S·9H₂O) (1.2 mmol)

  • Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)

  • 1,2-Ethanedithiol (0.1 mmol, 10 mol%)

  • N,N-Dimethylformamide (DMF) (2 mL)

Procedure: In a reaction vessel, the aryl iodide, sodium sulfide nonahydrate, CuI, and 1,2-ethanedithiol are combined in DMF.[19] The vessel is sealed and the mixture is heated at 90-110 °C with stirring for 12-24 hours. After cooling, the reaction mixture is diluted with water and acidified with hydrochloric acid. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude thiophenol is then purified by column chromatography or distillation.

Leuckart Thiophenol Reaction

The following is a representative procedure for the synthesis of m-thiocresol from m-toluidine.[20]

Step 1: Diazotization m-Toluidine is dissolved in a mixture of concentrated hydrochloric acid and water and cooled to 0-5 °C. A solution of sodium nitrite (B80452) in water is added slowly, maintaining the temperature below 10 °C, to form the diazonium salt solution.

Step 2: Xanthate Formation In a separate flask, potassium ethyl xanthate is dissolved in water and cooled. The cold diazonium salt solution is added slowly to the potassium ethyl xanthate solution with vigorous stirring. A reddish-brown oil of the aryl xanthate will separate.

Step 3: Hydrolysis The separated oil is added to a solution of sodium hydroxide in ethanol and water. The mixture is refluxed for several hours to hydrolyze the xanthate.

Step 4: Workup After cooling, the reaction mixture is acidified with hydrochloric acid. The m-thiocresol separates as an oil and is extracted with diethyl ether. The ether extract is washed, dried, and the solvent is evaporated. The crude product is then purified by distillation.

Visualizing the Synthetic Pathways

The following diagrams illustrate the key transformations in the discussed synthetic methods.

Figure 1: General workflow for the Newman-Kwart rearrangement.

Figure 2: Direct reduction of an arylsulfonyl chloride to a thiophenol.

CS_Coupling Aryl_Halide Aryl Halide (Ar-X) Thiophenol Thiophenol (Ar-SH) Aryl_Halide->Thiophenol Sulfur_Source Sulfur Source (e.g., Na₂S) Sulfur_Source->Thiophenol Catalyst Catalyst (e.g., CuI) Catalyst->Thiophenol

Figure 3: Transition-metal-catalyzed C-S coupling for thiophenol synthesis.

Leuckart_Reaction Aniline Aniline (Ar-NH₂) Diazonium_Salt Diazonium Salt (Ar-N₂⁺) Aniline->Diazonium_Salt NaNO₂, H⁺ Aryl_Xanthate Aryl Xanthate Diazonium_Salt->Aryl_Xanthate Xanthate Xanthate (ROCS₂⁻) Xanthate->Aryl_Xanthate Thiophenol Thiophenol (Ar-SH) Aryl_Xanthate->Thiophenol Hydrolysis

Figure 4: Stepwise process of the Leuckart thiophenol synthesis from an aniline.

Conclusion

The synthesis of thiophenols is a mature field with a diverse toolbox of reliable methods. While the classic Newman-Kwart rearrangement remains a cornerstone, the development of milder, catalyzed versions has significantly expanded its utility. For substrates lacking reducible groups, the reduction of arylsulfonyl chlorides offers a simple and often high-yielding alternative. C-S coupling reactions provide excellent functional group tolerance, with copper catalysis being a cost-effective choice and palladium catalysis offering higher reactivity for less reactive aryl halides. The Leuckart thiophenol reaction is a valuable option when the corresponding aniline is the most accessible starting material. By carefully considering the factors outlined in this guide, researchers can select the most efficient and practical route for the synthesis of their target thiophenol, accelerating discovery and development in their respective fields.

References

Benchmarking Diethylthiocarbamoyl Chloride Against Other Thionating Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the conversion of a carbonyl group to a thiocarbonyl is a pivotal transformation in the synthesis of diverse organosulfur compounds. The choice of thionating agent is critical and can significantly impact reaction efficiency, substrate compatibility, and overall yield. This guide provides an objective comparison of Diethylthiocarbamoyl chloride with other common thionating agents, supported by available data and experimental context.

While this compound is a known reagent in organic synthesis, its primary application lies in the synthesis of arylthiols through the Newman-Kwart rearrangement and in the deoxygenation of pyridine (B92270) N-oxides.[1][2] Its role as a general thionating agent for the direct conversion of carbonyls to thiocarbonyls is less documented in readily available literature compared to established reagents like Lawesson's Reagent and Phosphorus Pentasulfide.

Performance Comparison of Key Thionating Agents

A direct head-to-head comparison of this compound with other thionating agents across a broad range of substrates with quantitative yield data is not extensively available in the reviewed literature. However, we can compile and compare the typical performance of widely used thionating agents to provide a benchmark.

Table 1: Performance Comparison in the Thionation of Amides

Thionating AgentSubstrateSolventTemperature (°C)Time (h)Yield (%)Reference
Lawesson's Reagent N-phenylbenzamideToluene (B28343)Reflux395[3]
N-(p-methylphenyl)benzamideTolueneReflux393[3]
Phosphorus Pentasulfide (P₄S₁₀) BenzamidePyridineReflux485[3]
PhenylacetamidePyridineReflux482[3]
P₄S₁₀/Al₂O₃ BenzamideDioxaneReflux293[3]
4-ChlorobenzamideDioxaneReflux2.590[3]
This compound AmidesNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[4]

Table 2: Performance Comparison in the Thionation of Ketones

Thionating AgentSubstrateSolventTemperature (°C)Time (h)Yield (%)Reference
Lawesson's Reagent 3-Methylcyclohex-2-enoneToluene60186[5]
Phosphorus Pentasulfide (P₄S₁₀) Non-enolizable ketonesToluene or XyleneRefluxVariableVariable[5]
P₄S₁₀/Al₂O₃ KetonesAcetonitrileNot SpecifiedNot SpecifiedHigh[6]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of synthetic procedures. Below are representative protocols for the use of common thionating agents. A specific, detailed protocol for the general thionation of amides or ketones using this compound was not available in the reviewed literature. A study by Ogata and Matsumoto describes the reaction of amides with this compound, suggesting it can be used for thioamide synthesis, but the full experimental details were not accessible.[4]

General Procedure for Thionation using Lawesson's Reagent

A mixture of the amide (1.0 mmol) and Lawesson's reagent (0.60 mmol) is refluxed in toluene (4 mL). The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting amide is fully consumed. After cooling, ethanol (B145695) (2 mL) is added, and the mixture is refluxed for an additional 2 hours to decompose the phosphorus-containing byproducts. The volatiles are then removed under reduced pressure, and the residue is purified by column chromatography to yield the thioamide.[7]

General Procedure for Thionation using Phosphorus Pentasulfide (P₄S₁₀)

The amide (10 mmol) and phosphorus pentasulfide (5-10 mmol) are suspended in a dry solvent such as pyridine or toluene (20 mL). The mixture is heated to reflux, and the reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled and worked up, often involving quenching with water or a basic solution, followed by extraction and purification.[3]

Reagent Characteristics and Considerations

FeatureThis compoundLawesson's ReagentPhosphorus Pentasulfide (P₄S₁₀)
Primary Use Newman-Kwart rearrangement, DeoxygenationGeneral thionation of carbonylsGeneral thionation of carbonyls
Reactivity Highly reactive with nucleophiles[8]Mild and selective[9]Highly reactive, can require harsh conditions[10]
Solubility Soluble in many organic solventsSoluble in many organic solventsPoorly soluble in many organic solvents
Byproducts Sulfur, diethylamine (B46881) derivativesPhosphorus-containing byproductsPolymeric phosphorus sulfides
Workup Can be complexOften requires chromatography, though modified procedures exist[7]Can be challenging due to insoluble byproducts
Hazards Corrosive, moisture-sensitive[8][11]Unpleasant odor, toxicHighly toxic, corrosive, water-reactive

Experimental Workflow and Logical Relationships

The following diagrams illustrate a typical experimental workflow for a thionation reaction and the logical relationship in selecting a thionating agent.

G cluster_workflow Experimental Workflow for Thionation start Start: Carbonyl Compound reagent Add Thionating Agent (e.g., Lawesson's Reagent) start->reagent solvent Add Anhydrous Solvent (e.g., Toluene) reagent->solvent reaction Heat to Reflux (Monitor by TLC) solvent->reaction workup Reaction Workup (e.g., Quenching, Extraction) reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product Isolated Thiocarbonyl Product purification->product

A typical experimental workflow for a thionation reaction.

G cluster_selection Thionating Agent Selection Logic substrate Substrate Reactivity (Amide, Ketone, Ester) mild Mild Conditions Required? substrate->mild specialty Specialty Reagent (e.g., this compound for specific applications) substrate->specialty Specific Transformation (e.g., Newman-Kwart) scale Reaction Scale mild->scale lawesson Lawesson's Reagent scale->lawesson Small to Medium Scale, Mildness Preferred p4s10 P₄S₁₀ or modified P₄S₁₀ scale->p4s10 Large Scale, Cost is a Factor

Decision-making process for selecting a thionating agent.

Conclusion

While this compound is a valuable reagent for specific synthetic transformations, its utility as a general-purpose thionating agent for the conversion of amides and ketones to their corresponding thiocarbonyls is not as well-established as that of Lawesson's Reagent or Phosphorus Pentasulfide. The available data suggests that for general thionation, Lawesson's Reagent offers a milder and often more efficient alternative to the harsh conditions required for P₄S₁₀. Researchers seeking to perform thionation reactions should consider the substrate, desired reaction conditions, and scale when selecting the appropriate reagent. Further investigation into the thionating capabilities of this compound would be beneficial to expand the toolkit of synthetic chemists.

References

Safety Operating Guide

Navigating the Safe Disposal of Diethylthiocarbamoyl Chloride: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of reactive chemical reagents like diethylthiocarbamoyl chloride are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, grounded in established safety protocols.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE). This compound is corrosive and reacts with moisture, so stringent safety measures are necessary.

Recommended Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear safety glasses with side-shields conforming to EN166, or a face shield.[1]

  • Skin Protection: Handle with impervious gloves (inspect prior to use) and wear protective clothing to prevent skin contact.[1] An emergency shower should be readily accessible.[2]

  • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if there is a risk of inhalation.[3] Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[3][4]

Spill Management and Cleanup

In the event of a spill, immediate and appropriate action is required to contain and clean up the material safely.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area.[2] Ensure the area is well-ventilated.[2]

  • Remove Ignition Sources: Eliminate all potential ignition sources from the vicinity.[2]

  • Contain the Spill: Cover the spill with a dry, inert absorbent material. Do not use water. [2]

  • Neutralize and Collect: Use dry lime, sand, or soda ash to cover the spill.[2] Carefully sweep or shovel the material into a suitable, covered container for disposal.[2][3]

  • Final Cleanup: Once the material is collected, ventilate the area to complete the cleanup.[2]

  • Decontaminate: Wash hands and any affected skin areas thoroughly with soap and water after handling.[2] Contaminated clothing should be removed and laundered by individuals informed of the hazards before reuse.[1][2]

Chemical Incompatibility and Disposal Considerations

Understanding the chemical incompatibilities of this compound is critical to prevent hazardous reactions during storage and disposal. It is classified as a corrosive solid, acidic, and organic, n.o.s. for transport.[1][3]

Incompatible MaterialPotential Hazard of Mixing
Water / Moist Air Decomposes to produce toxic and corrosive gases.[2] Reacts violently.[3][4][5]
Strong Bases (e.g., Sodium Hydroxide) Incompatible.[2][3]
Oxidizing Agents (e.g., Peroxides, Nitrates) Incompatible.[2][3]
Alcohols, Amines Incompatible.[3]

Waste Disposal Procedure:

The disposal of this compound must be handled as hazardous waste. It is imperative to consult with local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[3]

  • Containerize Waste: Place the absorbed spill material or any unused this compound in its original or a compatible, tightly sealed container. Do not mix with other waste.

  • Labeling: Clearly label the container as hazardous waste, indicating the contents.

  • Consult Authorities: Contact your state's Department of Environmental Protection (DEP) or the regional office of the federal Environmental Protection Agency (EPA) for specific disposal recommendations.[2]

  • Professional Disposal: Arrange for a licensed hazardous waste disposal company to collect and manage the waste.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: Diethylthiocarbamoyl Chloride for Disposal assess Assess Hazards & Don Appropriate PPE start->assess spill_check Is it a Spill? assess->spill_check spill_procedure Follow Spill Cleanup Protocol: 1. Evacuate & Ventilate 2. Cover with Dry Absorbent (Lime, Sand, Soda Ash) 3. Collect in Sealed Container spill_check->spill_procedure Yes waste_procedure Package Unused Chemical in Tightly Sealed Container spill_check->waste_procedure No label_waste Label as Hazardous Waste spill_procedure->label_waste waste_procedure->label_waste contact_authorities Consult Local/State/Federal Environmental Agencies label_waste->contact_authorities professional_disposal Arrange for Licensed Hazardous Waste Disposal contact_authorities->professional_disposal end End: Proper Disposal Complete professional_disposal->end

References

Safeguarding Your Research: A Comprehensive Guide to Handling Diethylthiocarbamoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in cutting-edge research and drug development, ensuring a safe handling and disposal protocol for reactive chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of Diethylthiocarbamoyl chloride, a compound that necessitates careful management due to its hazardous properties. Adherence to these procedural steps will help safeguard researchers and the integrity of their work.

Essential Safety & Physicochemical Data

While specific occupational exposure limits for this compound have not been established, it is crucial to handle the substance with caution due to its hazardous nature.[1] For context, the related compound Dimethylcarbamoyl chloride has a Threshold Limit Value (TLV) of 0.005 ppm as an 8-hour time-weighted average, as recommended by the ACGIH, and is considered a probable human carcinogen.[2] Given the risks, exposure should be minimized to the lowest achievable levels.

ParameterValueSource
Appearance Light yellow liquid or solid[3]
Melting Point 42 - 44 °C / 107.6 - 111.2 °F[4]
Flash Point 80 °C / 176 °F to 98 °C / 208.4 °F
Incompatibilities Water, moist air, strong oxidizing agents, strong bases, alcohols, and amines.[1][4]
Hazard Summary Combustible liquid, harmful if swallowed or inhaled, causes skin and eye irritation, and is a suspected carcinogen.[3] May cause respiratory irritation.[3] Reacts with water to produce toxic and corrosive gases.[1]

Detailed Protocols for Safe Handling and Disposal

The following protocols provide a step-by-step guide for the safe handling, use, and disposal of this compound.

Personal Protective Equipment (PPE)

Proper selection and use of PPE is the first line of defense against exposure.

  • Eye and Face Protection : Use indirect-vent, impact, and splash-resistant goggles.[1] A face shield should be worn in conjunction with goggles when there is a potential for splashing.[1]

  • Skin and Body Protection : Wear a lab coat, long pants, and closed-toe shoes. For operations with a higher risk of exposure, chemical-resistant protective clothing should be utilized.[1]

  • Respiratory Protection : All work should be conducted in a certified chemical fume hood.[4] If the potential for overexposure exists, a MSHA/NIOSH-approved supplied-air respirator with a full facepiece operated in a pressure-demand or other positive-pressure mode is required.[1]

Operational Plan: Handling and Storage
  • Pre-Handling :

    • Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[4]

    • Confirm that all personnel have been trained on the hazards and proper handling procedures for this compound.[1]

    • Prepare all necessary equipment and reagents within the chemical fume hood before introducing the this compound.

  • Handling :

    • Work exclusively within a well-ventilated chemical fume hood.[4]

    • Avoid all contact with skin, eyes, and clothing.[5]

    • Do not breathe vapors or mists.[4]

    • Keep away from all sources of ignition, including heat, sparks, and open flames.[1]

    • Prevent contact with water and other incompatible materials.[1][4]

  • Storage :

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

    • The storage area should be designated for corrosive and reactive materials.

    • Keep away from moisture and incompatible substances.[4]

Emergency Procedures
  • Spill Response :

    • Evacuate all personnel from the immediate spill area who are not wearing appropriate protective equipment.[1]

    • Eliminate all ignition sources.[1]

    • Cover the spill with a dry, inert absorbent material such as dry lime, sand, or soda ash.[1] DO NOT USE WATER .[1]

    • Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[1]

    • Ventilate the area after cleanup is complete.[1]

  • First Aid :

    • Skin Contact : Immediately remove all contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[1] Seek medical attention.[3]

    • Eye Contact : Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[3]

    • Inhalation : Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[3] Seek immediate medical attention.

    • Ingestion : Do not induce vomiting.[3] Rinse the mouth with water.[3] Seek immediate medical attention.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Collect all waste materials, including empty containers and contaminated absorbents, in clearly labeled, sealed containers.

  • Do not mix with other waste streams.[6]

  • Dispose of the hazardous waste through a licensed waste disposal company, following all local, regional, and national regulations.[5][6]

Workflow for Safe Handling of this compound

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Response A Review SDS and Procedures B Verify Fume Hood Function A->B C Don Appropriate PPE B->C D Prepare Workspace and Equipment C->D E Introduce Chemical in Fume Hood D->E F Perform Experimental Work E->F G Secure and Store Chemical F->G K Spill or Exposure Occurs F->K H Segregate Hazardous Waste G->H I Label Waste Container H->I J Arrange for Professional Disposal I->J L Follow Emergency Procedures K->L M Seek Medical Attention L->M N Report Incident M->N

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.